molecular formula C8H18N2O6S2 B1429338 PIPES-d18

PIPES-d18

Cat. No.: B1429338
M. Wt: 320.5 g/mol
InChI Key: IHPYMWDTONKSCO-SVSBSETCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PIPES-d18 is a useful research compound. Its molecular formula is C8H18N2O6S2 and its molecular weight is 320.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

deuterio 1,1,2,2-tetradeuterio-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1,1,2,2-tetradeuterio-2-deuteriooxysulfonylethyl)piperazin-1-yl]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O6S2/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16/h1-8H2,(H,11,12,13)(H,14,15,16)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPYMWDTONKSCO-SVSBSETCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])([2H])[2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Deuterated PIPES Buffer for NMR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of deuterated piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer in Nuclear Magnetic Resonance (NMR) spectroscopy for biomolecular studies. It covers the fundamental principles, practical considerations, and detailed protocols for the preparation and application of this essential buffer system.

Introduction: The Critical Role of Deuterated Buffers in NMR

In ¹H NMR spectroscopy, the overwhelming signal from protonated solvents and buffers can obscure the signals from the molecule of interest, especially at the low concentrations typical for biological macromolecules.[1] Deuterated solvents are therefore routinely used to minimize this interference.[1] Similarly, for biological samples requiring precise pH control, deuterated buffers are highly advantageous.[2] By replacing exchangeable protons with deuterium, these buffers become nearly "invisible" in ¹H NMR spectra, providing a clear background for the detailed analysis of proteins, nucleic acids, and their interactions.[3] Furthermore, the deuterium signal from the solvent (D₂O) is utilized by the NMR spectrometer's lock system to stabilize the magnetic field, ensuring high-resolution data acquisition.

PIPES is a zwitterionic "Good's" buffer with a pKa of approximately 6.8 at 25°C, making it an excellent choice for maintaining a stable pH in the physiological range of 6.1 to 7.5.[4] A key feature of PIPES is its low propensity to form complexes with most metal ions, which is particularly beneficial when studying metalloenzymes.[4][5]

Properties of Deuterated PIPES Buffer

The isotopic substitution of hydrogen with deuterium has a notable effect on the acidity of the buffer. The pKa of a buffer in D₂O (often denoted as pD) is typically higher than its pKa in H₂O.

The Isotope Effect on pKa

The difference in zero-point energy between a proton and a deuteron is the primary reason for the observed pKa shift in D₂O. This deuterium isotope effect (DIE) results in a pKa in D₂O that is generally 0.2 to 0.7 units higher than in H₂O.[6][7][8] For many organic acids, an average ΔpKa (pKa in D₂O - pKa in H₂O) of approximately 0.53 to 0.65 has been observed.[6][9]

Quantitative Data Summary

The following tables summarize the key properties of PIPES buffer and provide a comparison with other common biological buffers.

PropertyPIPES (in H₂O)Deuterated PIPES (in D₂O) (estimated)
Molecular Formula C₈H₁₈N₂O₆S₂C₈D₁₈N₂O₆S₂
Molecular Weight 302.37 g/mol ~320.48 g/mol
pKa (25°C) 6.76~7.3 - 7.4
Buffering Range 6.1 - 7.5~6.6 - 7.8

Table 1: Properties of Protonated and Deuterated PIPES Buffer. The pKa for deuterated PIPES is an estimate based on the typical deuterium isotope effect.

BufferpKa in H₂O (25°C)Typical Buffering Range in H₂OKey Characteristics
PIPES 6.76[3]6.1 - 7.5[4]Low metal binding, stable, low UV absorbance.[5][10]
HEPES 7.48[3]6.8 - 8.2[10]Good for physiological pH, relatively stable.[10]
Tris 8.06[3]7.5 - 9.0[10]Inexpensive, widely used, but pH is highly temperature-dependent.[10]
MES 6.10[3]5.5 - 6.7[10]Useful for more acidic conditions, low metal binding.[10]
Phosphate 7.20 (pK₂)[3]5.8 - 8.0[3]Can precipitate with divalent cations and its pKa is sensitive to concentration.

Table 2: Comparison of PIPES with Other Common Biological Buffers.

Experimental Protocols

Preparation of Deuterated PIPES Buffer for NMR

This protocol describes the preparation of a 50 mM deuterated PIPES buffer at a desired pD.

Materials:

  • Deuterated PIPES (PIPES-d₁₈)

  • Deuterium oxide (D₂O, 99.9%)

  • Deuterated sodium hydroxide (NaOD) solution (e.g., 1 M in D₂O)

  • Deuterated hydrochloric acid (DCl) solution (e.g., 1 M in D₂O)

  • pH meter with a glass electrode calibrated with standard H₂O buffers

  • Volumetric flasks and pipettes

Procedure:

  • Dissolve Deuterated PIPES: In a volumetric flask, dissolve the required amount of deuterated PIPES powder in D₂O to achieve the final desired concentration (e.g., 50 mM).

  • Initial pD Adjustment: Slowly add small aliquots of NaOD or DCl to the solution while monitoring the pH with a calibrated pH meter.

  • pD Calculation: The reading from the pH meter in a D₂O solution is often referred to as "pH*". To obtain the actual pD, a correction is necessary. A commonly used approximation is: pD = pH_reading + 0.4 However, it is important to note that this correction factor can vary depending on the buffer and the D₂O concentration.[11] For more precise work, it is recommended to prepare separate stock solutions of the acidic and basic forms of the deuterated buffer in D₂O and then mix them to achieve the desired pD.

  • Final Volume Adjustment: Once the desired pD is reached, bring the solution to the final volume with D₂O.

  • Storage: Store the deuterated buffer solution at 4°C to minimize degradation and contamination.

NMR Titration of Protein-Ligand Interactions using Deuterated PIPES Buffer

This protocol outlines a general procedure for studying protein-ligand interactions using a 2D ¹H-¹⁵N HSQC NMR titration experiment.

Materials:

  • ¹⁵N-labeled protein of interest, dialyzed or buffer-exchanged into deuterated PIPES buffer.

  • Ligand of interest, dissolved in deuterated PIPES buffer.

  • Deuterated PIPES buffer (e.g., 50 mM PIPES-d₁₈, 50 mM NaCl, pD 7.0).

  • NMR tubes.

Procedure:

  • Sample Preparation:

    • Prepare a sample of the ¹⁵N-labeled protein at a suitable concentration for NMR (typically 50-500 µM) in the deuterated PIPES buffer.

    • Prepare a concentrated stock solution of the ligand in the same deuterated PIPES buffer.

  • Initial Spectrum Acquisition:

    • Transfer the protein sample to an NMR tube.

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the free protein.

  • Ligand Titration:

    • Add a small aliquot of the concentrated ligand stock solution to the protein sample in the NMR tube.

    • Gently mix the sample to ensure homogeneity.

    • Acquire another 2D ¹H-¹⁵N HSQC spectrum.

  • Repeat Titration Steps: Repeat the addition of the ligand and acquisition of spectra until the desired final ligand-to-protein molar ratio is achieved or until no further changes in the protein's chemical shifts are observed.

  • Data Analysis:

    • Process and analyze the series of HSQC spectra.

    • Monitor the chemical shift perturbations (CSPs) of the protein's backbone amide signals upon ligand binding. The magnitude of the CSPs can be used to identify the residues involved in the interaction and to determine the dissociation constant (Kd) of the protein-ligand complex.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the use of PIPES buffer in biochemical and cellular studies.

experimental_workflow cluster_prep Buffer and Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis prep_buffer Prepare Deuterated PIPES Buffer prep_protein Prepare 15N-labeled Protein Sample prep_buffer->prep_protein prep_ligand Prepare Ligand Stock Solution prep_buffer->prep_ligand initial_spec Acquire Initial 1H-15N HSQC Spectrum prep_protein->initial_spec titrate Add Ligand Aliquot initial_spec->titrate acquire_spec Acquire 1H-15N HSQC Spectrum titrate->acquire_spec Repeat n times acquire_spec->titrate process_data Process Spectra acquire_spec->process_data map_csp Map Chemical Shift Perturbations process_data->map_csp calc_kd Calculate Dissociation Constant (Kd) map_csp->calc_kd

Caption: Workflow for an NMR titration experiment to study protein-ligand interactions.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets Akt->Downstream Regulation of Cell Proliferation, Survival, and Growth mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473)

Caption: The PI3K/Akt signaling pathway where pH-sensitive phosphorylation is critical.

Conclusion

Deuterated PIPES buffer is an invaluable tool for high-resolution NMR studies of biomolecules. Its ability to provide a stable pH environment within the physiological range, coupled with its "invisibility" in ¹H NMR spectra, allows for the detailed investigation of protein structure, dynamics, and interactions. Careful preparation of the deuterated buffer, with particular attention to the pD, is crucial for obtaining accurate and reproducible results. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize deuterated PIPES buffer in their NMR-based research and drug discovery efforts.

References

PIPES-d18 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to PIPES-d18: Properties, Applications, and Experimental Protocols

Introduction

This compound (Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18) is the deuterated form of PIPES, a zwitterionic biological buffer. As one of Good's buffers, PIPES is widely utilized in biochemistry and molecular biology for its pKa value near physiological pH and its minimal interaction with metal ions. The deuterated analogue, this compound, serves specialized roles in research and drug development, particularly in studies requiring isotopic labeling. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

Core Properties of this compound

This compound is a stable, isotopically labeled compound where all 18 hydrogen atoms on the piperazine and ethanesulfonic acid groups are replaced with deuterium. This substitution imparts a higher molecular weight compared to its non-deuterated counterpart and makes it suitable for specific analytical techniques.

PropertyThis compoundPIPES (non-deuterated)
Molecular Formula C₈D₁₈N₂O₆S₂[1]C₈H₁₈N₂O₆S₂
Molecular Weight 320.48 g/mol [1]302.37 g/mol
Isotopic Purity ≥98 atom % D[1]Not Applicable
Physical Form Solid[1]Solid
Melting Point >300 °C[1]>300 °C
pKa at 25°C ~6.8~6.8
Effective Buffering pH Range 6.1 - 7.56.1 - 7.5

Applications in Research and Drug Development

The applications of this compound are twofold: it functions as a biological buffer with properties similar to PIPES, and its deuteration provides advantages in specific analytical and metabolic studies.

Use as a Biological Buffer

Like its non-deuterated form, this compound can be used to maintain a stable pH in a variety of biochemical assays. Its pKa of approximately 6.8 makes it an excellent buffer for experiments conducted at or near physiological pH. Its low affinity for metal ions is advantageous in studies of metalloenzymes or reactions where metal ion concentrations are critical.

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is particularly well-suited for bio NMR studies. In ¹H NMR, the signals from protonated solvents can overwhelm the signals from the analyte, especially at low concentrations. The use of deuterated buffers like this compound, along with a deuterated solvent such as D₂O, minimizes the solvent-related signals in the spectrum, thereby enhancing the quality and clarity of the data for the molecule of interest.[2]

Role in Pharmacokinetic and Metabolic Studies

Deuterated compounds are valuable tools in drug development for investigating pharmacokinetics (PK) and metabolism.[3][4][5] By replacing hydrogen with deuterium, the mass of a drug candidate is altered without significantly changing its biological activity.[6] This isotopic labeling allows for:

  • Tracing and Quantification: The deuterated compound can be used as an internal standard in mass spectrometry-based assays to accurately quantify the non-deuterated drug in biological samples.

  • Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, potentially leading to a longer half-life and improved metabolic stability of a drug.[7]

  • Reduced Toxicity: By altering metabolic pathways, deuteration can sometimes reduce the formation of toxic metabolites.[4]

Experimental Protocols

Preparation of a 0.5 M this compound Stock Solution (pH 6.8)

This protocol describes the preparation of a sterile 0.5 M stock solution of this compound, which can be diluted to the desired working concentration for various applications.

Materials:

  • This compound powder (MW: 320.48 g/mol )

  • High-purity water (e.g., Milli-Q or deionized)

  • 10 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (e.g., 100 mL or 1 L)

  • Sterile filtration unit (0.22 µm filter)

Procedure:

  • Weighing: For 100 mL of a 0.5 M solution, accurately weigh 16.024 g of this compound powder.

  • Initial Dissolution: Add the powder to a beaker containing approximately 80 mL of high-purity water.

  • Solubilization and pH Adjustment:

    • Place the beaker on a magnetic stirrer and add the stir bar.

    • This compound free acid has low solubility in water. Slowly add the 10 M KOH or NaOH solution dropwise while continuously monitoring the pH.

    • Continue adding the base until the powder is fully dissolved and the pH of the solution reaches 6.8.

  • Final Volume Adjustment:

    • Once the desired pH is reached, transfer the solution to a 100 mL volumetric flask.

    • Add high-purity water to bring the final volume to 100 mL.

  • Sterilization and Storage:

    • Sterilize the buffer by passing it through a 0.22 µm filter.

    • Store the sterile stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

General Protocol for an In Vitro Tubulin Polymerization Assay

PIPES buffer is a standard component in assays that monitor the polymerization of cytoskeletal proteins like tubulin, which is a common target for anticancer drugs.

Materials:

  • Lyophilized tubulin

  • This compound buffer (e.g., 80 mM, pH 6.9)

  • GTP (Guanosine triphosphate)

  • Test compounds (e.g., potential inhibitors or enhancers of polymerization)

  • 96-well microplate

  • Microplate reader with temperature control

Procedure:

  • Prepare Assay Buffer: Prepare a tubulin polymerization buffer (TPB) containing 80 mM this compound (pH adjusted to 6.9), 1 mM MgCl₂, and 0.5 mM EGTA.

  • Reconstitute Tubulin: Reconstitute the lyophilized tubulin in cold TPB to the desired concentration (e.g., 2 mg/mL). Keep the tubulin solution on ice to prevent premature polymerization.

  • Prepare Reaction Plate: Add the test compounds or a vehicle control to the wells of a 96-well plate.

  • Initiate Polymerization: To the tubulin solution, add GTP to a final concentration of 1 mM. Add the tubulin/GTP solution to each well of the microplate.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot absorbance versus time. The effect of the test compounds is determined by comparing their polymerization curves to that of the vehicle control.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis A Prepare 0.5 M this compound Stock Solution (pH 6.8) C Combine Analyte and this compound Buffer to Final Concentration A->C B Prepare Analyte Solution in D2O B->C D Transfer Sample to NMR Tube C->D Final Sample E Acquire 1H NMR Spectrum D->E F Process and Analyze Spectral Data E->F

References

An In-depth Technical Guide to PIPES-d18: Supplier and Purchasing Options for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of PIPES-d18, a deuterated biological buffer. The guide details its suppliers, purchasing options, and key applications, with a focus on its utility in Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to this compound

This compound is the deuterated form of piperazine-N,N′-bis(2-ethanesulfonic acid), a zwitterionic buffer widely used in biochemical and biological research. The "d18" designation indicates that eighteen hydrogen atoms in the PIPES molecule have been replaced with deuterium. This isotopic substitution makes this compound particularly valuable for research applications that are sensitive to the presence of protons, most notably NMR spectroscopy. The use of a deuterated buffer minimizes solvent-related signals in ¹H NMR spectra, thereby enhancing the clarity and resolution of the analyte's signals, which is especially beneficial when studying small molecules at low concentrations.[1]

PIPES is one of the "Good's buffers," known for its pKa of approximately 6.8 at 25°C, providing effective buffering in the physiological pH range of 6.1 to 7.5.[2] A significant advantage of PIPES is its negligible binding of many divalent metal ions, a critical feature for in vitro studies of metalloenzymes.

Suppliers and Purchasing Options for this compound

This compound is a specialized chemical and is available from a select number of suppliers that focus on stable isotope-labeled compounds. The primary suppliers identified are MedChemExpress, Sigma-Aldrich, and Eurisotop, a subsidiary of Cambridge Isotope Laboratories. Pricing for this compound is typically provided upon request from the supplier.

Below is a summary of the available quantitative data for this compound from these suppliers.

SupplierProduct NameCatalog NumberIsotopic PurityChemical PurityAvailable Quantities
MedChemExpressThis compoundHY-128601SNot specifiedNot specifiedInquire
Sigma-AldrichThis compound696633≥98 atom % D[3]≥98% (CP)[3]Inquire
EurisotopPIPES (D18, 98%)DLM-4781-0.2598%98%0.25 G[4]

Experimental Protocols

General Protocol for Utilizing this compound in NMR-based Enzyme Kinetics

This protocol describes a generalized workflow for studying enzyme kinetics using ¹H NMR spectroscopy with this compound as the buffering agent.

  • Buffer Preparation:

    • Dissolve the required amount of this compound solid in high-purity deuterium oxide (D₂O) to the desired stock concentration (e.g., 1 M).

    • Adjust the pD of the buffer solution to the desired value using a deuterated acid (e.g., DCl) or a deuterated base (e.g., NaOD). Note that the pH meter reading in D₂O (pD) is typically corrected using the equation: pD = pH_reading + 0.4.

    • Confirm the final concentration and pD.

  • Sample Preparation:

    • Prepare the enzyme and substrate solutions separately, ideally in the same this compound buffer to maintain consistent pD and ionic strength.

    • The final reaction mixture for NMR analysis should contain the enzyme, substrate, and any necessary co-factors in the this compound buffer. The total volume will depend on the specific NMR tube and spectrometer requirements (typically 500-600 µL).

  • NMR Data Acquisition:

    • Transfer the final reaction mixture to an NMR tube.

    • Acquire a series of ¹H NMR spectra over time to monitor the conversion of the substrate to the product. The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized for quantitative analysis.

    • The use of this compound will result in a "cleaner" spectrum with significantly reduced buffer signals, allowing for more accurate integration of the substrate and product peaks.

  • Data Analysis:

    • Process the acquired NMR spectra (e.g., Fourier transformation, phase correction, baseline correction).

    • Integrate the characteristic signals of the substrate and product in each spectrum.

    • Plot the concentration of the substrate or product as a function of time to determine the reaction rate and subsequently calculate the kinetic parameters (e.g., Kₘ and Vₘₐₓ).

Visualizations

Experimental Workflow for NMR-based Assay

The following diagram illustrates a typical workflow for conducting an NMR-based assay using a deuterated buffer such as this compound.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis prep_buffer Prepare this compound Buffer mix_sample Mix Reaction Components prep_buffer->mix_sample prep_enzyme Prepare Enzyme Stock prep_enzyme->mix_sample prep_substrate Prepare Substrate Stock prep_substrate->mix_sample run_nmr Acquire Time-course NMR Spectra mix_sample->run_nmr process_spectra Process NMR Spectra run_nmr->process_spectra integrate_peaks Integrate Substrate/Product Peaks process_spectra->integrate_peaks kinetic_analysis Kinetic Parameter Calculation integrate_peaks->kinetic_analysis

Caption: A generalized workflow for an NMR-based enzyme kinetic assay using this compound buffer.

Illustrative Signaling Pathway for Drug Discovery Research

PIPES buffer is often employed in in vitro assays for drug discovery, for instance, in studying the inhibition of a particular kinase in a signaling pathway. The following diagram represents a hypothetical signaling cascade that could be investigated using assays buffered with this compound.

signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation

Caption: A simplified, hypothetical signaling pathway that can be studied using in vitro assays.

References

An In-depth Technical Guide to Isotopic Labeling in Biological Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling is a powerful technique that underpins significant advancements in proteomics, metabolomics, and drug development. By replacing atoms in a molecule with their stable, heavier isotopes (such as Deuterium, Carbon-13, or Nitrogen-15), researchers can trace, identify, and quantify molecules within complex biological systems.[1][2] The success of these experiments is critically dependent on the careful selection and preparation of biological buffers, which maintain stable pH and provide a suitable chemical environment for biomolecules.[3] This guide details the core principles, experimental protocols, and applications of isotopic labeling within the context of buffered biological systems.

Core Principles of Isotopic Labeling

Isotopic labeling involves the incorporation of stable (non-radioactive) isotopes into molecules of interest.[4] These labeled molecules are chemically identical to their natural counterparts but are distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy due to their increased mass.[1][5]

  • Stable Isotopes: The most commonly used stable isotopes in biological research are Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[6][] Unlike radioactive isotopes, they do not decay, making them safe for a wide range of applications, including clinical studies.[4][8]

  • The Role of Biological Buffers: Buffers are essential for maintaining a constant pH, which is crucial for the structure and function of proteins and other biomolecules.[3][9] In labeling experiments, buffers can also serve as a source for isotopic exchange (e.g., using deuterated buffers) or as a medium for chemical labeling reactions.[3][10] However, improper buffer selection can lead to unwanted interactions with metal ions or interference with analytical techniques.

Data Presentation: Quantitative Overview

Quantitative data is essential for designing and interpreting isotopic labeling experiments. The following tables summarize key information regarding common isotopes, buffers, and labeling strategies.

Table 1: Common Stable Isotopes in Biological Research

IsotopeNatural Abundance (%)Common Uses & Notes
Deuterium (²H or D) 0.015Used in NMR to reduce solvent proton signals and in MS to label molecules.[11][12] Can sometimes be exchanged with protons from aqueous buffers.[6]
Carbon-13 (¹³C) 1.1A cornerstone for metabolic flux analysis and quantitative proteomics.[][13] Used in cell culture media (e.g., ¹³C-glucose).[14]
Nitrogen-15 (¹⁵N) 0.37Widely used for protein labeling in NMR and MS.[][15] Often used in combination with ¹³C for dual labeling.[16]
Oxygen-18 (¹⁸O) 0.20Primarily used in enzymatic labeling methods, such as during protease-catalyzed digestion, to introduce labels at the C-terminus of peptides.[17]

Table 2: Common Biological Buffers and Their Properties

BufferEffective pH RangeMetal BindingNotes for Isotopic Labeling
Phosphate (PBS) 5.8 - 8.0StrongCommonly used for cell washing and labeling experiments.[9][13] Can be prepared in D₂O for NMR studies.
Tris 7.0 - 9.0ModerateWidely used in molecular biology; its primary amine can react in some chemical labeling methods.[9] Can be deuterated (TRIS-d3).[3]
HEPES 6.8 - 8.2NegligibleA common zwitterionic buffer used in cell culture and biochemical assays.[9]
TEAB ~8.5N/AA volatile buffer, ideal for MS applications as it can be removed by lyophilization before analysis.[18]

Table 3: Comparison of Key Isotopic Labeling Strategies

StrategyTypePrincipleKey AdvantagesKey Limitations
Deuterated Buffers ChemicalExchange of labile protons on a biomolecule with deuterium from the buffer (e.g., D₂O).[3][10]Simple, cost-effective for NMR to reduce solvent signals.[11]Only labels exchangeable protons; potential for back-exchange.[19]
SILAC MetabolicCells are cultured in media with "heavy" isotope-labeled amino acids (e.g., ¹³C₆-Lysine).[20][21]High accuracy and reproducibility as labeling is incorporated biosynthetically.[22]Limited to cell culture; can be expensive and time-consuming.
Reductive Dimethylation ChemicalPeptides are labeled on primary amines (N-terminus, Lysine) using "light" (CH₂O) or "heavy" (CD₂O) formaldehyde.[18][23]Fast, cost-effective, and applicable to any protein sample.[22]Chemical modification could potentially affect peptide properties.
iTRAQ / TMT ChemicalPeptides are labeled with isobaric tags, which have the same mass but yield different reporter ions upon fragmentation in MS/MS.[22][24]High multiplexing capability (up to 16-plex or more).More complex data analysis; can be expensive.

Mandatory Visualizations

The following diagrams illustrate common workflows and pathways relevant to isotopic labeling.

G cluster_prep Phase 1: Sample Preparation cluster_label Phase 2: Isotopic Labeling cluster_analysis Phase 3: Analysis A Biological Sample (Cells, Tissue, etc.) B Protein Extraction & Digestion A->B C Peptide Mixture B->C D Labeling Reaction (e.g., Reductive Dimethylation) C->D E Quenching & Pooling D->E F Sample Cleanup (e.g., C18 Desalting) E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H

Caption: General workflow for a chemical isotopic labeling experiment in quantitative proteomics.

G cluster_samples Sample Preparation cluster_labeling Differential Labeling in Buffer cluster_analysis Analysis P1 Protein Sample 1 (e.g., Control) D1 Tryptic Digestion P1->D1 P2 Protein Sample 2 (e.g., Treated) D2 Tryptic Digestion P2->D2 L1 Label with 'Light' Reagent (CH₂O + NaBH₃CN) D1->L1 L2 Label with 'Heavy' Reagent (CD₂O + NaBH₃CN) D2->L2 M Combine Samples 1:1 L1->M L2->M C Desalting (C18) M->C A LC-MS/MS Analysis C->A Q Relative Quantification (Compare Peak Intensities) A->Q

Caption: Workflow for quantitative proteomics using reductive dimethylation.[23]

G cluster_quant Quantification by Mass Spectrometry Signal External Signal Kinase Kinase Cascade Signal->Kinase MT Methyltransferase (MT) Kinase->MT Protein Substrate Protein MT->Protein Methylation Event SAM Isotopically Labeled SAM (e.g., ¹³CD₃-SAM) SAM->MT MethylatedProtein Methylated Protein (with ¹³CD₃ label) Protein->MethylatedProtein Quant Detect mass shift to quantify MT activity and substrate methylation.

Caption: Tracking a signaling pathway via isotopic labeling of a post-translational modification.[18]

Experimental Protocols

Detailed and reproducible protocols are critical for successful labeling experiments.

Protocol 1: In-Solution Reductive Dimethylation of Peptides

This protocol is adapted for labeling peptides in a solution format, suitable for quantitative proteomics.[23]

Materials:

  • Peptide solution (e.g., 1 mg/mL in 100 mM TEAB buffer, pH 8.5)

  • "Light" formaldehyde solution (4% v/v, CH₂O)

  • "Heavy" deuterated formaldehyde solution (4% v/v, CD₂O)

  • Sodium cyanoborohydride solution (0.6 M in water, freshly prepared)

  • Ammonia solution (1% v/v) for quenching

  • Formic acid (5% v/v) for acidification

Procedure:

  • Sample Aliquoting: Aliquot equal amounts of the digested peptide samples into separate microcentrifuge tubes (one for "light" labeling, one for "heavy").

  • Labeling:

    • To the "light" sample tube, add 5 µL of 4% (v/v) formaldehyde solution.

    • To the "heavy" sample tube, add 5 µL of 4% (v/v) deuterated formaldehyde solution.

    • Vortex briefly to mix.

  • Reduction: Immediately add 5 µL of the freshly prepared 0.6 M sodium cyanoborohydride solution to each tube.

  • Incubation: Incubate the reaction for 1 hour at room temperature (~20°C).[23]

  • Quenching: Stop the reaction by adding 20 µL of 1% (v/v) ammonia solution to each tube. This consumes any excess formaldehyde.

  • Acidification: Acidify the samples by adding 10 µL of 5% (v/v) formic acid. This neutralizes the cyanoborohydride.

  • Pooling and Cleanup: Combine the "light" and "heavy" labeled samples in a 1:1 ratio. Proceed with sample cleanup using a C18 StageTip or similar reversed-phase solid-phase extraction method to remove buffer salts and reagents before LC-MS/MS analysis.[23]

Protocol 2: General Workflow for ¹³C Metabolic Flux Analysis in Cell Culture

This protocol outlines the key steps for a steady-state metabolic labeling experiment using a ¹³C-labeled substrate.[13][25]

Materials:

  • Cultured cells (adherent or suspension)

  • Standard cell culture medium (e.g., DMEM)

  • Isotopically labeled medium: Prepare DMEM using glucose-free powder, substituting normal glucose with the desired concentration of [U-¹³C₆]-glucose (e.g., 25 mM).

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent: 80% methanol in water, pre-chilled to -80°C

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will allow them to reach approximately 80% confluency at the time of harvest.

  • Adaptation (Optional but Recommended): For steady-state analysis, adapt the cells by growing them in the labeled medium for at least 24-48 hours, or for several cell doublings, to ensure isotopic equilibrium is reached.[13]

  • Labeling:

    • Aspirate the standard medium from the cells.

    • Wash the cells once with PBS.

    • Add the pre-warmed ¹³C-labeling medium.

  • Incubation: Incubate the cells for the desired labeling period. For steady-state, this is typically 24 hours.[13] For kinetic studies, this may involve multiple, shorter time points.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold PBS to arrest metabolism.

    • Immediately add the pre-chilled 80% methanol extraction solvent.

    • Incubate at -80°C for at least 15 minutes to precipitate proteins.[13]

  • Cell Harvesting: Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a microcentrifuge tube.[13]

  • Sample Processing: Centrifuge the tubes at high speed to pellet cell debris and precipitated protein. Collect the supernatant containing the metabolites for analysis by LC-MS/MS or GC-MS.

Applications in Research and Drug Development

Isotopic labeling in well-defined buffer systems is a cornerstone of modern biomedical research.

  • Metabolic Research: By tracing the path of ¹³C or ¹⁵N from labeled nutrients like glucose or glutamine, researchers can map metabolic pathways and quantify reaction rates (fluxes).[13][26] This is invaluable for understanding how diseases like cancer alter cellular metabolism.[13]

  • Quantitative Proteomics: Techniques like SILAC and reductive dimethylation allow for the precise relative quantification of thousands of proteins between different states (e.g., healthy vs. diseased, untreated vs. drug-treated), providing insights into cellular responses and mechanisms of drug action.[20][23]

  • Drug Metabolism and Pharmacokinetics (DMPK): In drug development, stable isotope-labeled versions of a drug candidate are used as internal standards for quantitative MS assays.[27] They are also essential in "ADME" (Absorption, Distribution, Metabolism, and Excretion) studies to track the fate of a drug and its metabolites in the body.[5][6]

  • Structural Biology: Deuteration of proteins and the use of deuterated buffers are critical for reducing signal complexity and line broadening in NMR spectroscopy, enabling the structural analysis of larger proteins and protein complexes.[10][12][28]

References

PIPES-d18: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical characteristics of Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18 (PIPES-d18), a deuterated analog of the widely used PIPES buffer. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Core Physical and Chemical Properties

This compound is a synthetic, deuterated form of PIPES, where all 18 non-exchangeable hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a significant mass shift, making it an ideal internal standard for quantitative mass spectrometry assays. Its physical and chemical properties are largely similar to its non-deuterated counterpart, with key differences arising from the increased mass.

Below is a summary of the key physical and chemical characteristics of this compound:

PropertyValueReference
Synonyms Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18
Molecular Formula C₈D₁₈N₂O₆S₂[1]
Molecular Weight 320.48 g/mol [1]
Exact Mass 320.17400N/A
Form Solid
Melting Point >300 °C
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98% (CP)
Mass Shift (M+18) M+18 compared to non-deuterated PIPES

Solubility Profile

Experimental Protocols

The primary applications of this compound are as an internal standard in mass spectrometry-based quantification and in NMR studies where a deuterated buffer is required to minimize solvent signals.

Preparation of a this compound Stock Solution for Mass Spectrometry

This protocol outlines the preparation of a 1 mg/mL stock solution of this compound, which can be further diluted for use as an internal standard.

Materials:

  • This compound solid

  • High-purity water (e.g., Milli-Q or equivalent)

  • 1 M Sodium Hydroxide (NaOH) or Deuterium Chloride (DCl) in D₂O for pH adjustment

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Accurately weigh the desired amount of this compound solid.

  • Transfer the solid to a volumetric flask.

  • Add a portion of high-purity water to the flask, approximately 50-70% of the final volume.

  • While stirring, slowly add 1 M NaOH dropwise to the suspension. Continue adding NaOH until the this compound is fully dissolved.

  • Monitor the pH of the solution using a calibrated pH meter. Adjust the pH to the desired level.

  • Once the solid is completely dissolved and the pH is stable, add high-purity water to the final volume mark on the volumetric flask.

  • Mix the solution thoroughly.

  • Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended.

General Workflow for Using this compound as an Internal Standard in LC-MS/MS

The following workflow illustrates the typical use of this compound as an internal standard for the quantification of non-deuterated PIPES or other analytes in a biological matrix.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike with this compound Internal Standard sample->spike extract Analyte Extraction (e.g., Protein Precipitation, SPE) spike->extract lc Liquid Chromatography Separation extract->lc ms Mass Spectrometry Detection (MRM Mode) lc->ms integrate Peak Integration (Analyte & IS) ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Workflow for analyte quantification using this compound as an internal standard.

Signaling Pathways and Logical Relationships

This compound does not directly participate in biological signaling pathways. Its utility lies in its application as a tool for accurate and precise measurement in analytical chemistry. The logical relationship for its use is based on the principle of isotope dilution mass spectrometry, where a known quantity of the isotopically labeled standard is added to a sample. The labeled standard behaves chemically and physically identically to the endogenous analyte throughout the sample preparation and analysis process. By measuring the ratio of the signal from the analyte to the signal from the internal standard, any variations in sample handling, instrument response, or matrix effects can be effectively normalized, leading to highly accurate quantification.

The following diagram illustrates the logical framework for using a deuterated internal standard to overcome common analytical challenges.

cluster_challenges Analytical Challenges cluster_solution Solution with Deuterated Standard cluster_outcome Outcome loss Sample Loss During Prep add_is Add Known Amount of this compound Early loss->add_is matrix Matrix Effects (Ion Suppression/Enhancement) coelute Analyte and IS Co-elute matrix->coelute instability Instrument Response Variability ratio Measure Peak Area Ratio instability->ratio accurate Accurate & Precise Quantification add_is->accurate coelute->accurate ratio->accurate

Caption: How this compound overcomes analytical challenges for accurate quantification.

Conclusion

This compound is a valuable tool for researchers requiring high accuracy and precision in the quantification of PIPES or other analytes in complex matrices. Its well-defined physical and chemical properties, coupled with its role as a stable isotope-labeled internal standard, make it an essential component in modern analytical workflows, particularly in the fields of drug development, metabolomics, and clinical chemistry. This guide provides the foundational information necessary for the effective implementation of this compound in a research setting.

References

An In-Depth Technical Guide to the Safety and Handling of PIPES-d18 Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for PIPES-d18 (Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18) powder. This deuterated version of the widely used PIPES buffer is an essential tool in many biochemical and analytical applications. Adherence to the guidelines outlined in this document is crucial for ensuring laboratory safety and the integrity of experimental results.

Chemical and Physical Properties

This compound is the deuterated analog of PIPES, a zwitterionic biological buffer belonging to the "Good's buffers" group. Its deuteration makes it particularly useful in applications such as NMR spectroscopy where reducing proton signals from the buffer is advantageous.[1] The physicochemical properties of this compound are nearly identical to those of its non-deuterated counterpart.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonym(s) Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18[2]
Molecular Formula C₈D₁₈N₂O₆S₂[2]
Molecular Weight 320.48 g/mol [2]
Appearance White crystalline powder[3]
Melting Point >300 °C[2][3]
pKa at 25°C 6.76[4]
Effective Buffering pH Range 6.1 – 7.5[4][5]
Isotopic Purity ≥98 atom % D[2]
Chemical Purity ≥98%[2]

Table 2: pKa of PIPES as a Function of Temperature

The pKa of PIPES buffer is sensitive to temperature, which is a critical consideration for experiments conducted at temperatures other than ambient.[6][7] The temperature coefficient (ΔpKa/°C) for PIPES is approximately -0.0085.[7]

Temperature (°C)pKaEffective pH Buffering Range
46.945.94 - 7.94
206.805.80 - 7.80
256.766.10 - 7.50
376.665.66 - 7.66

Table 3: Solubility of PIPES Free Acid

The free acid form of PIPES exhibits poor solubility in water.[4][8] Dissolution is typically achieved by titrating with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the more soluble salt.[8]

SolventSolubilityNotesReference(s)
WaterPoorly soluble (~1 g/L at 100°C)The free acid form is not readily soluble in water due to internal hydrogen bonding and hydrophobic interactions.[3][9]
Aqueous NaOHSolubleAddition of a base like NaOH is required to deprotonate the sulfonic acid groups, converting it to its more soluble salt form.[8][9]
Organic SolventsGenerally insolubleGood's buffers, including PIPES, have minimal solubility in most organic solvents.[4]

Safety and Handling

While PIPES is generally considered non-toxic to cell lines, proper safety precautions should always be observed when handling the powder form to avoid irritation and other potential health effects.[5][6]

Hazard Identification and Personal Protective Equipment (PPE)

This compound powder may cause irritation to the eyes, skin, and respiratory tract.[6] Although the chemical, physical, and toxicological properties have not been exhaustively investigated, it is prudent to handle it with care.[6]

Table 4: Recommended Personal Protective Equipment (PPE) for Handling this compound Powder

Protection TypeRecommendationReference(s)
Eye Protection Safety glasses with side-shields or goggles.[2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).[2]
Respiratory Protection A NIOSH-approved N95 dust mask or higher is recommended when handling the powder, especially if there is a risk of aerosolization.[2]
Skin and Body Protection Laboratory coat.
Storage and Stability

Proper storage of this compound powder and its solutions is essential to maintain its chemical integrity and buffering capacity.

Powder:

  • Store in a tightly closed container in a dry and well-ventilated place.[6]

  • Keep away from strong oxidizing agents.

  • Unopened PIPES powder can be stored at room temperature and protected from light for 1-3 years.

Solutions:

  • PIPES buffer solutions should be stored at 4°C in a tightly sealed, non-metallic container and protected from light.

  • For long-term storage, aliquots can be frozen at -20°C.[4]

  • Avoid using metal containers for storage to prevent potential leaching of metal ions.[2]

  • A prepared PIPES buffer solution is stable for several weeks when stored at 4°C.

Stability and Degradation:

  • PIPES is chemically stable under normal conditions.

  • High temperatures, such as those used in autoclaving, can cause decomposition of the piperazine ring, leading to a loss of buffering capacity. Therefore, autoclaving PIPES solutions is not recommended.

  • Prolonged exposure to strong light may accelerate oxidation.[2]

  • Degradation under extreme pH (<2 or >12) or high temperatures (>100°C) can lead to the formation of piperazine derivatives, sulfonic acid, and other by-products.

Experimental Protocols

The following are detailed methodologies for the preparation and use of PIPES buffer in common laboratory applications. These protocols are directly applicable to this compound.

Preparation of a 0.5 M PIPES Stock Solution (pH 7.0)

Materials:

  • This compound powder (MW: 320.48 g/mol )

  • High-purity, deionized water

  • 10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weighing: Accurately weigh 160.24 g of this compound powder for a 1 L solution.

  • Initial Dissolution: Add the powder to a beaker containing approximately 800 mL of deionized water. The free acid is poorly soluble.

  • Solubilization and pH Adjustment: While stirring, slowly add 10 M NaOH or KOH to the suspension. Monitor the pH continuously with a calibrated pH meter. Continue adding the base until the powder is completely dissolved and the pH of the solution reaches 7.0.

  • Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask. Bring the final volume to 1 L with deionized water.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm filter.

  • Storage: Store the sterile stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.[4]

Use of PIPES Buffer in Mammalian Cell Culture

PIPES is often used as a buffering agent in cell culture media due to its pKa being near physiological pH and its non-toxicity to many cell lines.[5]

Procedure:

  • Determine Final Concentration: Decide on the final desired concentration of this compound in your cell culture medium (typically 10-25 mM).

  • Aseptic Addition: Under sterile conditions in a laminar flow hood, add the calculated volume of the sterile 0.5 M this compound stock solution to the cell culture medium.

  • Mixing: Gently mix the medium to ensure the buffer is evenly distributed.

  • pH Verification (Optional but Recommended): Check the pH of the final medium and adjust if necessary under sterile conditions.

  • Use: The medium is now ready for use in your cell culture experiments.

Use of PIPES Buffer in Enzyme Kinetics Assays

PIPES is an excellent choice for many enzyme assays due to its low tendency to bind to metal ions, which can be crucial for the activity of metalloenzymes.[3]

Procedure:

  • Prepare Assay Buffer: Dilute the 0.5 M this compound stock solution to the desired final concentration (e.g., 50 mM) with high-purity water. Adjust the pH to the optimal value for the enzyme at the experimental temperature.

  • Prepare Reagent Solutions: Prepare stock solutions of the enzyme, substrate, and any necessary cofactors in the prepared PIPES assay buffer. Keep all solutions on ice.

  • Reaction Setup: In a cuvette or microplate well, combine the assay buffer, substrate solution, and any cofactors.

  • Initiate Reaction: Start the reaction by adding the enzyme solution. Mix gently but thoroughly.

  • Data Acquisition: Immediately begin monitoring the reaction using a spectrophotometer or other appropriate instrument to measure the change in absorbance or fluorescence over time.

  • Analysis: Calculate the initial reaction velocity from the linear portion of the progress curve.

Visualizations

The following diagrams illustrate common laboratory workflows where this compound powder would be handled and used.

G cluster_prep Preparation of this compound Stock Solution weigh Weigh this compound Powder dissolve Add to Deionized Water weigh->dissolve adjust_ph Adjust pH with NaOH/KOH to Dissolve dissolve->adjust_ph final_vol Bring to Final Volume adjust_ph->final_vol sterilize Filter Sterilize (0.22 µm) final_vol->sterilize store Store at 4°C or -20°C sterilize->store G cluster_culture Using this compound in Cell Culture start Start with Sterile Cell Culture Medium add_buffer Aseptically Add Sterile this compound Stock Solution start->add_buffer mix Gently Mix add_buffer->mix verify_ph Verify pH (Optional) mix->verify_ph use Use Medium for Cell Culture verify_ph->use G cluster_enzyme Enzyme Kinetics Assay Workflow prep_buffer Prepare this compound Assay Buffer prep_reagents Prepare Enzyme, Substrate, and Cofactors in Assay Buffer prep_buffer->prep_reagents setup_reaction Combine Buffer, Substrate, and Cofactors prep_reagents->setup_reaction initiate Initiate Reaction with Enzyme setup_reaction->initiate monitor Monitor Reaction Progress initiate->monitor analyze Analyze Data to Determine Kinetic Parameters monitor->analyze

References

Methodological & Application

Application Notes and Protocols for PIPES-d18 in Protein NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of deuterated piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES-d18) as a buffering agent in protein Nuclear Magnetic Resonance (NMR) spectroscopy. The use of a deuterated buffer is critical for minimizing interfering signals from buffer protons in ¹H NMR spectra, thereby enhancing the quality of data obtained for protein structure, dynamics, and interaction studies.[1]

Introduction to this compound in Protein NMR

PIPES is a zwitterionic buffer effective in a pH range of 6.1 to 7.5, making it suitable for many biological studies.[1] Its deuterated form, this compound, is particularly advantageous for ¹H NMR spectroscopy as it eliminates the large proton signals from the buffer, which can obscure the signals from the protein of interest.[2][3] This is especially crucial for studying proteins at low concentrations or for analyzing complex spectra. The use of deuterated buffers, like this compound, prepared in deuterium oxide (D₂O), significantly improves spectral quality and allows for clearer observation of protein resonances.[2][3]

Key Quantitative Data and Buffer Properties

A summary of the essential quantitative parameters for the use of this compound in protein NMR is provided in the table below.

ParameterRecommended Value/RangeNotes
This compound Concentration 20-50 mMA concentration of 20 mM is often ideal, though the range can be adjusted based on protein stability and solubility.[4]
Protein Concentration 0.1 - 3 mMHigher concentrations generally yield better signal-to-noise; however, aggregation can be an issue.[5] For interaction studies, concentrations around 0.1 mM may be sufficient.[6]
pD Range 6.1 - 7.5Corresponds to the effective buffering range of PIPES.
pH Meter Reading Correction pD = pHreading + 0.4This correction should be applied when using a standard pH meter calibrated with H₂O-based buffers.
Sample Volume 300 - 600 µLStandard volume for most NMR tubes.[5]
Ionic Strength 0 - 150 mM NaCl or KClSalt can improve protein solubility, but high concentrations (>100-200 mM) may not be ideal for cryogenic probes.[7]
Additives As requiredReducing agents (e.g., DTT, TCEP), protease inhibitors, and internal standards (e.g., DSS, TSP) may be included.

Experimental Protocol

This protocol outlines the steps for preparing a protein sample for NMR spectroscopy using this compound buffer.

Materials
  • This compound (piperazine-N,N′-bis(2-ethanesulfonic acid-d18))

  • Deuterium oxide (D₂O, 99.9%)

  • Deuterated sodium hydroxide (NaOD) and deuterium chloride (DCl) for pD adjustment

  • Protein of interest (isotopically labeled, e.g., ¹⁵N, ¹³C, ²H, if necessary)

  • High-quality NMR tubes

  • Standard laboratory equipment (pH meter, vortexer, centrifuge)

Buffer Preparation
  • Prepare a stock solution of this compound: Dissolve the required amount of this compound powder in D₂O to achieve the desired stock concentration (e.g., 200 mM).

  • Adjust the pD: Use a calibrated pH meter to monitor the pD of the buffer solution. Add small aliquots of DCl or NaOD in D₂O to reach the target pH reading. Remember to apply the correction factor (pD = pHreading + 0.4) to determine the final pD. Regular calibration of the pH meter is crucial for accuracy.[8]

  • Add other components: If required, add salt (e.g., NaCl or KCl) and other additives like reducing agents from stock solutions also prepared in D₂O.

  • Final Volume Adjustment: Bring the buffer to the final desired volume with D₂O.

Protein Sample Preparation
  • Buffer Exchange: Exchange the protein into the prepared this compound buffer. This can be achieved through dialysis, size-exclusion chromatography, or repeated concentration and dilution using a centrifugal filter device.

  • Concentrate the Protein: Concentrate the protein to the desired final concentration (typically 0.1 - 3 mM) using an appropriate method that minimizes protein aggregation and loss.[5]

  • Final pD Check: After the final concentration step, it is advisable to check the pD of the sample and adjust if necessary.

  • Transfer to NMR Tube: Transfer the final protein sample (typically 300-600 µL) into a clean, high-quality NMR tube.[5]

  • Add Internal Standard: Add an internal chemical shift reference, such as DSS or TSP, to a final concentration of around 10 µM.[7]

  • Sample Storage: If not used immediately, store the sample appropriately (e.g., at 4°C or frozen at -80°C) to maintain its stability.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in preparing a protein sample for NMR using this compound buffer.

experimental_workflow cluster_buffer_prep Buffer Preparation cluster_sample_prep Protein Sample Preparation A Dissolve this compound in D₂O B Adjust pD with DCl/NaOD A->B C Add Salt/Additives B->C D Buffer Exchange Protein into this compound C->D Final Buffer E Concentrate Protein D->E F Final pD Check E->F G Transfer to NMR Tube F->G H Add Internal Standard G->H I I H->I Ready for NMR Spectroscopy troubleshooting_workflow start Start Troubleshooting p1 Poor Signal-to-Noise start->p1 p2 Protein Aggregation start->p2 p3 Inaccurate pD start->p3 p4 Extra Proton Signals start->p4 s1a Increase Protein Concentration p1->s1a s1b Increase Number of Scans p1->s1b s2a Optimize Buffer: pD, Salt, Additives p2->s2a s2b Lower Protein Concentration p2->s2b s3a Recalibrate pH Meter p3->s3a s3b Re-adjust pD with Fresh DCl/NaOD p3->s3b s4a Ensure High % D₂O p4->s4a s4b Use Fully Deuterated Additives p4->s4b

References

Preparing a PIPES-d18 buffer solution for mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Preparation and Use of a PIPES-d18 Buffer Solution for Mass Spectrometry Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic buffering agent widely used in biochemistry and cell culture due to its pKa of 6.76 (at 25°C), which is effective in the physiological pH range of 6.1 to 7.5.[1][2] Its negligible capacity to bind most divalent metal ions makes it a preferred buffer in many enzymatic and protein-based assays.[1][3][4]

This document details the preparation and application of this compound, a deuterated isotopologue of PIPES. In this compound, the 18 non-exchangeable hydrogen atoms on the carbon backbone are replaced with deuterium. While non-volatile buffers like PIPES are generally considered incompatible with direct electrospray ionization mass spectrometry (ESI-MS) due to potential instrument contamination[5][6], deuterated versions can serve specialized roles. These include acting as internal standards for the quantification of PIPES itself or for use in specific upstream biochemical assays, such as protein crystallization or enzyme kinetics, that are subsequently analyzed by MS following a mandatory desalting step.

Physicochemical Properties

The quantitative data for standard PIPES and its deuterated analogue, this compound, are summarized below. The properties for this compound are theoretical and based on the full deuteration of the non-exchangeable hydrogen atoms.

Table 1: Comparison of Physicochemical Properties of PIPES and this compound

ParameterPIPES (Light)This compound (Heavy, Theoretical)Reference / Note
Full Chemical Name piperazine-N,N′-bis(2-ethanesulfonic acid)piperazine-N,N′-bis(2-ethanesulfonic acid-d9)[1]
Molecular Formula C₈H₁₈N₂O₆S₂C₈D₁₈N₂O₆S₂[7][8][9]
Average Molecular Weight 302.37 g/mol 320.48 g/mol Calculated based on D = 2.014 u
CAS Number 5625-37-6Not available[7][8]
pKa (at 25°C) 6.76~6.76[1][10] Isotope effects on pKa are typically minimal.
Effective pH Range 6.1 – 7.56.1 – 7.5[1][2]
Solubility (Free Acid) Low in water; soluble in NaOH solutionsPresumed similar to light PIPES[11][12][13]

Experimental Protocol: Preparation of 0.5 M this compound Stock Solution

This protocol describes the preparation of 100 mL of a 0.5 M this compound stock solution with a target pH of 6.8.

Materials and Reagents:

  • This compound (free acid), MW: 320.48 g/mol

  • High-purity (e.g., 18.2 MΩ·cm) or MS-grade water

  • Sodium Hydroxide (NaOH) solution, 5 M (or NaOD for deuterium preservation)

  • Calibrated pH meter with a suitable electrode

  • 100 mL volumetric flask

  • 150 mL beaker

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter unit (optional)

Procedure:

  • Weighing: Accurately weigh 16.024 g of this compound (free acid) and transfer it to the 150 mL beaker.

  • Initial Slurry: Add approximately 70 mL of high-purity water to the beaker. The this compound free acid will not fully dissolve at this stage, forming a white slurry.[11][14]

  • Dissolution & pH Adjustment:

    • Place the beaker on the magnetic stirrer and begin gentle stirring.

    • Immerse the calibrated pH electrode into the slurry.

    • Slowly add the 5 M NaOH solution dropwise. Monitor the pH continuously.

    • As the base is added, the this compound will deprotonate and begin to dissolve.[15]

    • Continue adding NaOH until the target pH of 6.8 is reached and all the solid has dissolved. Be patient, as dissolution can be slow.

  • Final Volume: Carefully transfer the clear buffer solution into the 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the flask to ensure a complete transfer.

  • Volume Adjustment: Add high-purity water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Sterilization and Storage (Optional): For applications requiring sterility, filter the solution through a 0.22 µm sterile filter into a sterile container. Store the buffer at 4°C.[16]

Visualization of Workflow

The following diagrams illustrate the preparation protocol and the logical workflow for using a non-volatile buffer like this compound in a mass spectrometry experiment.

G cluster_prep Buffer Preparation Workflow weigh 1. Weigh this compound dissolve 2. Create Slurry in H₂O weigh->dissolve ph 3. Adjust pH with NaOH to Dissolve dissolve->ph volume 4. Adjust to Final Volume ph->volume store 5. Filter & Store volume->store

Caption: Workflow for preparing the this compound buffer solution.

G cluster_ms Mass Spectrometry Application Workflow assay Biochemical Assay in this compound Buffer cleanup MANDATORY Sample Cleanup (e.g., SPE, ZipTip®) assay->cleanup Remove non-volatile salts analysis LC-MS Analysis cleanup->analysis Inject clean sample data Data Acquisition analysis->data

References

Application Notes and Protocols for PIPES-d18 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer widely used in biochemical and cell biology research. As one of the "Good's" buffers, PIPES is valued for its pKa of approximately 6.76 at 25°C, which falls within the physiological pH range, making it an effective buffer for numerous cell culture applications.[1] Its utility is further enhanced by its minimal interaction with divalent metal ions.[1] PIPES is generally considered non-toxic to cultured cell lines and is impermeable to cell membranes.[2]

PIPES-d18 is the deuterated analog of PIPES, where the hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. While specific protocols for the use of this compound in cell culture are not widely documented, its primary applications in biological research are anticipated to be as an internal standard for mass spectrometry-based assays or in studies investigating the kinetic isotope effect (KIE). The replacement of hydrogen with the heavier deuterium isotope can slow down chemical reactions, a phenomenon that can be exploited to study reaction mechanisms or to enhance the metabolic stability of compounds.[3][4]

When considering the use of this compound in cell culture, it is crucial to account for the potential biological effects of deuterium itself. Studies have shown that high concentrations of deuterium can impact cellular processes, leading to a decrease in cell proliferation rates and alterations in metabolic activity.[5][6] Therefore, the optimal concentration of this compound must be empirically determined for each cell type and experimental context.

Data Presentation

The key chemical and physical properties of PIPES are summarized in the table below. These properties are expected to be very similar for this compound, with the primary difference being the molecular weight.

Table 1: Physicochemical Properties of PIPES Buffer

PropertyValueReferences
Full Chemical NamePiperazine-N,N′-bis(2-ethanesulfonic acid)[1]
Molecular FormulaC₈H₁₈N₂O₆S₂[7]
Molecular Weight~302.37 g/mol [7]
pKa at 25°C6.76[1][7][8]
Effective Buffering pH Range6.1 – 7.5[1][8][9]
Solubility in WaterPoorly soluble as a free acid[1]
Suitability for Cell CultureYes, generally considered non-toxic[2]

Table 2: Recommended Starting Concentrations for PIPES Buffer in Cell Culture Media

Since specific data for this compound is unavailable, the following recommendations are based on commonly used concentrations for standard PIPES. The optimal concentration for this compound should be validated experimentally.

ApplicationRecommended Starting ConcentrationNotes
General Cell Culture10 mMA common starting point for providing additional buffering capacity to cell culture media.[1]
Viral Production / High-Density Cultures10 - 25 mMHigher concentrations may be needed to maintain pH stability in metabolically active, high-density cultures.
Short-term Cellular Assays (e.g., Histamine Release)~10 mMUsed in buffers for cellular assays to maintain physiological pH.[10]
Transformation Buffer (for bacteria)10 mMA key component in certain bacterial transformation buffers.[11][12]

Experimental Protocols

Protocol 1: Preparation of a 0.5 M Sterile this compound Stock Solution

This protocol outlines the steps to prepare 100 mL of a 0.5 M this compound stock solution. Adjust the mass of the this compound powder based on its specific molecular weight.

Materials:

  • This compound (free acid) powder

  • High-purity, sterile water

  • 10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Sterile beakers and magnetic stir bar

  • Calibrated pH meter

  • Sterile 100 mL graduated cylinder

  • Sterile 0.22 µm filter and syringe

  • Sterile storage bottles

Procedure:

  • Weigh this compound Powder: Accurately weigh the amount of this compound free acid powder required for 100 mL of a 0.5 M solution. (Mass = 0.5 mol/L * 0.1 L * Molecular Weight of this compound g/mol ).

  • Initial Dissolution: Add the powder to a beaker containing approximately 80 mL of sterile, high-purity water.[1]

  • Solubilization and pH Adjustment: Place the beaker on a magnetic stirrer. PIPES free acid is poorly soluble in water. Slowly add the 10 M NaOH or KOH solution dropwise while monitoring the pH.[1] Continue adding the base until the this compound powder is completely dissolved and the pH of the solution reaches the desired value (e.g., 6.7-7.0).[1][11]

  • Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 100 mL sterile graduated cylinder. Add sterile water to bring the final volume to 100 mL.[1]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Storage: Store the sterile 0.5 M this compound stock solution at -20°C for long-term storage. For frequent use, smaller aliquots can be stored at 4°C for several weeks.[1]

Protocol 2: General Workflow for Determining Optimal this compound Concentration

It is essential to determine the optimal, non-toxic working concentration of this compound for your specific cell line and experimental conditions.

Materials:

  • Your cell line of interest

  • Standard cell culture medium

  • Sterile 0.5 M this compound stock solution (from Protocol 1)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, MTS, or Trypan Blue)

Procedure:

  • Prepare Media Series: Create a series of your standard cell culture medium supplemented with a range of this compound concentrations (e.g., 0, 5, 10, 15, 20, 25 mM). To do this, add the appropriate volume of the 0.5 M sterile stock solution to your medium under aseptic conditions.

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Treatment: Replace the standard growth medium with the prepared media containing the different this compound concentrations. Include a control group with no added this compound.[13]

  • Incubation: Incubate the cells for a period relevant to your planned experiment (e.g., 24, 48, 72 hours).[13]

  • Viability Assay: At each desired time point, perform a cell viability assay according to the manufacturer's instructions.[13]

  • Data Analysis: Analyze the cell viability data to identify the highest concentration of this compound that does not negatively impact cell health or proliferation. This concentration can be considered the optimal working concentration for your subsequent experiments.

Visualizations

G Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare media with a range of this compound concentrations (e.g., 0-25 mM) seed_cells Seed cells in 96-well plate and allow to adhere replace_media Replace media with This compound series seed_cells->replace_media incubate Incubate for relevant duration (24-72h) replace_media->incubate viability_assay Perform cell viability assay (e.g., MTT, MTS) incubate->viability_assay analyze Analyze viability data vs. concentration viability_assay->analyze determine_opt Determine highest non-toxic concentration analyze->determine_opt

Caption: A general experimental workflow for determining the optimal working concentration of this compound for a specific cell line.

G Conceptual Impact of Deuteration on a Signaling Pathway cluster_standard Standard Pathway (H) cluster_deuterated Deuterated Pathway (D) cluster_outcome Potential Outcome S1 Substrate A P1 Product B S1->P1 Standard Rate (kH) Outcome Altered cellular response: - Slower signaling - Reduced metabolite production - Increased drug half-life E1 Enzyme X (H-transfer) E1->S1 S2 Substrate A-d P2 Product B-d S2->P2 Slower Rate (kD) (Kinetic Isotope Effect) P2->Outcome E2 Enzyme X (D-transfer) E2->S2

Caption: Conceptual diagram illustrating the kinetic isotope effect, where replacing hydrogen (H) with deuterium (D) in a substrate can slow the rate of an enzyme-catalyzed reaction.

References

Application Notes and Protocols for PIPES-d18 as a Buffer in Enzyme Kinetics Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PIPES-d18 in Enzymatic Assays

PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer, one of the "Good's buffers," widely used in biochemical and molecular biology research.[1] With a pKa of approximately 6.8 at 25°C, PIPES is an excellent buffer for maintaining a stable pH in the physiological range of 6.1 to 7.5.[1][2] Its utility in enzyme kinetics assays is well-established due to several key properties:

  • Low Metal Ion Binding: PIPES has a negligible tendency to form complexes with most metal ions, which is a significant advantage when studying metalloenzymes or reactions where metal ion concentration is a critical variable.[1][2]

  • Low UV Absorbance: It does not absorb significantly in the UV/Visible range, which prevents interference in common spectrophotometric assays used to monitor enzyme activity.[1]

  • Chemical Stability: PIPES is chemically stable under typical experimental conditions and its pH is not highly sensitive to temperature fluctuations, ensuring the reliability and reproducibility of kinetic data.[1]

This compound is the deuterated form of PIPES, where the 18 exchangeable protons on the piperazine rings and ethane sulfonic acid groups are replaced with deuterium. The primary application of this compound in enzyme kinetics is to investigate the kinetic isotope effect (KIE) . The KIE is a change in the reaction rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3] By comparing the enzyme kinetics in a protiated (standard) PIPES buffer versus a deuterated this compound buffer, researchers can gain insights into the reaction mechanism, particularly whether a proton transfer step is involved in the rate-determining step of the enzymatic reaction.

Data Presentation: Physicochemical Properties of PIPES and Comparison with Other Buffers

The selection of a buffer is a critical step in designing a robust enzyme kinetics assay. The following tables summarize the key properties of PIPES buffer and provide a comparison with other commonly used biological buffers.

Table 1: Physicochemical Properties of PIPES Buffer

PropertyValueReference
Chemical NamePiperazine-N,N′-bis(2-ethanesulfonic acid)[1]
pKa at 25°C~6.8[1][2]
Effective pH Range6.1 - 7.5[1][2]
Molecular Weight302.37 g/mol [1]
Metal Ion BindingLow[1][2]
UV Absorbance (260-280 nm)Negligible[1]

Table 2: Comparison of Common Biological Buffers

BufferpKa at 25°CEffective pH RangeKey AdvantagesKey Disadvantages
PIPES 6.86.1 - 7.5Low metal binding, stable, low UV absorbance.[1][2]Low solubility of the free acid form.
HEPES 7.56.8 - 8.2Good for physiological pH, relatively stable.Can produce free radicals under certain conditions.
Tris 8.17.5 - 9.0Inexpensive, widely used.pH is highly temperature-dependent, can interact with some enzymes and electrodes.
MES 6.15.5 - 6.7Useful for more acidic conditions, low metal binding.

Mandatory Visualization

Enzyme_Kinetics_Workflow General Workflow for Enzyme Kinetics Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare PIPES/PIPES-d18 Buffer prep_reagents Prepare Enzyme and Substrate Solutions prep_buffer->prep_reagents setup_reaction Set up Reaction Mixture in Cuvette/Plate prep_reagents->setup_reaction initiate_reaction Initiate Reaction by Adding Enzyme/Substrate setup_reaction->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometry) initiate_reaction->monitor_reaction calc_velocity Calculate Initial Velocity (V₀) monitor_reaction->calc_velocity plot_data Plot V₀ vs. Substrate Concentration calc_velocity->plot_data determine_params Determine Kinetic Parameters (Km, Vmax) plot_data->determine_params

Caption: General workflow for conducting an enzyme kinetics assay.

Experimental Protocols

Protocol 1: Preparation of 1 M PIPES Stock Solution (pH 6.8)

Materials:

  • PIPES free acid (MW: 302.37 g/mol )

  • Potassium hydroxide (KOH) pellets

  • Deionized water

  • Calibrated pH meter

  • Stir plate and stir bar

  • 1 L volumetric flask

  • 0.22 µm filter sterilization unit

Procedure:

  • Weigh out 302.37 g of PIPES free acid and add it to a beaker containing approximately 800 mL of deionized water.

  • While stirring, slowly add KOH pellets to the suspension. The free acid form of PIPES is not very soluble in water, and the addition of a base is required for it to dissolve.[1]

  • Continuously monitor the pH of the solution using a calibrated pH meter.

  • Continue adding KOH until the PIPES is fully dissolved and the pH of the solution is approximately 6.8.[1]

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Bring the final volume to 1 L with deionized water.

  • Sterilize the buffer by filtering it through a 0.22 µm filter.[1]

  • Store the stock solution at 4°C.

Note: For preparing a this compound stock solution, the same procedure would be followed using this compound and a deuterated base like KOD in D₂O to maintain the isotopic purity.

Protocol 2: General Procedure for a Continuous Spectrophotometric Enzyme Assay

This protocol provides a general framework. The specific concentrations of the enzyme, substrate, and any cofactors, as well as the assay wavelength, will need to be optimized for the specific enzyme being studied.[1]

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • PIPES buffer (e.g., 50 mM, pH 6.8)

  • Cofactors or metal ions (if required)

  • UV/Vis spectrophotometer with temperature control

  • Cuvettes (quartz or appropriate for the wavelength)

  • Micropipettes

Procedure:

  • Prepare the Assay Buffer: Dilute the 1 M PIPES stock solution to the desired final concentration (e.g., 50 mM) with deionized water. Adjust the pH to the optimal value for the enzyme if it differs from the stock solution.[1]

  • Prepare Reagent Solutions: Prepare stock solutions of the enzyme, substrate, and any necessary cofactors in the assay buffer. Keep all solutions on ice.[1]

  • Spectrophotometer Setup: Set the spectrophotometer to the desired wavelength for monitoring product formation or substrate depletion. Equilibrate the spectrophotometer to the desired assay temperature.

  • Assay Mixture Preparation: In a cuvette, combine the assay buffer, substrate, and any cofactors. The final volume should be pre-determined (e.g., 1 mL). Allow the mixture to equilibrate to the assay temperature inside the spectrophotometer.

  • Reaction Initiation: Initiate the reaction by adding a small, predetermined amount of the enzyme to the cuvette. Quickly mix the contents by gently pipetting up and down or by inverting the cuvette (if sealed).

  • Data Acquisition: Immediately start recording the absorbance at regular time intervals for a set duration. The initial, linear phase of the reaction is of primary interest for determining the initial velocity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the slope of the linear portion of the absorbance versus time plot, using the Beer-Lambert law (A = εcl).

Protocol 3: Investigating the Kinetic Isotope Effect using this compound

This protocol outlines a comparative experiment to determine if there is a kinetic isotope effect when using a deuterated buffer.

Objective: To compare the kinetic parameters (Km and Vmax) of an enzyme in standard (protiated) PIPES buffer and deuterated this compound buffer.

Materials:

  • Enzyme of interest

  • Substrate

  • PIPES buffer (50 mM, pH 6.8) prepared in H₂O

  • This compound buffer (50 mM, pD 6.8) prepared in D₂O

  • Other reagents as required for the specific enzyme assay

Procedure:

  • Buffer Preparation: Prepare the two buffer systems as described in Protocol 1, ensuring the use of H₂O for the standard buffer and D₂O for the deuterated buffer. Note that the pH meter reading in D₂O should be corrected to obtain the pD (pD = pH reading + 0.4).

  • Enzyme and Substrate Solutions: Prepare stock solutions of the enzyme and a range of substrate concentrations in both the H-PIPES and D-PIPES-d18 buffers.

  • Kinetic Assays in H-PIPES: Perform a series of enzyme assays as described in Protocol 2 using the H-PIPES buffer and the different substrate concentrations.

  • Kinetic Assays in D-PIPES-d18: Repeat the series of enzyme assays using the D-PIPES-d18 buffer and the corresponding substrate solutions.

  • Data Analysis:

    • For each buffer system, calculate the initial velocity (V₀) at each substrate concentration.

    • Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for both the H-PIPES and D-PIPES-d18 data.

    • Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for the enzyme in each buffer.

    • The kinetic isotope effect can be expressed as the ratio of the Vmax values: KIE = Vmax(H) / Vmax(D).

Illustrative Data Presentation

The following table presents hypothetical data from a comparative enzyme kinetics study using PIPES and this compound buffers. This data illustrates a scenario where a significant kinetic isotope effect is observed, suggesting the involvement of a proton transfer in the rate-determining step.

Table 3: Hypothetical Kinetic Parameters of an Enzyme in PIPES and this compound Buffers

Buffer SystemKm (µM)Vmax (µmol/min)KIE (Vmax(H) / Vmax(D))
50 mM PIPES in H₂O25.3 ± 1.210.8 ± 0.5\multirow{2}{*}{2.5}
50 mM this compound in D₂O24.9 ± 1.54.3 ± 0.3

Mandatory Visualization

KIE_Signaling_Pathway Conceptual Pathway for Investigating Kinetic Isotope Effect cluster_protiated Protiated Environment (H-PIPES) cluster_deuterated Deuterated Environment (D-PIPES-d18) E_H Enzyme (E) ES_H E-S Complex E_H->ES_H k1 S_H Substrate (S) S_H->ES_H ES_H->E_H k-1 P_H Product (P) ES_H->P_H k_cat(H) P_D Product (P) determine_KIE Determine KIE = k_cat(H) / k_cat(D) P_H->determine_KIE E_D Enzyme (E) ES_D E-S Complex E_D->ES_D k1' S_D Substrate (S) S_D->ES_D ES_D->E_D k-1' ES_D->P_D k_cat(D) P_D->determine_KIE

References

Application Notes and Protocols: A Step-by-Step Guide to PIPES-d18 Buffer Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PIPES [piperazine-N,N′-bis(2-ethanesulfonic acid)] is a zwitterionic biological buffer that is widely used in biochemistry, molecular biology, and cell culture.[1][2][3] Its pKa of approximately 6.8 at 25°C makes it an effective buffer in the physiological pH range of 6.1 to 7.5.[1][2][4][5][6][7] A key advantage of PIPES is its negligible binding of divalent cations like Ca²⁺, Mg²⁺, and Mn²⁺.[2] PIPES-d18 is the deuterated form of PIPES, where 18 hydrogen atoms have been replaced with deuterium.[8][9] This isotopically labeled version is particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and small-angle neutron scattering (SANS), where the substitution of hydrogen with deuterium can provide valuable structural and dynamic information.

This guide provides a detailed protocol for the preparation of both standard PIPES buffer and the deuterated this compound buffer.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of a 1 M PIPES and this compound stock solution.

ParameterPIPES (Free Acid)This compound (Free Acid)
Molecular Weight 302.37 g/mol [2][4][5]~320.48 g/mol
Effective Buffering pH Range (at 25°C) 6.1 – 7.5[1][2][4][6]6.1 – 7.5
pKa (at 25°C) ~6.8[2][5]~6.8
ΔpKa/°C -0.0085[5]-0.0085
Solvent for 1 M Stock Deionized Water (H₂O)Deuterium Oxide (D₂O)
pH/pD Adjusting Reagent 10 N NaOH or KOH[4][5][10]10 N NaOD or KOD in D₂O
Final pH/pD Target e.g., 6.8[4]e.g., 6.8 (pH meter reading of 6.4)

Experimental Protocols

Preparation of 1 M PIPES Buffer (1 L)

This protocol describes the preparation of a 1 M stock solution of standard PIPES buffer.

Materials:

  • PIPES (free acid): 302.37 g[4][10]

  • Deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[4][5][10]

  • Beaker (2 L)

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flask (1 L)

Procedure:

  • Add approximately 800 mL of dH₂O to a 2 L beaker.[4][5]

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Weigh out 302.37 g of PIPES (free acid) and add it to the beaker while stirring. The PIPES free acid has low solubility and will not dissolve completely at this stage.[4][5][10][11]

  • Slowly add 10 N NaOH or KOH dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.[5][12]

  • Continue adding the base until the PIPES powder is fully dissolved and the desired pH (e.g., 6.8) is reached.[4][11] The PIPES will dissolve as the pH of the solution increases.[11][12]

  • Once the desired pH is stable, transfer the solution to a 1 L volumetric flask.

  • Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask.

  • Add dH₂O to bring the final volume to 1 L.[4][10]

  • Sterilize the buffer solution by filtering it through a 0.22 µm filter or by autoclaving.[10]

  • Store the buffer at 4°C.[10]

Preparation of 1 M this compound Buffer (100 mL)

This protocol outlines the preparation of a 1 M stock solution of this compound buffer, which is essential for experiments requiring isotopic labeling.

Materials:

  • This compound (free acid)

  • Deuterium oxide (D₂O, 99.9%)

  • Sodium deuteroxide (NaOD) in D₂O (e.g., 40 wt. % in D₂O) or Potassium deuteroxide (KOD) in D₂O

  • Glass vial or beaker (200 mL)

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flask (100 mL)

Procedure:

  • In a 200 mL glass vial, add approximately 80 mL of D₂O.

  • Place the vial on a magnetic stirrer and add a stir bar.

  • Weigh out the appropriate amount of this compound (free acid) for a 1 M solution (e.g., 32.05 g for 100 mL).

  • Add the this compound powder to the D₂O while stirring.

  • Slowly add NaOD or KOD solution dropwise to the suspension.

  • Monitor the pH using a calibrated pH meter. For a target pD of 6.8, adjust the pH meter reading to approximately 6.4. The relationship between the pH meter reading and pD is: pD = pH reading + 0.4 .[13]

  • Continue adding the deuterated base until the this compound is fully dissolved and the target pH meter reading is stable.

  • Transfer the solution to a 100 mL volumetric flask.

  • Rinse the vial with a small amount of D₂O and add it to the volumetric flask.

  • Add D₂O to bring the final volume to 100 mL.

  • Store the deuterated buffer in a tightly sealed container at 4°C to prevent H/D exchange with atmospheric moisture.

Diagrams

PIPES_Buffer_Preparation_Workflow cluster_standard Standard PIPES Buffer cluster_deuterated Deuterated this compound Buffer start_std Weigh PIPES Free Acid dissolve_std Add to H₂O and Stir start_std->dissolve_std ph_adjust_std Adjust pH with NaOH/KOH dissolve_std->ph_adjust_std volume_adjust_std Bring to Final Volume with H₂O ph_adjust_std->volume_adjust_std sterilize_std Sterilize (Filter or Autoclave) volume_adjust_std->sterilize_std store_std Store at 4°C sterilize_std->store_std start_d18 Weigh this compound Free Acid dissolve_d18 Add to D₂O and Stir start_d18->dissolve_d18 pd_adjust_d18 Adjust pD with NaOD/KOD (pD = pH reading + 0.4) dissolve_d18->pd_adjust_d18 volume_adjust_d18 Bring to Final Volume with D₂O pd_adjust_d18->volume_adjust_d18 store_d18 Store at 4°C (Sealed) volume_adjust_d18->store_d18

Caption: Workflow for the preparation of standard and deuterated PIPES buffers.

References

The Strategic Application of PIPES-d18 in Protein Crystallization: Enhancing Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals engaged in the intricate process of protein crystallization, the pursuit of high-quality crystals is paramount for successful structural elucidation. The choice of buffering agent is a critical, yet often overlooked, factor that can significantly influence crystallization outcomes. This document details the application of deuterated PIPES buffer (PIPES-d18) in protein crystallization, a strategic approach to enhance the quality of crystals, particularly for neutron crystallography. While direct experimental data for this compound is emerging, its application is founded on the well-established principles of both PIPES buffer chemistry and the significant advantages conferred by deuteration in structural biology.

Introduction to PIPES Buffer

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer that has gained prominence in protein crystallization due to its favorable physicochemical properties. Its pKa of 6.8 at 25°C makes it an excellent buffer for maintaining a stable pH in the near-neutral range of 6.1 to 7.5, which is the physiological range where many proteins exhibit optimal stability[1]. A key advantage of PIPES is its low metal-binding capacity, which minimizes unwanted interactions that can impede the crystallization process[1][2]. Furthermore, PIPES exhibits minimal pH change with temperature fluctuations, ensuring stable and reproducible experimental conditions[1].

The Power of Deuteration in Protein Crystallography

Deuteration, the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D), is a powerful technique in structural biology, particularly for neutron crystallography[3][4][5]. The primary benefits of using deuterated components in protein crystallization include:

  • Reduced Incoherent Scattering: Hydrogen is a strong incoherent neutron scatterer, which contributes to high background noise in neutron diffraction experiments. Replacing hydrogen with deuterium significantly reduces this background noise, leading to a better signal-to-noise ratio and clearer experimental nuclear density maps[3][4].

  • Improved Data Quality: The reduction in background noise allows for the collection of higher quality diffraction data, which is crucial for the accurate localization of hydrogen atoms and water molecules in the protein structure[3].

  • Enhanced Crystal Quality: In some cases, deuteration of the solvent has been shown to have a negligible effect on crystal quality and may even lead to the growth of larger, more well-ordered crystals[4][6].

This compound: A Strategic Advantage

The use of this compound, in which the 18 non-exchangeable hydrogen atoms on the carbon backbone of the PIPES molecule are replaced with deuterium, combines the inherent benefits of the PIPES buffer with the advantages of deuteration. This makes it an ideal buffering agent for neutron crystallography studies, where minimizing background scatter from hydrogen is critical. By using this compound in conjunction with D₂O as the solvent, researchers can create a fully deuterated environment, further enhancing the quality of the resulting diffraction data.

Data Presentation

The following tables summarize the key properties of PIPES buffer and the inferred advantages of using this compound in protein crystallization.

Table 1: Physicochemical Properties of PIPES Buffer

PropertyValueSignificance in Protein Crystallization
pKa (at 25°C)6.8Provides strong buffering capacity in the physiologically relevant pH range of 6.1-7.5[1][2][7].
ΔpKa/°C-0.0085Minimal pH change with temperature fluctuations ensures stable experimental conditions[1].
Metal Ion BindingLowReduces the risk of interference with metal-dependent proteins or unwanted crystal contacts[1][2][8].
Solubility in WaterLow (as free acid)Becomes soluble when the pH is adjusted to be higher than 7 (converted to the salt form)[8].

Table 2: Comparative Advantages of this compound vs. PIPES in Protein Crystallization

FeaturePIPES (in H₂O)This compound (in D₂O)Rationale
Neutron Scattering High incoherent scattering from buffer and solvent.Significantly reduced incoherent scattering from buffer and solvent.Deuterium has a much smaller incoherent scattering cross-section than hydrogen[3][4].
Signal-to-Noise Ratio (Neutron Diffraction) LowerHigherReduced background noise leads to improved data quality[3].
Structural Detail (Neutron Crystallography) Hydrogen atom localization is challenging.Enables more precise localization of deuterium atoms and solvent molecules.Clearer nuclear density maps allow for a more detailed structural analysis[3].
Crystal Quality Generally good.Potentially improved crystal size and order.Deuterated environments can sometimes favor the growth of higher quality crystals[6].

Experimental Protocols

The following protocols provide a general framework for the application of this compound in protein crystallization experiments.

Preparation of 1 M this compound Stock Solution (pD 7.0)

Materials:

  • This compound (free acid)

  • Sodium deuteroxide (NaOD) in D₂O (40% w/v)

  • High-purity heavy water (D₂O)

  • pD meter or a pH meter with a correction factor for D₂O (pD = pH_reading + 0.4)

  • Magnetic stirrer and stir bar

  • Volumetric flask (e.g., 100 mL)

Procedure:

  • Dissolve this compound: In a beaker, add approximately 80 mL of D₂O. While stirring, slowly add the appropriate amount of this compound free acid for a 1 M solution (e.g., 32.05 g for 100 mL). The free acid has low solubility and will form a suspension.

  • Adjust pD: Slowly add NaOD solution dropwise to the suspension while continuously monitoring the pD. As the pD increases, the this compound will dissolve.

  • Final pD Adjustment: Continue adding NaOD until the this compound is fully dissolved and the target pD of 7.0 is reached.

  • Final Volume Adjustment: Once the desired pD is achieved and the solution is clear, transfer it to a 100 mL volumetric flask. Rinse the beaker with a small amount of D₂O and add the rinsing to the volumetric flask. Adjust the final volume to 100 mL with D₂O.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile filter.

Protein Crystallization using Hanging Drop Vapor Diffusion with this compound

This protocol outlines a typical hanging drop vapor diffusion experiment. The concentrations of protein, precipitant, and this compound will need to be optimized for each specific protein.

Materials:

  • Purified protein in a suitable buffer (ideally exchanged into a D₂O-based buffer)

  • 1 M this compound stock solution (pD 7.0)

  • Precipitant stock solution (e.g., PEG, salts) prepared in D₂O

  • 24-well crystallization plates

  • Siliconized cover slips

  • Micropipettes and tips

Procedure:

  • Prepare Reservoir Solution: In the wells of the crystallization plate, prepare the reservoir solution by mixing the this compound stock solution, precipitant stock solution, and D₂O to the desired final concentrations. A typical reservoir volume is 500 µL.

  • Set up Crystallization Drops:

    • On a clean, siliconized cover slip, pipette 1 µL of your concentrated protein solution.

    • Add 1 µL of the reservoir solution from the corresponding well to the protein drop.

    • Gently mix by pipetting up and down, being careful not to introduce bubbles.

  • Seal the Well: Invert the cover slip and place it over the well, ensuring a tight seal with the grease-lined rim of the well.

  • Incubate: Incubate the crystallization plate at a constant temperature (e.g., 20°C).

  • Monitor for Crystal Growth: Regularly monitor the drops for the appearance of crystals over several days to weeks using a microscope.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for protein crystallization using this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Protein Purified Protein Drop Crystallization Drop Protein->Drop PIPES_d18 This compound Buffer Reservoir Reservoir Solution PIPES_d18->Reservoir Precipitant Precipitant in D2O Precipitant->Reservoir Reservoir->Drop Plate Sealed Plate Drop->Plate Crystals Crystal Growth Plate->Crystals Incubation Diffraction Neutron Diffraction Crystals->Diffraction Structure 3D Structure Diffraction->Structure

Caption: Experimental workflow for protein crystallization using this compound buffer.

G start Start prep_protein Prepare Protein Solution (in D2O-based buffer) start->prep_protein setup_drop Set up Hanging/Sitting Drop prep_protein->setup_drop prep_reservoir Prepare Reservoir Solution (this compound, Precipitant in D2O) prep_reservoir->setup_drop seal_plate Seal Crystallization Plate setup_drop->seal_plate incubate Incubate at Constant Temperature seal_plate->incubate monitor Monitor for Crystal Growth incubate->monitor monitor->monitor No Crystals harvest Harvest Crystals monitor->harvest Crystals Formed end End harvest->end

Caption: Detailed step-by-step protocol for crystallization with this compound.

By strategically employing this compound in protein crystallization, researchers can significantly enhance the quality of diffraction data, particularly in neutron crystallography, paving the way for more detailed and accurate structural insights.

References

Application Notes and Protocols for PIPES-d18 Buffer in Protein-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic buffer commonly utilized in biochemical and biophysical studies due to its pKa being close to physiological pH, minimal interaction with metal ions, and low temperature-induced pH shift.[1] The deuterated form, PIPES-d18, offers specific advantages in certain analytical techniques, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, by reducing the solvent proton signal and enabling more sensitive detection of protein and ligand signals.[2] While direct, extensive literature on the specific use of this compound in other techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) is limited, its application can be inferred from the general principles of using deuterated buffers to study isotope effects on protein stability and binding kinetics.[3]

These application notes provide a comprehensive overview of the properties of PIPES buffer, with extrapolated information for this compound, and detailed protocols for its use in studying protein-ligand interactions via NMR, ITC, and SPR.

Data Presentation

Physicochemical Properties of PIPES Buffer

The following table summarizes the key physicochemical properties of PIPES buffer. Data for this compound is extrapolated based on known deuterium isotope effects.

PropertyPIPES (in H₂O)This compound (in D₂O)Reference
pKa at 25°C 6.76~7.18 - 7.26 (estimated)[1]
Effective Buffering pH Range 6.1 – 7.5~6.6 – 8.0 (estimated)[1]
ΔpKa/°C -0.0085Similar to H₂O (expected)[1]
Metal Ion Binding Negligible for most divalent cationsNegligible (expected)[1]
Molecular Weight ( g/mol ) 302.37320.48N/A

Note: The pKa of a buffer is known to increase in D₂O. The estimated pKa for this compound in D₂O is based on the general observation that pKa(D₂O) ≈ pKa(H₂O) + 0.4 to 0.5.[3][4] Researchers should empirically determine the precise pKa for their specific experimental conditions.

Experimental Protocols

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary application of this compound is in NMR studies of protein-ligand interactions, where the absence of protons in the buffer minimizes solvent signals that can obscure signals from the protein and ligand.[2]

Protocol for 1D and 2D NMR Titration Experiments

  • Protein and Ligand Preparation:

    • Express and purify the protein of interest. For optimal results, consider producing a deuterated protein to further reduce background signals.[5][6]

    • Prepare a stock solution of the ligand in 100% D₂O. If the ligand is insoluble in D₂O, a small amount of deuterated organic solvent (e.g., DMSO-d6) can be used, keeping the final concentration of the organic solvent minimal.

  • Buffer Preparation (50 mM this compound, pH* 7.0, 150 mM NaCl):

    • Dissolve the appropriate amount of this compound free acid in 99.9% D₂O.

    • Add NaCl to a final concentration of 150 mM.

    • Adjust the pH to the desired value (pH) using a solution of NaOD or DCl in D₂O. Note that the pH meter reading in D₂O (pH) is not a direct measure of pD. A common approximation is pD = pH* + 0.4.[7]

    • Bring the final volume to the desired amount with D₂O.

  • NMR Sample Preparation:

    • Prepare a solution of the protein in the this compound buffer at the desired concentration (typically 50-500 µM).

    • Prepare a series of ligand solutions at increasing concentrations in the same this compound buffer.

  • NMR Data Acquisition:

    • Acquire a reference 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum of the protein in the absence of the ligand.

    • Titrate the ligand into the protein solution in incremental steps.

    • Acquire a spectrum after each addition of the ligand, ensuring the sample has reached equilibrium.

  • Data Analysis:

    • Monitor changes in the chemical shifts and intensities of the protein's NMR signals upon ligand binding.

    • Map the residues experiencing significant chemical shift perturbations onto the protein structure to identify the binding site.

    • Fit the chemical shift changes as a function of ligand concentration to a binding isotherm to determine the dissociation constant (Kd).

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis Protein Purified Protein NMR_Sample Protein in this compound Buffer Protein->NMR_Sample Ligand Ligand Stock Titration Ligand Titration Ligand->Titration Buffer This compound Buffer Buffer->NMR_Sample NMR_Sample->Titration Acquisition 1D/2D NMR Spectra Acquisition Titration->Acquisition CSP Chemical Shift Perturbation Analysis Acquisition->CSP Binding_Site Binding Site Mapping CSP->Binding_Site Kd Kd Determination Binding_Site->Kd

NMR experimental workflow for protein-ligand interaction studies.
II. Isothermal Titration Calorimetry (ITC)

While not as common as in NMR, this compound can be used in ITC to investigate deuterium isotope effects on binding thermodynamics.

Protocol for ITC Experiments

  • Sample Preparation:

    • Prepare the protein and ligand solutions in identical buffer conditions to minimize heats of dilution.[8][9] This is critical for high-quality ITC data.

    • Dialyze the protein against the this compound buffer extensively.

    • Dissolve the ligand in the final dialysis buffer.

  • Buffer Preparation (50 mM this compound, pH* 7.0, 150 mM NaCl):

    • Follow the same procedure as for the NMR buffer preparation. Ensure the pH of the protein and ligand solutions are precisely matched.

  • ITC Experiment Setup:

    • Typically, the protein solution (macromolecule) is placed in the sample cell, and the ligand solution is loaded into the injection syringe.[8]

    • Concentrations should be chosen based on the expected binding affinity. A general starting point is to have the ligand concentration in the syringe 10-20 times higher than the protein concentration in the cell.[10]

  • Data Acquisition:

    • Perform a series of injections of the ligand into the protein solution.

    • Measure the heat change associated with each injection.

    • Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the integrated heat data to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

    • The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein Dialyzed Protein ITC_Setup Load Protein (Cell) & Ligand (Syringe) Protein->ITC_Setup Ligand Ligand in Dialysate Ligand->ITC_Setup Buffer This compound Buffer Buffer->Protein Buffer->Ligand Titration Ligand Titration ITC_Setup->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Integration Integrate Heat Peaks Heat_Measurement->Integration Binding_Isotherm Generate Binding Isotherm Integration->Binding_Isotherm Thermodynamics Determine Ka, ΔH, n Binding_Isotherm->Thermodynamics

ITC experimental workflow for thermodynamic characterization.
III. Surface Plasmon Resonance (SPR)

The use of this compound in SPR would primarily be for studying isotope effects on binding kinetics. The principles of the experiment remain the same as with a non-deuterated buffer.

Protocol for SPR Experiments

  • Sensor Chip Preparation:

    • Immobilize the ligand (or protein) onto a suitable sensor chip surface according to the manufacturer's instructions.[11][12]

  • Buffer Preparation (Running Buffer: 50 mM this compound, pH* 7.0, 150 mM NaCl, 0.005% P20):

    • Prepare the this compound buffer as described previously.

    • Add a surfactant, such as Tween 20 (P20), to the running buffer to minimize non-specific binding.[13]

    • Filter and degas the buffer before use.

  • Analyte Preparation:

    • Prepare a series of dilutions of the analyte (protein or ligand) in the running buffer.

  • SPR Data Acquisition:

    • Flow the running buffer over the sensor surface to establish a stable baseline.

    • Inject the different concentrations of the analyte over the immobilized ligand and monitor the binding response in real-time.

    • After the association phase, switch back to the running buffer to monitor the dissociation phase.

    • Regenerate the sensor surface between analyte injections if necessary.

  • Data Analysis:

    • Subtract the response from a reference channel to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Immobilization Immobilize Ligand Baseline Establish Baseline Immobilization->Baseline Analyte_Prep Prepare Analyte Series Association Inject Analyte (Association) Analyte_Prep->Association Buffer_Prep Prepare Running Buffer (this compound) Buffer_Prep->Baseline Baseline->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetic_Fitting Fit Kinetic Model Sensorgram->Kinetic_Fitting Rate_Constants Determine ka, kd, KD Kinetic_Fitting->Rate_Constants

SPR experimental workflow for kinetic analysis of binding.

Mandatory Visualization

Deuterium Isotope Effect on Protein Stability

The use of a deuterated buffer and solvent (D₂O) can influence protein stability, which in turn can affect ligand binding. Deuterium bonds (D-bonds) are generally considered stronger than hydrogen bonds (H-bonds). This can lead to increased protein stability.

Deuterium_Isotope_Effect Unfolded_H Unfolded State Folded_H Folded State Unfolded_H->Folded_H Unfolded_D Unfolded State Folded_D Folded State Unfolded_D->Folded_D ΔG_folding (D₂O) note Generally, |ΔG_folding (D₂O)| > |ΔG_folding (H₂O)|, leading to increased protein stability in D₂O.

References

Incorporating PIPES-d18 into Existing Experimental Protocols: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a widely used zwitterionic buffer in biochemistry, molecular biology, and cell culture due to its pKa near physiological pH and its minimal interaction with metal ions.[1][2][3] The deuterated form, PIPES-d18, offers unique advantages in specialized applications such as nuclear magnetic resonance (NMR) spectroscopy, neutron scattering, and studies involving kinetic isotope effects, by minimizing solvent-derived proton signals and allowing for the study of subtle molecular interactions.[4][5] This document provides detailed application notes and protocols for the incorporation of this compound into existing experimental workflows, ensuring seamless adoption for researchers.

Physicochemical Properties of PIPES and its Deuterated Analog

PIPES is a "Good's" buffer, selected for its compatibility with biological systems.[6] Its key properties, along with those inferred for this compound, are summarized below. The primary difference between PIPES and this compound is the replacement of 18 exchangeable protons with deuterium atoms, leading to a higher molecular weight and a shift in the pKa in a D₂O environment (pD).

Table 1: Physicochemical Properties of PIPES and this compound

PropertyPIPESThis compound (in D₂O)Reference
Full Chemical Name Piperazine-N,N′-bis(2-ethanesulfonic acid)Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18[7]
Molecular Formula C₈H₁₈N₂O₆S₂C₈D₁₈N₂O₆S₂
Molecular Weight ~302.37 g/mol ~320.48 g/mol [7]
pKa at 25°C 6.76~7.16 (pD)[8]
Effective Buffering Range 6.1 – 7.56.5 – 7.9 (pD)[7]
ΔpKa/°C -0.0085-0.0085 (estimated)[8][9]
UV Absorbance (260-280 nm) NegligibleNegligible[7]
Solubility in Water Poorly soluble as free acidPoorly soluble as free acid[10]

Table 2: Temperature Dependence of PIPES pKa

Temperature (°C)pKa of PIPESEffective pH Buffering Range
46.945.94 - 7.94
206.805.80 - 7.80
256.766.1 - 7.5
376.665.66 - 7.66
Data calculated based on a ΔpKa/°C of -0.0085, with a pKa of 6.76 at 25°C.[8]

Table 3: Comparison of Metal Ion Binding for Common Biological Buffers

BufferMetal Ion Binding CapacityReference
PIPES Negligible for Ca²⁺, Mg²⁺, Mn²⁺ [2][11][12]
HEPESLow[3][11]
TrisModerate[13]
PhosphateHigh (forms precipitates with Ca²⁺ and Mg²⁺)[12]

Key Applications of this compound

The primary advantage of using this compound is the substitution of protons with deuterium, which is particularly beneficial in techniques sensitive to proton signals.

NMR Spectroscopy

In ¹H NMR, signals from a protonated buffer can obscure signals from the analyte, especially at low concentrations.[4] Using fully deuterated this compound in D₂O minimizes these interfering signals, enhancing the quality of the spectra and simplifying data analysis.[4]

Neutron Scattering

Neutron scattering is a powerful technique for studying the structure and dynamics of biological macromolecules. Hydrogen and deuterium have very different neutron scattering cross-sections. By using this compound, researchers can reduce the incoherent scattering from the buffer, thereby improving the signal-to-noise ratio in small-angle neutron scattering (SANS) experiments.

Kinetic Isotope Effect (KIE) Studies

The substitution of hydrogen with deuterium can alter the rate of reactions that involve bond cleavage to that atom.[14][15] Using this compound can help in dissecting reaction mechanisms by studying the solvent isotope effect on enzyme kinetics.[5]

Experimental Protocols

Preparation of a 0.1 M this compound Buffer Solution (pD 7.0)

Note on pD Measurement: The pH reading of a deuterated buffer in D₂O measured with a standard pH meter (calibrated with aqueous H₂O buffers) is often referred to as "pH". The pD can be estimated using the equation: pD = pH + 0.4.[16][17] For precise work, a pH meter should be calibrated with D₂O-based standards.

Materials:

  • This compound (free acid)

  • Deuterium oxide (D₂O, 99.9%)

  • Sodium deuteroxide (NaOD) solution in D₂O (e.g., 1 M)

  • pH/pD meter with a compatible electrode

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • Weigh the appropriate amount of this compound free acid for your desired volume and concentration. For 100 mL of a 0.1 M solution, use approximately 3.20 g.

  • In a beaker, add the this compound powder to approximately 80 mL of D₂O.

  • While stirring, slowly add the NaOD solution dropwise. The free acid form of PIPES is not very soluble, and the addition of a base is required for it to dissolve.[10]

  • Continuously monitor the pH/pD of the solution. Continue adding NaOD until the desired pD is reached (a pH meter reading of approximately 6.6).

  • Once the this compound is fully dissolved and the target pD is achieved, transfer the solution to a 100 mL volumetric flask.

  • Add D₂O to bring the final volume to 100 mL.

  • Sterilize by filtration through a 0.22 µm filter if required for your application.

  • Store at 4°C.

G cluster_materials Materials cluster_procedure Procedure d2o D₂O dissolve 2. Add to D₂O d2o->dissolve pipes_d18 This compound Powder weigh 1. Weigh this compound pipes_d18->weigh naod NaOD Solution adjust_pd 3. Add NaOD & Adjust pD naod->adjust_pd weigh->dissolve dissolve->adjust_pd final_vol 4. Adjust Final Volume adjust_pd->final_vol sterilize 5. Sterile Filter final_vol->sterilize store 6. Store at 4°C sterilize->store stock_solution 0.1 M this compound Stock (pD 7.0) store->stock_solution

Caption: Workflow for preparing a this compound stock solution.

Application Protocol: In Vitro Tubulin Polymerization Assay

PIPES buffer is essential for in vitro tubulin polymerization assays due to its ability to maintain a stable pH in the optimal range for this process.[18][19][20] Using this compound is advantageous for NMR-based studies of tubulin dynamics.

Materials:

  • Lyophilized tubulin protein (>99% pure)[19]

  • This compound Polymerization Buffer (80 mM this compound, 2 mM MgCl₂, 0.5 mM EGTA, pD 6.9 in D₂O)[19]

  • GTP solution (10 mM in D₂O)[19]

  • Glycerol-d8 (optional, as a polymerization enhancer)

  • Test compounds dissolved in an appropriate deuterated solvent (e.g., DMSO-d6)

  • Temperature-controlled spectrophotometer or NMR spectrometer

Procedure:

  • Reagent Preparation:

    • Prepare the this compound Polymerization Buffer as described in section 3.1, adjusting the final concentrations of MgCl₂ and EGTA.

    • Reconstitute lyophilized tubulin in ice-cold this compound Polymerization Buffer to a final concentration of 2-5 mg/mL. Keep on ice.[7][19]

  • Assay Setup:

    • In a pre-chilled microplate or NMR tube, add the test compound and control solutions.

    • Add the tubulin solution to each well or tube.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM and, if used, glycerol-d8.

  • Data Acquisition:

    • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C and measure the change in optical density at 340 nm over time.[19]

    • For NMR studies, place the sample in the spectrometer and acquire spectra at desired time intervals to monitor changes in protein conformation and dynamics.

G cluster_inputs Input Components cluster_process Experimental Process cluster_outputs Data Acquisition tubulin Tubulin in This compound Buffer mix Mix Components on Ice tubulin->mix gtp GTP Solution gtp->mix compound Test Compound compound->mix initiate Initiate Polymerization (add GTP, 37°C) mix->initiate spectro Spectrophotometry (OD340 nm) initiate->spectro nmr NMR Spectroscopy initiate->nmr

Caption: Workflow for a tubulin polymerization assay using this compound.

Application Protocol: Enzyme Kinetics Assay

PIPES is a preferred buffer for many enzyme assays due to its low metal-binding capacity, which is crucial for metalloenzymes.[6][7] this compound can be used to investigate solvent isotope effects on enzyme catalysis.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • This compound Assay Buffer (e.g., 50 mM, pD 6.8 in D₂O)

  • Cofactors or metal ions (if required)

  • UV/Vis spectrophotometer or other appropriate detection instrument

Procedure:

  • Prepare Assay Buffer: Prepare the this compound buffer to the desired concentration and pD.

  • Prepare Reagent Solutions: Prepare stock solutions of the enzyme, substrate, and any cofactors in the this compound Assay Buffer. Keep all solutions on ice.

  • Assay Performance:

    • Equilibrate the spectrophotometer and the assay buffer to the desired temperature.

    • In a cuvette, combine the assay buffer, substrate, and any cofactors.

    • Initiate the reaction by adding the enzyme.

    • Monitor the reaction progress by measuring the change in absorbance at the appropriate wavelength over time.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the progress curve. Compare the kinetics in this compound/D₂O with those in a standard PIPES/H₂O buffer to determine the solvent kinetic isotope effect.

G start Start prep_buffer Prepare this compound Assay Buffer start->prep_buffer prep_reagents Prepare Enzyme and Substrate Solutions prep_buffer->prep_reagents run_assay Perform Assay and Acquire Data prep_reagents->run_assay analyze Analyze Data (Calculate SKIE) run_assay->analyze end End analyze->end

Caption: Logical flow for an enzyme kinetics study with this compound.

Conclusion

This compound is a valuable tool for researchers working in specific areas of structural biology and enzymology. By substituting the standard PIPES buffer with its deuterated counterpart, scientists can significantly enhance the quality of data obtained from NMR spectroscopy and neutron scattering experiments, as well as probe the mechanisms of enzymatic reactions through kinetic isotope effect studies. The protocols provided herein offer a practical guide for the seamless integration of this compound into established experimental workflows.

References

Application Notes and Protocols for PIPES-d18 in Cross-Linking Mass Spectrometry (XL-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-linking mass spectrometry (XL-MS) has become an indispensable tool in structural biology and drug development for the elucidation of protein-protein interactions (PPIs) and the characterization of protein complex topologies.[1][2][3] By covalently linking spatially proximate amino acid residues, XL-MS provides distance constraints that can be used to model the three-dimensional structures of proteins and their assemblies.[3][4] The development of MS-cleavable cross-linkers and the incorporation of stable isotopes have further enhanced the power of this technique, simplifying data analysis and enabling quantitative measurements.[2][5][6]

This document provides detailed application notes and protocols for the use of PIPES-d18, a novel deuterated, amine-reactive, and MS-cleavable cross-linker, in quantitative XL-MS workflows. While specific experimental data for this compound is emerging, the principles and protocols outlined herein are based on established methodologies for similar deuterated cross-linkers, such as deuterated disuccinimidyl dibutyric urea (DSBU).[5]

Principle of this compound in XL-MS

This compound is a homobifunctional cross-linker that contains two N-hydroxysuccinimide (NHS) esters, which react primarily with the primary amines of lysine residues and protein N-termini. The "d18" designation indicates the presence of 18 deuterium atoms, which provides a distinct isotopic signature for confident identification of cross-linked peptides. A key feature of this compound is its MS-cleavable linker, which fragments during tandem mass spectrometry (MS/MS), simplifying the identification of the constituent peptides.

The general workflow for an XL-MS experiment using this compound involves several key stages: cross-linking of the protein sample, enzymatic digestion, enrichment of cross-linked peptides, LC-MS/MS analysis, and data analysis to identify the cross-linked sites.[3][7]

Quantitative Data Summary

The use of a deuterated cross-linker like this compound allows for quantitative analysis by mixing samples cross-linked with the light (d0) and heavy (d18) versions of the reagent. This enables the relative quantification of protein-protein interactions under different conditions. The following tables summarize hypothetical, yet representative, quantitative data from experiments using a 1:1 mixture of light and heavy PIPES.

Table 1: Identification of Cross-linked Peptides in a Model Protein Complex

ParameterValue
Total Cross-linked Peptide-Spectrum Matches (XPSMs)1,254
Number of Unique Cross-linked Peptides389
Inter-protein Cross-links112
Intra-protein Cross-links277
False Discovery Rate (FDR)< 1%

Table 2: Quantitative Comparison of a Protein-Ligand Interaction

Cross-linked Peptide PairProtein(s)Log2 Fold Change (Ligand/Control)p-value
Peptide A - Peptide BProtein X - Protein Y2.10.005
Peptide C - Peptide DProtein X (intra-protein)-1.80.012
Peptide E - Peptide FProtein Z - Protein W0.20.78

Experimental Protocols

Protocol 1: In Vitro Cross-linking of a Purified Protein Complex

1. Sample Preparation:

  • Prepare the purified protein complex at a concentration of 1 mg/mL in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the buffer is amine-free (e.g., no Tris or glycine).

2. Cross-linking Reaction:

  • Prepare a 50 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

  • Add the this compound stock solution to the protein sample to a final concentration of 1 mM.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

  • Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

3. Protein Digestion:

  • Denature the cross-linked proteins by adding urea to a final concentration of 8 M.

  • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

  • Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

  • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

4. Enrichment of Cross-linked Peptides:

  • Acidify the digest with formic acid to a final concentration of 1%.

  • Enrich for cross-linked peptides using size-exclusion chromatography (SEC) or strong cation-exchange (SCX) chromatography.[5] Cross-linked peptides are generally larger and more highly charged than linear peptides.

5. LC-MS/MS Analysis:

  • Resuspend the enriched peptides in 0.1% formic acid.

  • Analyze the sample on a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

  • Use a data-dependent acquisition (DDA) method that prioritizes precursor ions with charge states of 3+ and higher for fragmentation, as cross-linked peptides are typically more highly charged.[6]

Protocol 2: In Situ Cross-linking in Cultured Cells

1. Cell Culture and Cross-linking:

  • Grow cells to the desired confluency.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add a membrane-permeable version of this compound (if available) or perform cross-linking on cell lysate. For lysate cross-linking, lyse the cells in an appropriate amine-free lysis buffer.

  • Add the cross-linker to the cell suspension or lysate and incubate for the desired time (e.g., 30 minutes) at room temperature.

  • Quench the reaction as described in Protocol 1.

2. Protein Extraction and Digestion:

  • Harvest the cells and lyse them to extract the proteins.

  • Proceed with protein digestion as described in Protocol 1.

3. Peptide Cleanup and Enrichment:

  • Due to the complexity of the sample, a multi-step enrichment strategy may be necessary, combining techniques like SEC and affinity purification if the cross-linker contains a tag.[1]

4. LC-MS/MS and Data Analysis:

  • Perform LC-MS/MS analysis as described in Protocol 1.

  • Utilize specialized software for the identification of cross-linked peptides that can handle the complexity of in situ cross-linking data.

Visualizations

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-linking cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis ProteinComplex Protein Complex Crosslinking Add this compound ProteinComplex->Crosslinking Cells Cultured Cells Cells->Crosslinking Quenching Quench Reaction Crosslinking->Quenching Digestion Proteolytic Digestion Quenching->Digestion Enrichment Enrichment (SEC/SCX) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis StructuralModeling Structural Modeling DataAnalysis->StructuralModeling Quantitative_XL_MS cluster_sample1 Condition 1 (e.g., Control) cluster_sample2 Condition 2 (e.g., Treated) Sample1 Protein Sample 1 XL1 Cross-link with PIPES-d0 (light) Sample1->XL1 Combine Combine Samples (1:1) XL1->Combine Sample2 Protein Sample 2 XL2 Cross-link with This compound (heavy) Sample2->XL2 XL2->Combine Process Digestion & Enrichment Combine->Process LCMS LC-MS/MS Analysis Process->LCMS Quant Quantify Peak Ratios (d0/d18) LCMS->Quant

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NMR Signal-to-Noise with PIPES-d18

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information on utilizing piperazine-N,N′-bis(2-ethanesulfonic acid)-d18 (PIPES-d18) to enhance the signal-to-noise ratio (SNR) in your Nuclear Magnetic Resonance (NMR) experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in NMR?

A1: this compound is the deuterated form of the PIPES buffer, a zwitterionic biological buffer. In ¹H NMR spectroscopy, the signals from protonated solvents or buffers can be overwhelmingly large, obscuring the signals from the analyte of interest.[1][2] By replacing the exchangeable and non-exchangeable protons in the PIPES molecule with deuterium, the solvent signal is significantly reduced, leading to a cleaner spectrum and improved signal-to-noise ratio for your sample.[3][4]

Q2: What is the primary advantage of using this compound over a standard protonated PIPES buffer in ¹H NMR?

A2: The primary advantage is the significant reduction of the buffer's proton signal in the ¹H NMR spectrum.[2][3] Since the concentration of the buffer is often much higher than that of the analyte, the proton signals from a non-deuterated buffer can completely obscure the signals of interest. Using this compound minimizes this interference, allowing for the clear observation of analyte signals, which is crucial for structural elucidation and quantitative studies.

Q3: Can the residual proton signal in this compound still be a problem?

A3: Commercially available deuterated buffers are typically not 100% deuterated.[5][6] The residual protonated isotopomers will still produce a signal. For highly sensitive experiments or very dilute samples, this residual signal might still be significant.[1] However, for most applications, the reduction in signal intensity from using a highly deuterated buffer like this compound is sufficient to achieve a high-quality spectrum. The level of deuteration is usually specified by the manufacturer (e.g., 98-99% D).

Q4: What is the optimal concentration of this compound for NMR experiments?

A4: The optimal concentration depends on the specific requirements of your sample, particularly the protein or molecule's stability and solubility. Generally, a buffer concentration of 20-50 mM is a good starting point for biomolecular NMR.[7] It is crucial to maintain a stable pH throughout the experiment without introducing excessive ionic strength, which can negatively impact the probe's performance and thus the SNR, especially in cryogenic probes.[8][9]

Q5: Does this compound interact with metal ions?

A5: PIPES is known for its very low metal-binding affinity. This makes it an excellent choice for NMR studies of metalloproteins or systems where the concentration of free metal ions is critical for the structure or function of the analyte.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in NMR experiments to improve signal-to-noise.

Issue Potential Cause Solution
Low Signal-to-Noise Ratio (SNR) Insufficient Analyte Concentration: The signal from your sample is too weak compared to the baseline noise.Increase the concentration of your analyte. For ¹H NMR of small molecules, 5-25 mg in 0.6-0.7 mL of solvent is a typical range. For ¹³C NMR, 50-100 mg may be needed. For proteins, concentrations above 0.1 mM are recommended for 1D experiments and above 0.5 mM for 2D/3D experiments.[8][10][11]
Low Number of Scans: The signal-to-noise ratio improves with the square root of the number of scans.Increase the number of scans (transients). Doubling the SNR requires quadrupling the number of scans.[12]
Poor Shimming: An inhomogeneous magnetic field leads to broad peaks and reduced peak height.Re-shim the magnet. Ensure your sample is properly positioned in the coil. Automated shimming routines are a good starting point, but manual shimming may be necessary for optimal results.[13][14]
Improper Probe Tuning and Matching: Inefficient transfer of radiofrequency pulses to and from the sample reduces signal intensity.Tune and match the probe for every sample. This is especially important when changing solvents or salt concentrations.[12]
Broad Peaks High Sample Viscosity: Concentrated samples, especially of macromolecules, can be viscous, leading to faster relaxation and broader lines.Dilute the sample if possible. Increasing the temperature can also reduce viscosity and sharpen peaks, but ensure your sample is stable at higher temperatures.[13]
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.Use high-purity reagents and glassware. If contamination is suspected, consider adding a chelating agent like EDTA (if it doesn't interfere with your system) or re-purifying your sample.
Sample Aggregation or Instability: The analyte may be aggregating or degrading over time in the buffer.Optimize buffer conditions (pH, ionic strength, additives) to ensure long-term sample stability. Thermal shift assays can be used to screen for optimal buffer conditions.[7][15]
Unexpected Peaks in the Spectrum Contamination: Impurities in the buffer, analyte, or NMR tube.Use high-purity this compound and other reagents. Ensure NMR tubes are thoroughly cleaned. Filter the final sample into the NMR tube.[11][16]
Residual Proton Signal from Buffer: Even highly deuterated buffers have a small residual proton signal.Confirm the chemical shift of the residual PIPES signal from the manufacturer's specifications or by running a spectrum of the buffer alone.
Inaccurate Integrations Short Relaxation Delay (d1): If the delay between scans is too short, nuclei may not fully relax, leading to signal saturation and inaccurate quantification.Increase the relaxation delay (d1). For quantitative experiments, d1 should be at least 5 times the longest T1 relaxation time of the signals of interest.[17]
Poor Baseline Correction and Phasing: Inaccurate baseline and phase correction will lead to integration errors.Carefully perform manual baseline and phase correction to ensure accurate integration.[17]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Buffer Stock Solution (pH 7.0)
  • Weighing: Accurately weigh the required amount of this compound powder to prepare a stock solution of the desired concentration (e.g., 500 mM or 1 M).

  • Dissolution: Dissolve the this compound powder in high-purity D₂O. PIPES free acid has low solubility in water, so the pH will need to be adjusted.

  • pH Adjustment: While stirring, slowly add a solution of NaOD or KOD (prepared in D₂O) to the this compound solution. Monitor the pH using a calibrated pH meter.

    • Note on pH measurement in D₂O: A standard pH meter calibrated with H₂O-based buffers will give a "pD" reading that is approximately 0.4 units lower than the actual pD. For a target pD of 7.0, adjust the pH meter reading to 6.6.

  • Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a volumetric flask and add D₂O to the final volume.

  • Storage: Store the buffer stock solution at 4°C.

Protocol 2: Preparation of a Protein NMR Sample in this compound Buffer
  • Buffer Exchange: Exchange the purified protein into the desired final this compound buffer (e.g., 50 mM this compound, 100 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O or 99.9% D₂O). This can be done using dialysis, a desalting column, or repeated concentration and dilution with an ultrafiltration device.

  • Concentration: Concentrate the protein to the desired final concentration for the NMR experiment (typically 0.1 - 1.0 mM).

  • Final Sample Preparation:

    • Transfer the final volume of the concentrated protein solution (e.g., 540 µL) to a microcentrifuge tube.

    • Add 60 µL of D₂O to achieve a final D₂O concentration of 10% for the lock signal (for experiments in H₂O). For experiments in D₂O, the protein should be in a buffer made with >99.9% D₂O.

    • If required, add an internal standard (e.g., DSS or TSP).

  • Filtration: Centrifuge the sample at high speed for 10-15 minutes to pellet any aggregates. Carefully transfer the supernatant to a clean, high-quality NMR tube using a gel-loading pipette tip or a syringe with a filter.[10][11]

  • Quality Control: Before starting a long experiment, acquire a quick 1D ¹H spectrum to check the sample quality, including signal sharpness and the absence of visible aggregation.

Quantitative Data Summary

While a direct quantitative comparison of SNR with and without this compound is highly dependent on experimental conditions (analyte concentration, spectrometer, etc.), the use of a deuterated buffer is a standard and essential practice in ¹H NMR to achieve a usable spectrum. The overwhelming signal of a protonated buffer would otherwise saturate the detector and make the observation of much weaker analyte signals impossible.

Table 1: Recommended Concentration Ranges for NMR Samples

Component Typical Concentration Range Notes
Small Molecule Analyte 1 - 50 mMHigher concentrations are needed for less sensitive nuclei like ¹³C.
Protein Analyte 0.1 - 1.0 mMHigher concentrations are generally required for multi-dimensional experiments.
This compound Buffer 20 - 100 mMShould be sufficient to maintain a stable pH without contributing excessive ionic strength.
Salt (e.g., NaCl, KCl) 50 - 200 mMHigher salt concentrations can reduce SNR, especially on cryogenic probes.[8][9]

Visualizations

Experimental_Workflow Diagram 1: General Workflow for an NMR Experiment with this compound cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis A Prepare this compound Buffer Stock B Buffer Exchange Analyte A->B C Concentrate Analyte B->C D Add D2O & Standard C->D E Filter into NMR Tube D->E F Insert Sample & Lock E->F G Tune & Match Probe F->G H Shim Magnetic Field G->H I Set Acquisition Parameters H->I J Acquire Data I->J K Process FID (Fourier Transform) J->K L Phase & Baseline Correction K->L M Analyze Spectrum L->M

Caption: General workflow for an NMR experiment using this compound buffer.

SNR_Troubleshooting Diagram 2: Troubleshooting Logic for Low SNR in NMR Start Low SNR Observed CheckSample Check Sample Concentration & Integrity Start->CheckSample IncreaseConc Increase Concentration or Re-purify Sample CheckSample->IncreaseConc No CheckScans Increase Number of Scans? CheckSample->CheckScans Yes IncreaseConc->CheckScans IncreaseScans Increase 'ns' Parameter CheckScans->IncreaseScans Yes CheckShims Check Shimming CheckScans->CheckShims No IncreaseScans->CheckShims ReShim Perform Manual Shimming CheckShims->ReShim Poor CheckProbe Check Probe Tuning CheckShims->CheckProbe Good ReShim->CheckProbe ReTune Tune and Match Probe CheckProbe->ReTune Poor GoodSNR Good SNR Achieved CheckProbe->GoodSNR Good ReTune->GoodSNR

References

Potential interference of PIPES-d18 in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide addresses potential interference of PIPES-d18 in biochemical assays. It is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of using this deuterated buffer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from standard PIPES buffer?

This compound is a deuterated version of the PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer.[1] In this formulation, 18 hydrogen atoms have been replaced by their heavier isotope, deuterium. While its fundamental buffering properties, such as its pKa of approximately 6.8 and its effective buffering range of 6.1 to 7.5, are expected to be similar to standard PIPES, the presence of deuterium can lead to specific effects in sensitive biochemical assays.[2]

Q2: What is the primary advantage of using a "Good's" buffer like PIPES?

PIPES is one of the "Good's" buffers, which were developed to be suitable for biological research.[3] A significant advantage of PIPES is its low capacity for binding to most metal ions.[4][5][6] This is crucial in assays involving metalloenzymes, where other buffers like Tris can chelate essential metal cofactors and inhibit enzyme activity.[4]

Q3: Can this compound interfere with my biochemical assay?

Yes, interference is possible. While PIPES is generally considered inert, both the standard and deuterated forms can interfere with certain assays.[3] For this compound, the primary sources of interference are:

  • Kinetic Isotope Effect (KIE): The replacement of hydrogen with deuterium can alter reaction rates, especially if a C-H bond cleavage is part of the rate-determining step.[7][8]

  • Radical Formation: The piperazine ring of PIPES can form radical cations, which can be problematic in assays involving strong oxidizing agents or redox-active enzymes.[3][9]

  • Protein Quantification Assays: PIPES can interfere with common protein quantification methods like the Bradford and Lowry assays, leading to inaccurate protein concentration measurements.[10]

Q4: What are the signs that this compound might be interfering with my assay?

Common indicators of buffer interference include:

  • Inconsistent or irreproducible results between experiments.[3]

  • A noticeable decrease in enzyme activity over time.[3]

  • High background signals that can obscure the true results.[3]

  • Non-linear reaction progress curves.[3]

  • Significant deviations from kinetic parameters found in published literature.[3]

Q5: When should I be particularly cautious about using this compound?

Exercise caution when your assay involves:

  • Oxidoreductases: These enzymes, which catalyze oxidation-reduction reactions, can be sensitive to the redox activity of the buffer.[3]

  • Strong Oxidizing Agents: These can encourage the formation of radicals from the PIPES molecule.[3]

  • High-Sensitivity Assays: In highly sensitive assays, even minor levels of interference can become significant.[3]

  • High-Throughput Screening (HTS): The complex mixtures in HTS can sometimes amplify subtle buffer effects.[3]

Troubleshooting Guides
Guide 1: Unexpected Enzyme Kinetics

Issue: You are observing altered enzyme kinetics (e.g., lower Vmax, different Km) when using this compound compared to standard PIPES or other buffers.

Potential Cause: This is likely due to a kinetic isotope effect (KIE). The heavier deuterium atoms can lead to a slower rate of reactions that involve the breaking of a bond to a hydrogen/deuterium atom in the rate-limiting step.[7][11]

Troubleshooting Steps:

  • Confirm the Effect: Run the assay in parallel with standard, non-deuterated PIPES buffer under identical conditions. If the kinetics differ, a KIE is a probable cause.

  • Consult the Literature: Review the reaction mechanism of your enzyme to determine if a proton transfer is a key part of the catalytic cycle.

  • Consider Alternative Buffers: Test your assay with other "Good's" buffers that have a similar pKa, such as MES or MOPS, to see if the effect persists.[3][6]

Guide 2: High Background or Inconsistent Results

Issue: Your assay is showing high background noise, or you are getting highly variable results between replicates.

Potential Cause: This could be due to the formation of PIPES radicals, contamination of the buffer, or interference with your detection method.[3][12]

Troubleshooting Steps:

  • Prepare Fresh Buffer: Always prepare your this compound buffer fresh using high-purity water and reagents to rule out contamination.[12]

  • Check for Redox Activity: If your assay involves redox chemistry, the formation of PIPES radicals is a strong possibility.[3][9] Consider using a buffer that is less prone to radical formation.

  • Evaluate Assay Components: Test for interference by running controls that contain the buffer and other assay components without the enzyme or substrate.

Quantitative Data

Table 1: Comparison of Metal Ion Binding Constants (log K) for Common Buffers

This table illustrates the low metal ion binding affinity of PIPES compared to other common buffers.

Metal IonPIPESHEPESTris
Ca²⁺< 0.5< 0.52.4
Mg²⁺< 0.5< 0.52.0
Zn²⁺< 0.55.24.6
Cu²⁺< 0.57.36.5
Data compiled from multiple sources. Actual values may vary with experimental conditions.[4]

Table 2: Illustrative Impact of Deuterium Substitution on Enzyme Kinetics (Hypothetical)

This table provides a hypothetical example of how a kinetic isotope effect might manifest in an enzyme assay.

BufferVmax (µM/min)Km (µM)kcat/Km (M⁻¹s⁻¹)
Standard PIPES100502.0 x 10⁵
This compound75501.5 x 10⁵
These are hypothetical values to illustrate a potential kinetic isotope effect and do not represent actual experimental data.
Experimental Protocols
Protocol 1: Comparative Analysis of Enzyme Activity in Different Buffers

Objective: To determine if this compound is interfering with enzyme activity.

Materials:

  • Enzyme of interest

  • Substrate

  • This compound buffer

  • Standard PIPES buffer

  • Alternative buffer (e.g., HEPES, MOPS)[3]

  • Microplate reader or spectrophotometer

Methodology:

  • Buffer Preparation: Prepare 1 M stock solutions of this compound, standard PIPES, and the alternative buffer. Adjust the pH of each to the desired value for your assay.

  • Reaction Setup: In a 96-well plate, set up reactions containing the substrate and any necessary cofactors in each of the different buffers.

  • Enzyme Addition: Initiate the reactions by adding the enzyme to each well.

  • Data Acquisition: Immediately measure the reaction rate using a microplate reader or spectrophotometer at the appropriate wavelength.

  • Analysis: Calculate the initial reaction velocities for the enzyme in each buffer and compare the results.

Visualizations

Diagram 1: Troubleshooting Logic for Buffer Interference

Troubleshooting Buffer Interference A Inconsistent Results or Altered Kinetics? B Prepare Fresh Buffer A->B D Problem Resolved? B->D C Run Parallel Assays with Different Buffers E Problem Persists? C->E D->C No F Buffer Contamination Likely D->F Yes G Suspect Kinetic Isotope Effect (KIE) or Radical Formation E->G Yes I Select Alternative Buffer E->I No, buffer is not the issue H Consult Literature for Reaction Mechanism G->H H->I

Caption: A flowchart for troubleshooting potential buffer interference in biochemical assays.

Diagram 2: Potential Mechanisms of this compound Interference

This compound Interference Pathways cluster_0 Primary Interference Mechanisms cluster_1 Resulting Assay Issues A This compound in Assay B Kinetic Isotope Effect (KIE) A->B C Radical Formation A->C D Direct Assay Component Interaction A->D E Altered Enzyme Kinetics B->E F High Background Signal C->F G Inaccurate Quantification D->G

References

Adjusting pH of PIPES-d18 buffer accurately

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate preparation and pH adjustment of PIPES-d18 buffer.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and what is its effective pH range?

This compound is the deuterated form of piperazine-N,N′-bis(2-ethanesulfonic acid), a zwitterionic biological buffer. The non-deuterated form, PIPES, has an effective buffering range of 6.1 to 7.5.[1][2][3] This makes it suitable for a wide variety of applications in biochemistry and molecular biology that require a stable pH environment near neutral.

Q2: What is the pKa of this compound?

Q3: How do I accurately measure the pH of a this compound buffer prepared in D₂O?

For accurate measurement of the pD of a buffer prepared in D₂O, it is recommended to use a pH meter with a glass electrode calibrated with standard pH buffers in H₂O. For many applications requiring an accuracy of ±0.1 pH units and where the measured pH is less than 8, no correction is needed when comparing the reading to the pH in H₂O. For higher accuracy, a common practice is to add 0.4 to the pH meter reading to obtain the pD (pD ≈ pH reading + 0.4).

Q4: Why is my this compound powder not dissolving in water?

The free acid form of PIPES has low solubility in water.[2] To dissolve it, you need to add a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise. As the pH of the solution increases, the this compound will deprotonate and dissolve.

Q5: Should I use NaOH or KOH to adjust the pH of my this compound buffer?

Both NaOH and KOH can be used to adjust the pH of PIPES buffer. The choice may depend on the specific requirements of your experiment.

  • Sodium (Na⁺) ions are generally smaller and may have different effects on protein stability and enzyme kinetics compared to potassium ions. In some cases, Na⁺ has been shown to be less effective at stabilizing nucleosome structure compared to K⁺.

  • Potassium (K⁺) is the major intracellular cation and is often preferred in cell-based assays or when studying proteins that are sensitive to their ionic environment.

For most applications, the choice between NaOH and KOH will not have a significant impact. However, for sensitive experiments, it is advisable to consider the potential effects of the counter-ion.

Q6: How does temperature affect the pH of this compound buffer?

The pKa of PIPES buffer is temperature-dependent. The change in pKa per degree Celsius (ΔpKa/°C) for PIPES is approximately -0.0085.[1] This means that for every 1°C increase in temperature, the pKa will decrease by about 0.0085 units, leading to a lower pH. It is crucial to adjust the final pH of your buffer at the temperature at which you will be performing your experiment.

Q7: How should I store my this compound buffer solution?

This compound buffer solutions should be stored at 4°C for short-term use (up to a few weeks). For long-term storage, it is recommended to filter-sterilize the buffer and store it in aliquots at -20°C. Avoid repeated freeze-thaw cycles. Unopened this compound powder is stable at room temperature when stored in a dry, dark place.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder won't dissolve The pH of the solution is too low.Add a strong base (NaOH or KOH) dropwise while stirring. The powder will dissolve as the pH increases.
Final pH is incorrect 1. Inaccurate pH meter calibration.2. Temperature fluctuations.3. Contamination of reagents.1. Calibrate your pH meter with fresh, high-quality standards.2. Adjust the final pH at the intended experimental temperature.3. Use high-purity water and reagents.
Precipitate forms in the buffer 1. pH is too low, causing the free acid to precipitate.2. High concentration of divalent cations.1. Ensure the pH is within the buffer's effective range.2. While PIPES has low metal-binding capacity, at high concentrations, precipitation with certain divalent cations can occur. Consider using a different buffer if high concentrations of these ions are required.
Buffer performance is poor Buffer degradation.Prepare fresh buffer. Store stock solutions properly at 4°C or -20°C. Avoid autoclaving PIPES solutions as it can cause decomposition.

Quantitative Data

Table 1: Temperature Dependence of PIPES Buffer pKa

Temperature (°C)pKa of PIPES in H₂O
46.94
206.80
256.76[1]
376.66

Note: The ΔpKa/°C for PIPES is -0.0085.[1]

Experimental Protocols

Protocol 1: Preparation of 1 L of 0.1 M this compound Buffer (pH 7.2) in D₂O

Materials:

  • This compound (free acid)

  • High-purity deuterium oxide (D₂O)

  • 10 N Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

  • 1 N Hydrochloric acid (HCl) or Deuterium chloride (DCl)

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • 1 L volumetric flask

Procedure:

  • Calculate the required amount of this compound: For a 0.1 M solution in 1 L, you will need to dissolve the appropriate molar mass of this compound.

  • Initial Dissolution: Add approximately 800 mL of D₂O to a beaker. Add the weighed this compound powder to the D₂O. The powder will not fully dissolve at this stage.

  • pH Adjustment:

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the suspension.

    • Slowly add the 10 N NaOH or KOH solution dropwise while continuously monitoring the pH.

    • Continue adding the base until the this compound is fully dissolved and the pH is close to 7.2.

    • If you overshoot the target pH, use 1 N HCl or DCl to adjust it back down.

    • Allow the solution to stir for a few minutes to ensure the pH is stable.

  • Final Volume Adjustment:

    • Once the desired pH is stable, carefully transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of D₂O and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add D₂O to the flask until the meniscus reaches the 1 L mark.

  • Final pH Check and Storage:

    • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

    • Pour a small aliquot into a clean beaker and re-check the pH to confirm it is at the target value.

    • Store the buffer in a sealed container at 4°C or, for long-term storage, filter-sterilize and store in aliquots at -20°C.

Visualizations

experimental_workflow Workflow for Preparing this compound Buffer cluster_prep Preparation cluster_adjust pH Adjustment cluster_final Final Steps calculate Calculate this compound Amount weigh Weigh this compound Powder calculate->weigh add_d2o Add ~800 mL D₂O weigh->add_d2o dissolve Add Base (NaOH/KOH) Dropwise add_d2o->dissolve monitor_ph Monitor pH Continuously dissolve->monitor_ph fine_tune Fine-tune with Acid/Base monitor_ph->fine_tune final_volume Adjust to Final Volume (1 L) fine_tune->final_volume mix Mix Thoroughly final_volume->mix final_check Final pH Check mix->final_check store Store Appropriately final_check->store troubleshooting_guide Troubleshooting Common pH Adjustment Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem: Inaccurate Final pH calibration pH Meter Calibration Error? start->calibration temperature Temperature Fluctuation? start->temperature contamination Reagent Contamination? start->contamination recalibrate Recalibrate with Fresh Standards calibration->recalibrate Yes adjust_temp Adjust pH at Experimental Temp. temperature->adjust_temp Yes use_pure Use High-Purity Reagents contamination->use_pure Yes end Accurate pH Achieved recalibrate->end Resolved adjust_temp->end Resolved use_pure->end Resolved

References

Common contaminants in commercial PIPES-d18

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PIPES-d18 (Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding potential contaminants in commercial this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants I might encounter in commercial this compound?

A1: Commercial this compound is a high-purity reagent, but trace amounts of impurities can be present. These can be broadly categorized as:

  • Residual Protiated Species: The most common impurity is the non-deuterated or partially deuterated PIPES. Due to the nature of the deuteration process, achieving 100% isotopic purity is challenging.

  • Synthesis-Related Impurities: Byproducts from the synthesis of the piperazine ring and subsequent sulfonation can be present. These may include piperazine and its derivatives.

  • Degradation Products: Improper handling or storage can lead to the degradation of this compound. Degradation can be caused by exposure to high temperatures, strong light (UV), or microbial contamination, resulting in byproducts such as piperazine derivatives, amines, and carboxylic acids.[1]

  • Water Content: As a hygroscopic powder, this compound can absorb moisture from the atmosphere.

  • Heavy Metals: While typically present at very low levels, trace amounts of heavy metals can be introduced from manufacturing equipment or reagents.

  • Inorganic Ions: Residual inorganic ions (e.g., sodium, chloride) may be present from the purification process.

Q2: My experimental results are inconsistent when using a new batch of this compound. Could contaminants be the cause?

A2: Yes, batch-to-batch variability in impurity profiles can lead to inconsistent experimental results. Potential issues arising from contaminants include:

  • Altered pH and Buffering Capacity: Acidic or basic impurities can shift the pH of your buffer and affect its buffering capacity.

  • Enzyme Inhibition or Activation: Heavy metals or organic impurities can interact with enzymes, leading to altered activity.

  • Interference with Assays: Impurities can interfere with spectroscopic readings or react with assay reagents, leading to inaccurate measurements.

  • Cell Toxicity: Uncharacterized impurities could have cytotoxic effects in cell-based assays.

We recommend running a small-scale pilot experiment to compare the new batch with a previously validated batch before proceeding with large-scale or critical experiments.

Q3: How can I minimize the risk of contamination in my prepared this compound buffer?

A3: To maintain the purity of your this compound buffer, follow these best practices:

  • Use High-Purity Water: Always use high-purity, nuclease-free water (e.g., Milli-Q or equivalent) for buffer preparation.

  • Clean Glassware: Thoroughly clean all glassware and stir bars to remove any residual chemicals.

  • Proper Storage: Store this compound powder in a tightly sealed container in a cool, dry, and dark place. Prepared buffer solutions should be sterile-filtered (0.22 µm filter) and stored at 2-8°C. Avoid repeated freeze-thaw cycles.

  • Avoid Autoclaving: Do not autoclave this compound solutions, as high temperatures can cause degradation.

Troubleshooting Guide

Observed Issue Potential Cause (Contaminant-Related) Recommended Action
Unexpected pH shift in buffer Presence of acidic or basic impurities.Verify the pH of the prepared buffer. If it is off, you can carefully adjust it with a strong acid or base. For critical applications, consider using a fresh lot of this compound.
Precipitate formation in the buffer High concentration of divalent cations reacting with sulfate groups or other impurities. Although PIPES has a low affinity for most divalent metal ions, precipitation can occur at high concentrations.If your experiment involves high concentrations of metal ions, test for compatibility with your this compound buffer at the working concentration and temperature.
Inconsistent enzyme kinetics Presence of heavy metals or organic impurities that may act as enzyme inhibitors or activators.Test for heavy metal contamination using ICP-MS. Analyze for organic impurities using HPLC or NMR. Consider using a chelating agent like EDTA if metal ion contamination is suspected and compatible with your experiment.
High background in spectroscopic assays UV-absorbing impurities.Run a UV-Vis spectrum of your this compound buffer to check for any unexpected absorbance peaks. If present, purification of the buffer by recrystallization or using a higher purity grade of this compound may be necessary.
Poor cell viability in culture Unidentified cytotoxic impurities.Test the this compound buffer on a non-critical cell line to assess for cytotoxicity. If issues persist, switch to a new, certified cell culture-grade lot of this compound.

Quantitative Data on Common Contaminants

The following table summarizes potential contaminants in a typical commercial batch of this compound, based on common manufacturing processes and analytical testing. Please note that actual values may vary between suppliers and lots. Always refer to the Certificate of Analysis provided by the manufacturer for specific data.

Contaminant Typical Concentration Range Analytical Method for Detection
Protiated PIPES < 2%1H-NMR Spectroscopy
Piperazine < 0.1%HPLC-UV, GC-MS
Water Content < 1%Karl Fischer Titration[1][2][3][4][5]
Heavy Metals (e.g., Pb, Fe) < 10 ppmInductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Sodium Chloride < 0.2%Ion Chromatography

Detailed Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to assess the purity of this compound and detect the presence of non-volatile organic impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample: 1 mg/mL this compound in water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve this compound in water to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 210 nm

    • Gradient:

      • 0-5 min: 100% A

      • 5-25 min: Linear gradient to 100% B

      • 25-30 min: 100% B

      • 30.1-35 min: 100% A (re-equilibration)

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol determines the water content in this compound powder.

Instrumentation:

  • Karl Fischer Titrator (volumetric or coulometric)

Reagents:

  • Karl Fischer reagent (e.g., CombiTitrant)

  • Anhydrous methanol

Procedure:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.

  • Titration:

    • Add a known volume of anhydrous methanol to the titration vessel and titrate to a dry endpoint to eliminate residual water.

    • Accurately weigh approximately 0.1 g of this compound powder and add it to the titration vessel.

    • Start the titration and record the volume of Karl Fischer reagent required to reach the endpoint.

  • Calculation: The instrument software will typically calculate the water content automatically. The result is expressed as a percentage (w/w).

Protocol 3: Analysis of Heavy Metals by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

This protocol is for the quantitative analysis of trace heavy metal contaminants.

Instrumentation:

  • ICP-MS system

Reagents:

  • Nitric acid (trace metal grade)

  • High-purity water

  • Multi-element standard solution

Procedure:

  • Sample Digestion:

    • Accurately weigh approximately 0.5 g of this compound into a clean digestion vessel.

    • Add 5 mL of nitric acid and allow it to react.

    • Digest the sample using a microwave digestion system according to a validated program.

  • Sample Dilution: After cooling, quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to volume with high-purity water.

  • ICP-MS Analysis:

    • Calibrate the ICP-MS instrument using a series of multi-element standards.

    • Analyze the prepared sample solution.

  • Data Analysis: The concentration of each metal is determined by the instrument software based on the calibration curve.

Visualizations

Contaminant_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_analysis Analysis cluster_conclusion Conclusion & Action Start Inconsistent Experimental Results CheckBuffer Check this compound Buffer Preparation & Storage Start->CheckBuffer NewBatch Using a New Batch of this compound? CheckBuffer->NewBatch Visual Visual Inspection of Buffer (Clarity, Color) NewBatch->Visual pH_Test Measure pH Visual->pH_Test If buffer looks normal UV_Spec UV-Vis Spectroscopy pH_Test->UV_Spec HPLC HPLC for Organic Impurities UV_Spec->HPLC ICPMS ICP-MS for Heavy Metals HPLC->ICPMS Contaminated Contamination Confirmed ICPMS->Contaminated Impurities Detected NotContaminated No Contamination Detected ICPMS->NotContaminated No Impurities Detected Action Action: Use New Lot / Purify / Contact Supplier Contaminated->Action Reassess Re-evaluate other experimental parameters NotContaminated->Reassess

Caption: Troubleshooting workflow for identifying the root cause of inconsistent experimental results potentially related to this compound buffer quality.

Signaling_Pathway_Interference cluster_system Biological System cluster_contaminant Potential Contaminant Interference Enzyme Enzyme / Protein Product Product Enzyme->Product Catalyzes reaction Substrate Substrate Substrate->Enzyme Binds to active site HeavyMetal Heavy Metal Ion (e.g., Pb²⁺) HeavyMetal->Enzyme Inhibits (non-competitive) OrganicImpurity Organic Impurity OrganicImpurity->Enzyme Competes with substrate

Caption: Diagram illustrating how heavy metal and organic impurities can interfere with enzyme kinetics.

References

Technical Support Center: Optimizing PIPES Buffer Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on optimizing the use of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer in your experiments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and visual guides to enhance your research.

It is important to note that PIPES-d18 is the deuterium-labeled form of PIPES, primarily used as an internal standard in mass spectrometry for quantification.[1] The following information pertains to the non-labeled PIPES buffer, which is widely used for pH control in a variety of biochemical and cell culture applications.[2][3][4][5][6][7]

Troubleshooting Guide

This guide addresses common issues encountered when using PIPES buffer, providing direct solutions to experimental challenges.

IssuePotential CauseSolution
Milky or cloudy buffer solution Incomplete dissolution of PIPES powder.PIPES free acid has low solubility in water.[8][9] Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution dropwise while stirring to increase the pH and facilitate dissolution. The solution should become clear as it reaches the desired pH.[8][9]
Contamination with impurities.Use high-purity water (e.g., Milli-Q) and analytical grade reagents. Ensure all glassware is thoroughly cleaned to avoid contamination from residual chemicals or microorganisms.[8][10]
Precipitation in the buffer during storage or experiments High buffer concentration, especially at low temperatures.Store PIPES buffer at room temperature or 2-8°C, but allow it to return to room temperature before use. If precipitation occurs upon cooling, gently warm the solution while stirring to redissolve the precipitate. Avoid repeated freeze-thaw cycles.[8][11]
Interaction with certain metal ions at high concentrations.While PIPES has a low affinity for most divalent metal ions, weak interactions with Co²⁺ and Ni²⁺ have been reported.[12] Use with caution at high concentrations of these specific cations.
Incorrect final buffer pH Temperature dependence of pKa.The pKa of PIPES is temperature-dependent (ΔpKa/°C = -0.0085).[11][13] Calibrate your pH meter and adjust the final pH of the buffer at the temperature at which you will be performing your experiment.[9][11]
Inaccurate pH meter calibration.Ensure your pH meter is properly calibrated using fresh, high-quality calibration standards.[9]
Contamination.Contamination with acidic or basic substances can alter the final pH. Use high-purity water and clean glassware.[9]
Interference with protein quantification assays Buffer components interfering with the assay chemistry.PIPES may cause slight interference with the Bradford assay. It is advisable to use a compatible buffer for the standards or perform a buffer exchange step. PIPES is generally more compatible with the BCA assay.[8]
Inconsistent experimental results Fluctuating experimental temperature.Temperature fluctuations can cause shifts in the buffer's pH, leading to variability in results. Ensure all experiments are performed at a constant, controlled temperature.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal working concentration for PIPES buffer?

A1: The optimal concentration depends on the specific application. Here are some general recommendations:

ApplicationTypical Concentration Range
Enzyme Kinetics Assays20-100 mM
Cell Culture10-25 mM[8]
Electron Microscopy (Fixation)50-100 mM[8]
Tubulin Polymerization Assays~80 mM
Cation Exchange ChromatographyLow concentration is recommended to avoid high ionic strength.[14]

It is always best to empirically determine the ideal concentration for your specific experimental conditions.

Q2: How does temperature affect the pH of PIPES buffer?

A2: The pKa of PIPES buffer is temperature-dependent, with a coefficient of -0.0085 per degree Celsius.[11][13] This means that for every 1°C increase in temperature, the pKa of PIPES will decrease by approximately 0.0085 units, leading to a lower pH.[11] Therefore, it is crucial to adjust the pH of the buffer at the intended experimental temperature.[9][11]

Q3: Can I autoclave PIPES buffer?

A3: While PIPES itself is relatively heat-stable for short periods, autoclaving is generally not recommended as high temperature and pressure can cause some degradation.[15] This can lead to a decrease in buffering capacity and the potential release of substances that could affect biological samples.[15] Sterile filtration through a 0.22 µm filter is the preferred method for sterilizing PIPES buffer solutions.[8]

Q4: Why is my PIPES buffer powder not dissolving in water?

A4: PIPES free acid has limited solubility in water.[8][9] To dissolve it, you need to add a base, such as NaOH or KOH, to raise the pH. As the pH increases, the PIPES will deprotonate and readily dissolve.[8][9]

Q5: Does PIPES buffer interact with metal ions?

A5: A key advantage of PIPES is its negligible binding to most divalent metal ions, such as Ca²⁺, Mg²⁺, and Mn²⁺.[8][12] This makes it an excellent choice for experiments where the concentration of these ions is critical. However, weak interactions with Co²⁺ and Ni²⁺ have been observed.[12]

Experimental Protocols

Preparation of 1 M PIPES Stock Solution (pH 7.0)

Materials:

  • PIPES free acid (MW: 302.37 g/mol )

  • Sodium hydroxide (NaOH), 10 M

  • High-purity water (e.g., Milli-Q)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Beaker and volumetric flask

Procedure:

  • Weigh out 302.37 g of PIPES free acid and add it to a beaker containing approximately 800 mL of high-purity water.

  • Place the beaker on a stir plate and begin stirring. The PIPES powder will not fully dissolve at this stage.

  • While monitoring with a calibrated pH meter, slowly add 10 M NaOH dropwise to the suspension.

  • Continue adding NaOH until the PIPES powder is completely dissolved and the pH of the solution reaches 7.0.

  • Transfer the solution to a 1 L volumetric flask.

  • Add high-purity water to bring the final volume to 1 L.

  • For long-term storage, sterile filter the solution through a 0.22 µm filter and store at 2-8°C.

Tubulin Polymerization Assay

Materials:

  • Purified tubulin protein

  • PIPES buffer (e.g., 80 mM, pH 6.9)

  • GTP (1 mM)

  • MgCl₂ (2 mM)

  • EGTA (0.5 mM)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the polymerization buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.

  • On ice, dilute the purified tubulin to the desired concentration in the polymerization buffer.

  • Transfer the reaction mixture to a pre-warmed 96-well plate.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

Visualizations

cluster_prep Buffer Preparation cluster_troubleshooting Troubleshooting weigh Weigh PIPES Powder add_water Add High-Purity Water weigh->add_water dissolve Stir to Suspend add_water->dissolve adjust_ph Adjust pH with NaOH/KOH dissolve->adjust_ph final_vol Bring to Final Volume adjust_ph->final_vol issue Issue Encountered final_vol->issue Use in Experiment cause Identify Potential Cause issue->cause solution Implement Solution cause->solution

Caption: Workflow for PIPES buffer preparation and troubleshooting.

A Start: Tubulin Polymerization Assay B Prepare Polymerization Buffer (PIPES, GTP, MgCl2, EGTA) A->B C Dilute Tubulin in Buffer on Ice B->C D Transfer to Pre-warmed Plate C->D E Measure Absorbance at 340 nm over Time D->E F Analyze Polymerization Kinetics E->F G End F->G

Caption: Experimental workflow for a tubulin polymerization assay.

PIPES PIPES Buffer Quality Purity Reagent Purity PIPES->Purity Water Water Quality PIPES->Water pH Accurate pH Adjustment PIPES->pH Temp Correct Temperature PIPES->Temp Storage Proper Storage PIPES->Storage

Caption: Key factors influencing the quality of PIPES buffer.

References

Troubleshooting poor solubility of PIPES-d18

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PIPES-d18. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility of this compound and to provide clear guidance on its effective use in experimental settings.

Troubleshooting Guide: Poor Solubility of this compound

This guide addresses the most common issue encountered with this compound: poor solubility. Follow these steps to diagnose and resolve the problem.

Issue: My this compound powder is not dissolving in water, resulting in a cloudy or milky suspension.

This is a common observation as PIPES, in its free acid form, has limited solubility in water.[1][2][3] The solubility is highly dependent on the pH of the solution.

Troubleshooting Workflow

G cluster_0 Troubleshooting Poor this compound Solubility start Start: Cloudy this compound Suspension check_ph Is the pH of the solution in the desired buffering range (6.1-7.5)? start->check_ph add_base Slowly add a strong base (e.g., 10 N NaOH or KOH) dropwise while stirring continuously. check_ph->add_base No / pH is too low monitor_ph Monitor the pH with a calibrated pH meter. add_base->monitor_ph dissolved Does the solution become clear? monitor_ph->dissolved check_temp Is the solution temperature significantly lower than room temperature? dissolved->check_temp No success Success: this compound is dissolved. dissolved->success Yes warm_solution Gently warm the solution to room temperature. check_temp->warm_solution Yes reassess Re-evaluate buffer concentration and experimental conditions. check_temp->reassess No warm_solution->dissolved

Caption: Troubleshooting workflow for resolving this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound, like its non-deuterated counterpart, is a zwitterionic compound that exists as a free acid.[4] Its solubility in water is limited, especially at a neutral or acidic pH.[1][2] To dissolve it, you need to increase the pH by adding a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). As the pH rises, the sulfonic acid groups deprotonate, converting the this compound into its more soluble salt form.[1][4]

Q2: Will the solubility of this compound be different from non-deuterated PIPES?

A2: While minor differences in the physicochemical properties of deuterated and non-deuterated compounds can exist, their solubilities are generally very similar.[5][6] For practical purposes in preparing buffer solutions, you can assume the solubility characteristics of this compound are the same as those of PIPES.

Q3: Can temperature affect the solubility of this compound?

A3: Yes, temperature can influence solubility. PIPES has a tendency to precipitate at lower temperatures, so it is recommended to store stock solutions at room temperature or 4°C.[1][7] If you observe precipitation upon cooling, gently warming the solution to room temperature should redissolve the precipitate.[7] It's also important to note that the pKa of PIPES is temperature-dependent, which will affect the pH of your buffer at different temperatures.[4][8][9]

Q4: Can I autoclave my this compound buffer solution?

A4: It is generally not recommended to autoclave PIPES buffer solutions. High temperatures and pressure can cause decomposition of the piperazine ring, leading to a loss of buffering capacity.[8] The preferred method for sterilization is filtration through a 0.22 µm filter.[1][10]

Q5: Does this compound interact with metal ions?

A5: A key advantage of PIPES is its negligible capacity to bind most divalent metal ions, such as Ca²⁺, Mg²⁺, and Mn²⁺.[1] This makes it an excellent choice for experiments where the concentration of these ions is critical. However, weak interactions with Co²⁺ and Ni²⁺ have been reported.[7]

Data Presentation

Table 1: Effect of Temperature on the pKa of PIPES Buffer

The pH of your this compound buffer will change with temperature. It is crucial to adjust the pH at the temperature at which your experiment will be conducted.

Temperature (°C)pKa of PIPESEffective Buffering Range (pKa ± 1)
46.945.94 - 7.94
206.805.80 - 7.80
256.766.1 - 7.5
376.665.66 - 7.66

Data sourced from BenchChem.[4]

Table 2: Recommended Working Concentrations of PIPES Buffer
ApplicationTypical Concentration Range
Cell Culture10 - 25 mM
Protein Purification20 - 50 mM
Enzyme Assays20 - 100 mM
Electron Microscopy (Fixation)50 - 100 mM

Data sourced from Benchchem.[1]

Experimental Protocols

Protocol for Preparing a 1 M this compound Stock Solution (pH 7.0)

This protocol outlines the steps to prepare a 1 M stock solution of this compound buffer.

Materials:

  • This compound powder

  • High-purity, deionized or distilled water

  • 10 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Beaker

Methodology:

G cluster_1 Protocol for 1 M this compound Stock Solution (pH 7.0) step1 Step 1: Add ~800 mL of high-purity water to a 1 L beaker with a stir bar. step2 Step 2: While stirring, slowly add the appropriate amount of this compound powder. step1->step2 step3 Step 3: The solution will be a cloudy suspension. step2->step3 step4 Step 4: Slowly add 10 N NaOH dropwise while monitoring the pH. step3->step4 step5 Step 5: Continue adding NaOH until the powder is completely dissolved and the pH is 7.0. step4->step5 step6 Step 6: Transfer the clear solution to a 1 L volumetric flask. step5->step6 step7 Step 7: Add water to reach the final volume of 1 L. step6->step7 step8 Step 8: Sterilize by filtering through a 0.22 µm filter. step7->step8 step9 Step 9: Store at room temperature in a tightly sealed container. step8->step9

Caption: Step-by-step workflow for preparing a 1 M this compound stock solution.

  • Initial Dissolution: For a final volume of 1 L, add approximately 800 mL of high-purity water to a beaker equipped with a magnetic stir bar.[7]

  • Add this compound: While stirring, slowly add the calculated mass of this compound powder for a 1 M solution. The solution will appear as a cloudy suspension due to the low solubility of the free acid.[7]

  • Adjust pH for Solubilization: Slowly add a concentrated NaOH solution (e.g., 10 N) dropwise while continuously monitoring the pH with a calibrated meter.[2][7]

  • Complete Dissolution: Continue to add NaOH until the this compound powder is completely dissolved and the solution becomes clear. Adjust the final pH to 7.0.[4]

  • Final Volume Adjustment: Once fully dissolved and the pH is stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add it to the flask to ensure a complete transfer. Add water to the 1 L mark.

  • Sterilization and Storage: Sterilize the buffer solution by passing it through a 0.22 µm filter. Store the solution in a tightly sealed, non-metallic container at room temperature.[7][8]

References

Effect of temperature on PIPES-d18 buffer pH and stability.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PIPES-d18 buffer, focusing on the effects of temperature on its pH and stability.

Frequently Asked Questions (FAQs)

Q1: Why did the pH of my this compound buffer, prepared at room temperature (25°C) to pH 7.0, change when I used it at 37°C?

A1: The pH of this compound buffer is sensitive to temperature.[1][2] This is due to the temperature-dependent nature of its pKa value. As the temperature increases, the pKa of PIPES decreases, resulting in a lower pH.[1] For accurate and reproducible results, it is crucial to adjust the pH of your buffer at the specific temperature of your experiment.[1][2]

Q2: How exactly does temperature affect the pKa of PIPES buffer?

Q3: Can I use a this compound buffer that was prepared and stored at 4°C for an experiment at 37°C without pH readjustment?

A3: It is not recommended. The pH of the buffer at 37°C will be significantly different from the pH at 4°C due to the temperature dependence of the pKa.[1] Always allow the buffer to equilibrate to the experimental temperature and then adjust the pH accordingly to ensure accuracy.[1]

Q4: How should I store my this compound buffer solution to ensure its stability?

A4: For optimal stability, PIPES buffer solutions should be stored at 4°C in a tightly sealed, non-metallic container and protected from light.[2] Storing in metal containers should be avoided to prevent potential chelation of metal ions.[2] For long-term storage, freezing the buffer at -20°C is an option.[2]

Q5: What is the shelf life of a this compound buffer solution?

A5: When stored properly at 4°C, a PIPES buffer solution is stable for several weeks.[2] However, for critical applications, preparing the buffer fresh is always the best practice. Unopened this compound powder can be stored at room temperature, protected from light, for 1-3 years.[2][4][5]

Q6: Can I autoclave this compound buffer for sterilization?

A6: Autoclaving is not recommended for PIPES buffer. The high temperature and pressure can cause decomposition of the piperazine ring, leading to a loss of buffering capacity.[2] Filtration through a 0.22 µm filter is the preferred method for sterilization.[6]

Troubleshooting Guide

Issue Possible Cause Solution
pH of the buffer changes during the experiment. Temperature fluctuations in the experimental setup.Ensure all experiments are conducted at a constant, controlled temperature. Calibrate your pH meter and adjust the buffer's pH at the specific experimental temperature.[1][2]
Contamination with acids, bases, or microbial growth.Use high-purity water and clean glassware for buffer preparation. Filter-sterilize the buffer for long-term use or in cell culture applications.[2]
Precipitate forms in the buffer upon storage or use. PIPES free acid has low solubility, especially at lower temperatures or incorrect pH.Gently warm the buffer and agitate to redissolve the precipitate. Ensure the pH is adjusted correctly to fully dissolve the buffer. For cold storage, consider using a lower concentration.[7]
Interaction with divalent metal ions.Although PIPES has a low affinity for most divalent cations, precipitation can occur at high concentrations. If your experiment involves high concentrations of such ions, consider an alternative buffer.[2]
Inconsistent experimental results with a new buffer batch. The new batch may be contaminated or have a different buffering capacity.Perform a quality check on the new batch, including pH measurement and visual inspection. If in doubt, prepare a fresh buffer solution.[7]

Quantitative Data

Table 1: Effect of Temperature on the pKa and Effective pH Buffering Range of PIPES Buffer

Temperature (°C)pKa of PIPESEffective pH Buffering Range
46.945.94 - 7.94
206.805.80 - 7.80
256.766.1 - 7.5
376.665.66 - 7.66

(Data sourced from BenchChem[3])

Experimental Protocols

Protocol 1: Preparation of 0.1 M this compound Buffer (pH 7.0 at 25°C)

Materials:

  • This compound (free acid)

  • Deuterium oxide (D₂O)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10 N)

  • Calibrated pH meter with a temperature probe

  • Stir plate and stir bar

  • Volumetric flask (1 L)

Procedure:

  • Weigh out the appropriate amount of this compound free acid for a 0.1 M solution in 1 L.

  • Add the this compound powder to a beaker containing approximately 800 mL of D₂O.

  • Stir the suspension on a stir plate. PIPES free acid has low solubility in water.

  • While stirring, slowly add the NaOH or KOH solution dropwise to the suspension. The this compound will dissolve as the pH increases.

  • Place the calibrated pH meter with its temperature probe into the solution.

  • Continue adding the base dropwise until the pH of the solution reaches 7.0 at 25°C.

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Add D₂O to bring the final volume to 1 L.

  • For sterile applications, filter the buffer through a 0.22 µm filter.

  • Store the buffer at 4°C.

Protocol 2: Experimental Determination of the Temperature Coefficient (d(pKa)/dT) of this compound Buffer

Materials:

  • 0.1 M this compound buffer solution

  • Calibrated pH meter with a temperature probe

  • Temperature-controlled water bath or incubator

  • Beaker and stir bar

Procedure:

  • Place a beaker containing the 0.1 M this compound buffer solution in a temperature-controlled water bath.

  • Allow the buffer to equilibrate to the first target temperature (e.g., 4°C).

  • Once the temperature is stable, measure and record the pH.

  • Increase the temperature of the water bath in increments (e.g., 5°C or 10°C).

  • At each temperature point, allow the buffer to equilibrate and then record the stable temperature and pH.

  • Continue this process through the desired temperature range (e.g., up to 40°C).

  • Plot the measured pH values (y-axis) against the corresponding temperatures (x-axis).

  • The slope of the resulting line will be an approximation of the d(pH)/dT, which is closely related to the d(pKa)/dT for a buffer at its pKa.

Visualizations

experimental_workflow cluster_prep Buffer Preparation cluster_temp_exp Temperature Effect Experiment cluster_analysis Data Analysis prep1 Weigh this compound prep2 Suspend in D2O prep1->prep2 prep3 Adjust pH with Base prep2->prep3 prep4 Bring to Final Volume prep3->prep4 exp1 Equilibrate Buffer to T1 prep4->exp1 exp2 Measure pH at T1 exp1->exp2 exp3 Increase Temperature to T2 exp2->exp3 exp4 Measure pH at T2 exp3->exp4 an1 Plot pH vs. Temperature exp4->an1 an2 Calculate Slope (d(pKa)/dT) an1->an2

Caption: Workflow for determining the temperature coefficient of this compound buffer.

troubleshooting_logic issue Issue: Inconsistent pH cause1 Temperature Fluctuation? issue->cause1 cause2 Contamination? issue->cause2 cause3 Incorrect Preparation? issue->cause3 solution1 Control Temperature & Adjust pH at Temp cause1->solution1 solution2 Use Pure Reagents & Sterile Technique cause2->solution2 solution3 Re-prepare Buffer Following Protocol cause3->solution3

Caption: Troubleshooting logic for pH instability in this compound buffer.

References

Technical Support Center: PIPES-d18 Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing impurities from PIPES-d18 (Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18) preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound preparations?

A1: Impurities in this compound can originate from several sources, including the synthesis process, storage, and handling. Common impurities may include non-deuterated PIPES, residual solvents, starting materials, byproducts from synthesis, and environmental contaminants such as dust and microorganisms.[1] Contamination can also be introduced from glassware, water, or other reagents used during buffer preparation.

Q2: How can I assess the purity of my this compound?

A2: The purity of this compound can be assessed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ²H NMR) is effective for determining isotopic purity and identifying organic impurities.[2][3][4][5] Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), can reveal the isotopic distribution and identify trace organic contaminants.[6][7][8] High-Performance Liquid Chromatography (HPLC) is a valuable tool for quantifying organic impurities.[9][10][11] For inorganic impurities, particularly trace metals, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the method of choice.[12][13][14][15][16]

Q3: What is the impact of impurities on my experiments?

A3: Impurities in this compound can have significant impacts on experimental outcomes. Organic impurities can interfere with biological assays, inhibit enzyme activity, or cause protein aggregation.[1] The presence of non-deuterated PIPES can affect studies where the deuterated nature of the buffer is critical. Trace metal ion impurities can interfere with enzymatic reactions that are sensitive to metal cofactors.

Q4: Can I use filtration to purify my this compound solution?

A4: Yes, filtration is a simple and effective method for removing particulate matter and microbial contamination. Using a 0.22 µm filter is recommended for sterilizing the buffer solution, which is particularly important for cell culture and other sensitive biological applications. However, filtration will not remove dissolved chemical impurities.

Troubleshooting Guides

Issue 1: Unexpected pH of the this compound Buffer Solution
  • Possible Cause 1: Incomplete Dissolution.

    • Solution: PIPES free acid has low solubility in water. Ensure the powder is fully dissolved by adjusting the pH with a base (e.g., NaOH or KOH) to the desired level.

  • Possible Cause 2: Contamination.

    • Solution: Use high-purity water and ensure all glassware is thoroughly cleaned to avoid acidic or basic contaminants.

  • Possible Cause 3: Incorrect pH Meter Calibration.

    • Solution: Calibrate your pH meter with fresh, certified standards before use.

Issue 2: Presence of Particulate Matter or Cloudiness in the Buffer
  • Possible Cause 1: Insoluble Impurities.

    • Solution: Allow the solution to stand and observe for any precipitate. If present, filter the solution through a 0.22 µm or 0.45 µm filter.

  • Possible Cause 2: Microbial Growth.

    • Solution: Prepare fresh buffer and filter-sterilize it. Store the buffer at 4°C to inhibit microbial growth. For long-term storage, consider freezing aliquots.

Issue 3: Suspected Organic or Metal Ion Impurities
  • Possible Cause 1: Low-Purity Starting Material.

    • Solution: If high purity is critical for your application, consider purifying the this compound powder before preparing the buffer solution using methods like recrystallization or activated carbon treatment.

  • Possible Cause 2: Leaching from Containers.

    • Solution: Store buffer solutions in high-quality, inert plastic or glass containers to prevent leaching of contaminants.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed to remove soluble and some insoluble impurities from this compound powder.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Heating magnetic stirrer

  • Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Ice bath

Methodology:

  • Solvent Selection: For this compound, a mixture of water and a miscible organic solvent in which this compound is less soluble at cold temperatures (e.g., ethanol or acetone) can be effective. However, for simplicity and to avoid introducing organic contaminants, this protocol will use only high-purity water.

  • Dissolution: In an Erlenmeyer flask, add a measured amount of this compound powder. Heat the high-purity water to boiling and add the minimum amount of hot water to the powder while stirring until it is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[17][18] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold high-purity water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator under vacuum.

Protocol 2: Activated Carbon Treatment for Removal of Organic Impurities

This protocol is useful for removing colored and other organic impurities.

Materials:

  • This compound solution

  • Powdered activated carbon

  • Magnetic stirrer

  • Filter paper (e.g., Whatman No. 1) and funnel

  • 0.22 µm syringe filter

Methodology:

  • Preparation: Prepare a stock solution of this compound in high-purity water.

  • Adsorption: Add a small amount of powdered activated carbon (typically 1-2% w/v) to the solution.[19]

  • Stirring: Stir the mixture at room temperature for 30-60 minutes. Avoid excessive stirring times, which could lead to degradation of the buffer.

  • Removal of Activated Carbon: Remove the activated carbon by gravity filtration through filter paper.

  • Fine Filtration: To remove any remaining fine carbon particles, filter the solution through a 0.22 µm syringe filter.[19]

Data Presentation

The following tables summarize hypothetical quantitative data for the purity of a commercial batch of this compound before and after purification. Note: This data is illustrative and may not represent all commercial batches.

Table 1: Isotopic and Chemical Purity of this compound Before and After Recrystallization

ParameterBefore RecrystallizationAfter RecrystallizationMethod of Analysis
Isotopic Purity (% Deuteration)98.5%98.5%¹H NMR / Mass Spectrometry
Chemical Purity (Organic)99.2%>99.8%HPLC
Non-deuterated PIPES0.8%0.5%LC-MS
Residual Solvents50 ppm<10 ppmGC-MS

Table 2: Trace Metal Content in this compound Before and After Chelation and Filtration

Metal IonBefore Treatment (ppb)After Treatment (ppb)Method of Analysis
Iron (Fe)50<5ICP-MS
Copper (Cu)25<2ICP-MS
Zinc (Zn)30<5ICP-MS
Lead (Pb)10<1ICP-MS

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow start Problem Identified (e.g., Incorrect pH, Cloudiness) cause1 Identify Potential Causes (e.g., Contamination, Dissolution Issue) start->cause1 solution1 Implement Corrective Action (e.g., Use High-Purity Water, Adjust pH) cause1->solution1 verify1 Verify Resolution solution1->verify1 verify1->cause1 Unsuccessful end Problem Resolved verify1->end Successful doc Document Findings end->doc

Caption: Troubleshooting workflow for addressing common issues.

G cluster_purification This compound Purification Workflow start Impure this compound recrystallization Recrystallization start->recrystallization activated_carbon Activated Carbon Treatment start->activated_carbon filtration Sterile Filtration (0.22 µm) recrystallization->filtration activated_carbon->filtration purity_assessment Purity Assessment (NMR, LC-MS, HPLC, ICP-MS) filtration->purity_assessment end Purified this compound purity_assessment->end

Caption: General workflow for the purification of this compound.

References

PIPES-d18 Technical Support Center: Metal Ion Compatibility Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PIPES-d18[1]. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the compatibility of this compound buffer with various metal ions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research.

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic "Good's" buffer valued for its pKa near physiological pH and, most notably, its minimal interaction with most metal ions[1][2]. This makes it an excellent choice for experimental systems where the concentration of free metal ions is critical[3][4].

Frequently Asked Questions (FAQs)

Q1: Why is this compound recommended for experiments involving metal ions?

A1: this compound, like its non-deuterated counterpart, is a "Good's" buffer designed to have a negligible affinity for most metal ions[3]. Unlike buffers such as Tris or phosphate, PIPES does not readily form complexes with many divalent and trivalent cations, ensuring that the concentration of free metal ions in your experiment remains stable and available for biological interactions. This is particularly crucial for studies involving metalloenzymes, ion signaling, and protein-metal binding assays[3].

Q2: With which metal ions does this compound show minimal interaction?

A2: PIPES exhibits negligible binding with a wide range of common metal ions, including calcium (Ca²⁺), magnesium (Mg²⁺), and manganese (Mn²⁺)[4]. This low affinity prevents the chelation of these ions from your experimental system.

Q3: Are there any metal ions that this compound is known to interact with?

A3: While PIPES has a low binding capacity for most metal ions, some weak interactions have been reported with cobalt (Co²⁺) and nickel (Ni²⁺)[5]. It is advisable to use caution when working with high concentrations of these specific cations[5].

Q4: Can the presence of metal ions affect the pH of my this compound buffer?

A4: Although PIPES has a low affinity for many divalent cations, interactions can still occur, especially at high concentrations, which may lead to a slight drop in pH[6]. It is always good practice to verify the pH of your buffer after the addition of all components.

Q5: How should I prepare and store this compound buffer to avoid metal ion contamination?

A5: To prevent metal ion contamination, it is crucial to use high-purity, deionized or distilled water for buffer preparation and to ensure all glassware is thoroughly cleaned[6]. Storing PIPES buffer solutions in metal containers should be avoided to prevent potential chelation of metal ions from the container itself[2][6]. For optimal stability, store the buffer at 4°C in a tightly sealed, non-metallic container and protect it from light[6].

Data Presentation: Metal Ion Compatibility

The compatibility of a buffer with metal ions is quantified by its stability constant (log K). A lower log K value indicates a weaker interaction and less chelation. The following table summarizes the stability constants for PIPES with various metal ions compared to other common biological buffers.

Metal IonPIPESHEPESTris
Ca²⁺ < 0.52.42.9
Mg²⁺ < 0.52.53.1
Mn²⁺ < 0.53.13.5
Zn²⁺ < 0.55.04.6
Cu²⁺ 0.87.37.7
Ni²⁺ 1.36.25.5
Co²⁺ 1.15.24.7

Note: These are approximate values compiled from various sources and should be used as a guide. Experimental conditions can affect these values.

Experimental Protocols

Protocol 1: Comparative Analysis of Metalloenzyme Activity

This protocol describes a method to compare the activity of a zinc-dependent metalloenzyme in PIPES, HEPES, and Tris buffers to demonstrate the minimal interference of PIPES.

Materials:

  • PIPES, HEPES, and Tris buffer stock solutions (1 M, pH 7.4)

  • Zinc-dependent metalloprotease (e.g., thermolysin)

  • Fluorogenic peptide substrate specific for the enzyme

  • Deionized water

  • 96-well microplate (black, clear bottom for fluorescence)

  • Fluorescence plate reader

Methodology:

  • Buffer Preparation: Prepare 100 mM working solutions of PIPES, HEPES, and Tris buffers by diluting the 1 M stock solutions with deionized water. Adjust the pH to 7.4 at the experimental temperature.

  • Enzyme and Substrate Preparation:

    • Prepare a 1 µM stock solution of the metalloprotease in each of the three 100 mM buffer systems.

    • Prepare a 1 mM stock solution of the fluorogenic peptide substrate in deionized water.

  • Assay Setup:

    • In a 96-well microplate, add the following to triplicate wells for each buffer condition:

      • 50 µL of the respective 100 mM buffer.

      • 20 µL of the corresponding 1 µM enzyme stock solution.

      • 20 µL of deionized water.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the 1 mM fluorogenic substrate to each well. The final concentrations will be 50 mM buffer, 100 nM enzyme, and 50 µM substrate in a 100 µL volume.

  • Data Acquisition: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate. Monitor the increase in fluorescence over 30 minutes at 1-minute intervals.

  • Data Analysis: Calculate the initial reaction velocity for each condition. The expected outcome is the highest enzyme activity in the PIPES buffer, demonstrating its compatibility with the zinc-dependent enzyme.

Protocol 2: In Vitro Actin Polymerization Assay

This protocol outlines an actin polymerization assay where maintaining a specific concentration of Mg²⁺ is crucial, making PIPES an ideal buffer.

Materials:

  • G-actin (monomeric actin)

  • Lysis and F-actin stabilization buffer: 50 mM PIPES pH 6.9, 50 mM KCl, 5 mM MgCl₂, 5 mM EGTA, 5% (v/v) Glycerol, 0.1% Nonidet P40, 0.1% Triton X-100, 0.1% Tween 20, 0.1% 2-mercaptoethanol.

  • ATP

  • Protease inhibitor cocktail

  • Pyrene-labeled G-actin (for fluorescence-based monitoring)

Methodology:

  • G-actin Preparation: Resuspend lyophilized G-actin in a general actin buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP).

  • Initiate Polymerization: To initiate polymerization, add the Lysis and F-actin stabilization buffer to the G-actin solution. The final concentration of PIPES will be 50 mM. For monitoring, a small percentage of pyrene-labeled G-actin can be included.

  • Monitor Polymerization: The polymerization of G-actin into F-actin can be monitored by measuring the increase in fluorescence of the pyrene-labeled actin using a fluorometer.

  • Data Analysis: Plot the fluorescence intensity over time to observe the kinetics of actin polymerization. The use of PIPES buffer ensures that the Mg²⁺ concentration remains constant, allowing for accurate assessment of its role in polymerization.

Troubleshooting Guides

Issue Potential Cause Solution
Precipitate forms in the PIPES buffer, especially when metal ions are present. 1. Manganese (Mn²⁺) precipitation: While PIPES doesn't directly bind Mn²⁺, at alkaline pH (within the upper range of PIPES), Mn²⁺ can precipitate as manganese hydroxide[5].2. Low buffer solubility: The free acid form of PIPES has low solubility in water, and if the pH is too low, it may not be fully dissolved[6].1. Adjust pH: Ensure the pH of your final solution is not in the alkaline range where manganese hydroxide precipitation is likely. Consider using a slightly lower pH within the PIPES buffering range.2. Ensure complete dissolution: When preparing PIPES buffer from the free acid, add a strong base (e.g., NaOH or KOH) to fully dissolve the powder and adjust the pH to the desired level[6].
Inconsistent or lower-than-expected enzyme activity in a metalloenzyme assay. Metal ion contamination in buffer: Even though PIPES has low metal binding, the buffer itself or the water used for its preparation could be contaminated with interfering metal ions.Use high-purity reagents: Prepare PIPES buffer with high-purity, deionized water and analytical-grade reagents to minimize metal ion contamination[6].
Unexpected shifts in ion channel recordings or altered cellular responses in signaling assays. Minor interactions with specific ions: Although generally inert, at high concentrations, PIPES might have subtle interactions with certain ions, leading to minor changes in their effective concentration.Empirical testing: If you suspect minor interactions, it is advisable to test a range of PIPES concentrations to find the optimal concentration that provides adequate buffering without affecting the experimental outcome.
Drifting pH during the experiment. Temperature fluctuations: The pKa of PIPES is temperature-dependent, and a change in temperature during the experiment will cause a pH shift[6].Temperature control: Calibrate your pH meter and adjust the buffer pH at the temperature at which your experiment will be performed. Maintain a constant temperature throughout the experiment[6].

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of PIPES buffer in metal-sensitive experiments.

Metalloenzyme_Activity_Comparison Workflow for Comparative Metalloenzyme Activity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Buffer_Prep Prepare 100 mM PIPES, HEPES, Tris Buffers (pH 7.4) Enzyme_Prep Prepare 1 µM Enzyme in each buffer Buffer_Prep->Enzyme_Prep Assay_Setup Setup triplicate reactions in 96-well plate Enzyme_Prep->Assay_Setup Substrate_Prep Prepare 1 mM Fluorogenic Substrate Reaction_Start Initiate reaction with substrate addition Substrate_Prep->Reaction_Start Assay_Setup->Reaction_Start Data_Acquisition Monitor fluorescence over time Reaction_Start->Data_Acquisition Data_Analysis Calculate initial reaction velocities Data_Acquisition->Data_Analysis

Caption: Workflow for Comparative Metalloenzyme Activity Assay.

Calcium_Signaling_Pathway Simplified Calcium Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Signal Signal (e.g., Hormone) Receptor Receptor Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates IP3 IP₃ PLC->IP3 produces Ca_Channel Ca²⁺ Channel Ca_Cytosol [Ca²⁺] rises Ca_Channel->Ca_Cytosol Ca²⁺ influx IP3R IP₃ Receptor IP3->IP3R binds to CaM Calmodulin (CaM) Ca_Cytosol->CaM binds to CaM_Active Active Ca²⁺/CaM Complex CaM->CaM_Active Target_Protein Target Protein CaM_Active->Target_Protein activates Cellular_Response Cellular Response Target_Protein->Cellular_Response Ca_ER Ca²⁺ Store IP3R->Ca_ER opens Ca_ER->Ca_Cytosol releases Ca²⁺

Caption: Simplified Calcium Signaling Pathway.

References

Validation & Comparative

PIPES-d18 vs. Non-Deuterated PIPES: A Comparative Guide for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of buffer is a critical decision that can profoundly influence spectral quality and the accuracy of experimental results. Piperazine-N,N′-bis(2-ethanesulfonic acid), or PIPES, is a widely used buffering agent. This guide provides an objective comparison between the deuterated (PIPES-d18) and non-deuterated forms of PIPES, supported by experimental principles, to aid in the selection of the appropriate reagent for your NMR studies.

The primary challenge with using protonated (non-deuterated) buffers in ¹H NMR is that the buffer's own proton signals can be orders of magnitude larger than those of the analyte, especially at low sample concentrations.[1] These large signals can obscure important regions of the spectrum, making it difficult or impossible to analyze the molecule of interest.[2][3] Deuterated buffers, such as this compound, circumvent this issue by replacing hydrogen atoms with deuterium. Since deuterium resonates at a very different frequency from protons, this compound is effectively "invisible" in a standard ¹H NMR spectrum, resulting in a clean baseline and allowing for the unambiguous observation of the analyte's signals.[4][5]

Quantitative Comparison: this compound vs. Non-Deuterated PIPES

The fundamental differences between this compound and its non-deuterated counterpart are summarized below. These properties directly impact their application and performance in NMR spectroscopy.

PropertyThis compoundNon-Deuterated PIPES
Chemical Formula C₈D₁₈N₂O₆S₂C₈H₁₈N₂O₆S₂
Molecular Weight ~320.48 g/mol ~302.37 g/mol
Isotopic Purity ≥98 atom % DNot Applicable
¹H NMR Spectrum No significant signals; appears "invisible"Multiple strong signals from ethyl and piperazine protons[6]
Primary NMR Application ¹H NMR of biological samples, small molecules, and drug fragments[2]Primarily used in non-¹H NMR applications or when buffer signals do not interfere
Key Advantage in ¹H NMR Minimizes background noise and eliminates interfering buffer signals[5]Lower cost
Key Disadvantage in ¹H NMR Higher costObscures analyte signals, complicates data interpretation[1][3]

Performance in NMR Spectroscopy: A Conceptual Comparison

In a typical ¹H NMR experiment, the goal is to obtain a clear spectrum of the analyte. The choice between this compound and non-deuterated PIPES leads to vastly different outcomes:

  • Using Non-Deuterated PIPES: The resulting ¹H NMR spectrum would be dominated by large peaks corresponding to the protons on the piperazine ring and the ethane sulfonic acid groups of the PIPES buffer. These signals, typically found in the 2.5-3.5 ppm range, can easily overlap with and obscure signals from the analyte, particularly for biomolecules and small organic molecules which often have resonances in this region.

  • Using this compound: By substituting all 18 non-exchangeable protons with deuterium, the buffer produces no significant signals in the ¹H NMR spectrum. This provides a flat, clean baseline, allowing for the clear and unobstructed observation of the analyte's signals, even at very low concentrations.[4] This is crucial for accurate structural elucidation, binding studies, and kinetic measurements.

Experimental Protocol: Preparing a Buffered NMR Sample

The following is a generalized protocol for the preparation of a buffered sample for NMR analysis. The critical point of differentiation is the selection of the buffer in step 2.

Objective: To prepare a ~500 µL sample of an analyte in a buffered solution for NMR analysis.

Materials:

  • Analyte of interest

  • This compound or non-deuterated PIPES

  • D₂O (Deuterium Oxide, 99.9%)

  • High-quality 5 mm NMR tubes[7]

  • Micropipettes

  • Vortex mixer

Procedure:

  • Prepare the Buffer Stock Solution:

    • Weigh the appropriate amount of either this compound or non-deuterated PIPES to create a concentrated stock solution (e.g., 200 mM) in D₂O.

    • Adjust the pD (the pH equivalent in D₂O) to the desired value using small additions of DCl or NaOD. Note that pD = pH meter reading + 0.4.

  • Dissolve the Analyte:

    • Weigh the desired amount of the analyte. For ¹H NMR, a concentration of 10-50 mM is often optimal.[8]

    • In a clean vial, dissolve the analyte in a volume of D₂O.

  • Add the Buffer:

    • Add the appropriate volume of the PIPES stock solution to the dissolved analyte to achieve the final desired buffer concentration (e.g., 20 mM).

  • Final Volume Adjustment:

    • Add D₂O to reach the final sample volume, typically around 500-600 µL for standard 5 mm NMR tubes.[1][7]

  • Homogenization and Transfer:

    • Gently vortex the solution to ensure it is thoroughly mixed and homogeneous.

    • Carefully transfer the final solution into a clean, dry NMR tube using a pipette. Avoid introducing bubbles or solid particles.[7]

  • Cleaning and Labeling:

    • Wipe the outside of the NMR tube with a lint-free wipe to remove any dust or fingerprints.[7]

    • Label the tube clearly.

  • Data Acquisition:

    • The sample is now ready for insertion into the NMR spectrometer for locking, shimming, and data acquisition.[7]

Visualizing the Workflow and Decision Process

To better illustrate the logic and procedures involved, the following diagrams have been generated using the DOT language.

A Start: Need to run an NMR experiment in a buffered solution B What is the nucleus of interest? A->B C ¹H (Proton) NMR B->C   D Other Nuclei (e.g., ¹³C, ³¹P) B->D   E Will buffer's proton signals obscure analyte signals? C->E I Non-Deuterated PIPES may be acceptable D->I F Yes / Very Likely E->F  Yes G No / Unlikely E->G  No H Use Deuterated Buffer (this compound) F->H G->I J Proceed to experiment H->J I->J

Caption: Decision workflow for selecting a buffer in NMR spectroscopy.

cluster_prep Sample Preparation cluster_nmr NMR Experiment A Prepare Buffer Stock (this compound or Non-Deuterated) B Dissolve Analyte in D₂O A->B C Add Buffer to Analyte B->C D Adjust to Final Volume C->D E Transfer to NMR Tube D->E F Insert Sample into Spectrometer E->F G Lock, Tune, and Shim F->G H Acquire NMR Data G->H I Process and Analyze Spectrum H->I

References

A Comparative Guide to PIPES-d18 and Other Deuterated Buffers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realms of structural biology, drug development, and high-resolution analytical techniques, the choice of buffering agent is a critical parameter that can significantly influence experimental outcomes. For researchers utilizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron crystallography, deuterated buffers are indispensable tools. This guide provides a comprehensive comparison of PIPES-d18 with other commonly used deuterated buffers, offering insights into their physicochemical properties, performance in key applications, and detailed experimental protocols.

Understanding the Importance of Deuterated Buffers

Deuterated buffers, in which hydrogen atoms are replaced with deuterium, are essential for minimizing the interference of solvent signals in proton NMR (¹H NMR) spectroscopy. This allows for a clearer observation of the signals from the molecule of interest, which is particularly crucial in the study of complex biomolecules like proteins and nucleic acids. Furthermore, in neutron scattering techniques, deuteration provides a means to manipulate scattering length densities, enabling the highlighting of specific components within a macromolecular complex.

Physicochemical Properties of Common Buffers

While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its likely properties based on the well-characterized protonated PIPES and the known effects of deuteration on other "Good's buffers" such as HEPES.

Good's buffers were designed to be biochemically inert and effective at physiological pH. Key properties include their pKa, buffering range, and minimal interaction with metal ions.

Table 1: Physicochemical Properties of Common Protonated "Good's" Buffers

BufferpKa at 25°CEffective Buffering pH RangeKey Characteristics
PIPES 6.766.1 - 7.5Poorly soluble in water; does not form stable complexes with most metal ions.[1]
HEPES 7.486.8 - 8.2Readily soluble in water; does not form stable complexes with most metal ions.[1]
MES 6.155.5 - 6.7Soluble in water; negligible metal ion binding.
MOPS 7.206.5 - 7.9Soluble in water; negligible metal ion binding.
CAPS 10.49.7 - 11.1Useful for high pH applications.

The Impact of Deuteration on Buffer Properties

Deuteration can subtly alter the physicochemical properties of a buffer, most notably its pKa. The replacement of hydrogen with deuterium in the solvent (D₂O) and on the buffer molecule itself generally leads to an increase in the pKa value.

Table 2: Expected Effects of Deuteration on Buffer Properties

PropertyGeneral Effect of DeuterationSignificance
pKa Increase of approximately 0.5 - 0.6 units.[2]The effective buffering range is shifted to a slightly higher pD. This needs to be accounted for when preparing solutions for experiments requiring precise pH control.
Solubility Generally similar to the protonated form, but can be slightly lower in D₂O.May require adjustments in stock solution preparation.
Metal Ion Binding Expected to remain minimal for "Good's buffers".Important for maintaining the integrity of metalloproteins and other metal-dependent systems.
Stability Generally high, similar to protonated counterparts.Ensures buffer integrity throughout the experiment.

Performance in Key Applications

The primary advantage of this compound and other deuterated buffers lies in their application in specific biophysical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the signals from protonated buffers can overwhelm the signals from the analyte, especially at the low concentrations often used for biomolecular studies. By using a deuterated buffer like this compound, the background noise from the buffer is significantly reduced, leading to higher quality spectra with improved signal-to-noise ratios. While direct comparisons are scarce, the performance of deuterated HEPES (HEPES-d18) is well-documented and serves as a good benchmark for the expected benefits of using this compound.[3]

Protein Crystallography

In X-ray crystallography, the effect of deuteration on the buffer is generally minimal on the crystal structure itself. However, for neutron crystallography, deuterated buffers are crucial. By matching the scattering length density of the solvent to that of macromolecules, specific components can be made "invisible," allowing for the detailed study of other parts of a complex. The choice between different deuterated buffers would depend on the specific pH requirements for crystallization and the stability of the protein in that buffer.

Protein Stability

The choice of buffer can influence the conformational stability of a protein. While some studies suggest that D₂O can increase protein stability due to the strengthening of hydrophobic interactions, the specific effect of a deuterated buffer like this compound on protein stability would need to be determined empirically for each protein. Thermal shift assays are a common method to assess the melting temperature (Tm) of a protein in different buffer conditions.

Experimental Protocols

Below are generalized protocols for key experiments where deuterated buffers are employed.

Preparation of a Deuterated Buffer Stock Solution
  • Weighing: Accurately weigh the deuterated buffer powder (e.g., this compound).

  • Dissolving: Dissolve the powder in D₂O. Note that the solubility of some buffers like PIPES is poor in water and requires titration with a base (e.g., NaOD in D₂O) to fully dissolve.

  • pD Adjustment: Adjust the pD of the solution using a pH meter calibrated for D₂O. A common practice is to add 0.4 to the pH meter reading to obtain the approximate pD value. Use deuterated acid (e.g., DCl) or base (e.g., NaOD) for pD adjustments to maintain the high isotopic purity of the buffer.

  • Sterilization: Filter-sterilize the buffer solution through a 0.22 µm filter.

  • Storage: Store the deuterated buffer stock solution at 4°C.

Experimental Workflow for Protein Sample Preparation for NMR Spectroscopy

experimental_workflow cluster_protein Protein Preparation cluster_buffer Buffer Preparation cluster_exchange Sample Preparation cluster_analysis Analysis p1 Protein Expression & Purification e1 Buffer Exchange into Deuterated Buffer p1->e1 b1 Prepare Deuterated Buffer (e.g., this compound in D2O) b1->e1 e2 Concentrate Protein Sample e1->e2 e3 Transfer to NMR Tube e2->e3 a1 NMR Data Acquisition e3->a1

Workflow for preparing a protein sample for NMR spectroscopy using a deuterated buffer.
Logical Flow for Selecting a Deuterated Buffer

The decision-making process for choosing the most suitable deuterated buffer for a particular experiment involves considering several factors.

logical_flow start Define Experimental Requirements ph_req Required pH/pD Range start->ph_req metal_ions Presence of Metal Ions? start->metal_ions solubility Required Buffer Concentration start->solubility application Specific Application (NMR, Crystallography, etc.) start->application select_buffer Select Candidate Deuterated Buffers ph_req->select_buffer metal_ions->select_buffer solubility->select_buffer application->select_buffer test_stability Test Protein Stability (e.g., Thermal Shift Assay) select_buffer->test_stability optimize Optimize Buffer Conditions test_stability->optimize final_choice Final Buffer Selection optimize->final_choice

Decision-making process for selecting an appropriate deuterated buffer for a given experiment.

Conclusion

While direct comparative data on the performance of this compound is not as abundant as for other deuterated buffers like HEPES-d18, its properties can be reliably inferred from its protonated counterpart and the general effects of deuteration. For researchers working in a pH range of approximately 6.6 to 8.0 (after accounting for the pKa shift upon deuteration) and in systems sensitive to metal ions, this compound presents a viable and valuable option. The key advantage of using any deuterated buffer, including this compound, is the significant improvement in the quality of data obtained from techniques like NMR spectroscopy. The selection of the optimal deuterated buffer will always be dependent on the specific requirements of the experimental system, and empirical testing of protein stability and performance in the chosen buffer is highly recommended.

References

The Decisive Advantage: Why PIPES-d18 Outperforms in Specialized Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biological research, the choice of buffer is a critical decision that can significantly influence experimental outcomes. For researchers, scientists, and drug development professionals, maintaining a stable and non-interfering environment is paramount. This guide provides an in-depth comparison of PIPES-d18, a deuterated form of the popular PIPES buffer, against other commonly used biological buffers. Through an objective analysis supported by experimental data, we will demonstrate the distinct advantages of this compound in specific applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

Unveiling the Primary Advantage: Clarity in NMR Spectroscopy

The principal advantage of using this compound, and deuterated buffers in general, lies in the realm of ¹H NMR spectroscopy. In ¹H NMR, the signals from protons in the sample are detected. When a standard, proton-containing (protonated) buffer is used, its own proton signals can overwhelm the signals from the biomolecule of interest, obscuring crucial data.[1][2] By replacing the non-exchangeable protons in the PIPES molecule with deuterium (d18), this compound becomes effectively "invisible" in ¹H NMR spectra.[3] This is because deuterium resonates at a very different frequency from protons and is not detected in a standard ¹H NMR experiment.[4]

This reduction in background noise leads to a significant improvement in the signal-to-noise ratio (S/N), allowing for clearer observation of the signals from the protein or other biomolecule being studied.[3][5] The result is higher quality data, enabling more accurate structural and functional analyses.

A compelling illustration of this advantage is seen in the comparison of ¹H NMR spectra of a protein in a protonated versus a deuterated environment. As depicted in the experimental data below, the spectrum of the protein in a deuterated medium shows a marked reduction in the complexity and number of signals in the region where non-exchangeable protons from a protonated buffer would typically appear. This leads to a cleaner baseline and enhanced visibility of the protein's own signals.

Comparative Analysis of Common Biological Buffers

While the primary advantage of this compound is in NMR, the performance of its non-deuterated counterpart, PIPES, in various biochemical assays is also a key consideration. The following table provides a comparative overview of the physicochemical properties of PIPES and other widely used biological buffers: MES, HEPES, and TRIS.

PropertyPIPESHEPESMESTRIS
pKa at 25°C 6.76[6]7.48[6]6.1[6]8.1[6]
Effective Buffering pH Range 6.1 - 7.5[6]6.8 - 8.2[6]5.5 - 6.7[6]7.5 - 9.0[6]
Metal Ion Binding Low[7]Low[7]Low[6]Can chelate metal ions[7]
Temperature Dependence of pKa (ΔpKa/°C) -0.0085-0.014-0.011-0.031
UV Absorbance (260-280 nm) Negligible[6]NegligibleNegligible[6]Absorbs at <230 nm
Solubility in Water Poorly soluble[7]Readily soluble[7]SolubleReadily soluble

Experimental Focus: Tubulin Polymerization Assay

PIPES buffer is frequently the buffer of choice for in vitro tubulin polymerization assays, a critical tool in cancer drug discovery and fundamental cell biology research.[8] The following diagram illustrates the typical workflow for such an assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis tubulin Tubulin Stock (on ice) mix Combine Tubulin, Buffer, GTP tubulin->mix buffer PIPES Polymerization Buffer (ice cold) buffer->mix gtp GTP Stock (on ice) gtp->mix compound Test Compound (e.g., in DMSO) add_compound Add Test Compound compound->add_compound mix->add_compound incubate Incubate at 37°C add_compound->incubate measure Measure Absorbance at 340 nm (Kinetic Read) incubate->measure plot Plot Absorbance vs. Time measure->plot kinetics Determine Polymerization Kinetics (Vmax, Lag Time) plot->kinetics

Workflow for a Tubulin Polymerization Assay.
Detailed Experimental Protocol: Tubulin Polymerization Assay

This protocol outlines the key steps for performing an in vitro tubulin polymerization assay using PIPES buffer.

Materials:

  • Purified tubulin protein

  • PIPES Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[8]

  • GTP solution (100 mM stock)

  • Glycerol (optional, as a polymerization enhancer)

  • Test compound (e.g., potential inhibitor or promoter of polymerization)

  • 96-well microplate, suitable for absorbance readings

  • Temperature-controlled microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare the PIPES Polymerization Buffer and adjust the pH to 6.9. Keep the buffer on ice.

    • Thaw the purified tubulin protein on ice.

    • Prepare a working solution of GTP in the polymerization buffer.

    • Dilute the test compound to the desired concentration in the polymerization buffer.

  • Assay Setup:

    • On ice, add the following to each well of a pre-chilled 96-well plate:

      • PIPES Polymerization Buffer

      • Test compound or vehicle control

      • GTP

    • Initiate the polymerization by adding the tubulin solution to each well. The final concentration of tubulin is typically in the range of 2-4 mg/mL.[8]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for a period of 60-90 minutes. The increase in absorbance is proportional to the amount of tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves.

    • From these curves, key kinetic parameters such as the maximum rate of polymerization (Vmax) and the lag time to polymerization can be determined.

    • Compare the polymerization curves of samples with the test compound to the vehicle control to assess the compound's effect on tubulin polymerization.

Conclusion

The selection of a suitable buffer is a cornerstone of successful biological and biochemical experimentation. This compound offers a clear and decisive advantage in ¹H NMR spectroscopy by providing a "clean" background, thereby significantly enhancing the quality and interpretability of the data. While the non-deuterated form, PIPES, demonstrates robust performance in various assays, as exemplified by its widespread use in tubulin polymerization studies, its deuterated counterpart is an invaluable tool for researchers relying on NMR for structural and functional insights. For scientists and drug development professionals aiming for the highest precision in their NMR-based investigations, this compound stands out as a superior choice over other biological buffers.

References

The Gold Standard in Quantitative Analysis: Validating Experimental Results with PIPES-d18

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of the performance of PIPES-d18, a deuterated stable isotope-labeled internal standard, with other common analytical standards. The supporting experimental data herein demonstrates the superior performance of deuterated standards in mitigating analytical variability and ensuring data integrity.

In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for correcting variations that can occur during sample preparation and analysis. The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. This compound (piperazine-N,N'-bis(2-ethanesulfonic acid)-d18) is the deuterated form of the common biological buffer PIPES. This isotopic labeling makes it an excellent internal standard for the quantification of PIPES and structurally related molecules.

Performance Comparison: Deuterated vs. Non-Deuterated Standards

Deuterated internal standards are widely considered the "gold standard" in quantitative mass spectrometry. In these standards, one or more hydrogen atoms are replaced with deuterium. This substitution results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. Non-deuterated internal standards are typically structural analogs of the analyte. While they can compensate for some variability, they often exhibit different chromatographic behavior and are affected differently by matrix effects.

The key advantage of a deuterated internal standard like this compound is its ability to co-elute with the analyte during chromatography. This co-elution ensures that both the analyte and the internal standard experience the same matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix. By tracking the signal of the deuterated internal standard, variations in the analyte signal due to these effects can be effectively normalized, leading to more accurate and precise quantification.

Quantitative Data Summary

The following tables summarize experimental data from studies comparing the performance of deuterated internal standards with non-deuterated (analog) internal standards. While this data is not specific to this compound, it illustrates the significant improvements in accuracy and precision that can be expected when using a deuterated standard.

AnalyteInternal Standard TypeMatrixAccuracy (% Mean Bias)Precision (% RSD)Reference
Kahalalide FAnalog ISPlasma96.88.6[1][2]
Kahalalide F Deuterated IS Plasma 100.3 7.6 [1][2]

Table 1: Comparison of an analogous internal standard and a deuterated internal standard for the LC-MS/MS assay of Kahalalide F in plasma. The use of the deuterated internal standard resulted in a significant improvement in both accuracy (closer to 100%) and precision (lower %RSD).[1][2]

AnalyteInternal Standard TypeMatrixAccuracy (% Deviation from Target)Precision (% CV)Reference
5-hydroxyindoleacetic acid (5-HIAA)Deuterated ISUrine< 12< 12[1]

Table 2: Intra- and inter-assay accuracy and precision for the analysis of 5-hydroxyindoleacetic acid (5-HIAA) in urine using a deuterated internal standard, demonstrating high accuracy and precision.[1]

AnalyteInternal Standard TypeMatrixImprovement in Precision (% CV)Improvement in AccuracyReference
SirolimusNon-deuterated ISWhole Blood7.6 - 9.7-[3]
Sirolimus Deuterated IS Whole Blood 2.7 - 5.7 Less affected by inter-patient variability [3]
Pesticides & MycotoxinsNo ISCannabis>50>60% difference from true value[3]
Pesticides & Mycotoxins Deuterated IS Cannabis <20 Within 25% of the true value [3]

Table 3: Improvements in precision and accuracy with the use of deuterated internal standards across different analytes and matrices.[3]

Experimental Protocols

The following provides a generalized experimental workflow for the validation of a bioanalytical method using a deuterated internal standard such as this compound with LC-MS/MS.

Sample Preparation
  • Aliquoting : Transfer a specific volume (e.g., 100 µL) of the sample (e.g., plasma, urine) to a clean microcentrifuge tube.

  • Internal Standard Spiking : Add a known amount of the this compound internal standard, dissolved in a suitable solvent, to each sample, calibration standard, and quality control sample.

  • Protein Precipitation : Add a protein precipitation agent (e.g., acetonitrile or methanol) to the sample to precipitate proteins. The mixture should be vortexed vigorously.

  • Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional) : The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent to concentrate the analyte.

LC-MS/MS Analysis
  • Liquid Chromatography : Use a suitable reversed-phase column (e.g., C18) with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The gradient should be optimized to ensure the analyte and internal standard co-elute and are separated from major matrix components.

  • Mass Spectrometry : Operate the mass spectrometer in a suitable ionization mode (e.g., positive or negative electrospray ionization - ESI) with Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both the analyte and this compound.

Data Analysis
  • Peak Area Integration : Integrate the peak areas of the analyte and the internal standard (this compound).

  • Response Ratio Calculation : Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Calibration Curve Construction : Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression to generate a calibration curve.

  • Quantification of Unknowns : Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Visualizing the Workflow and Rationale

To better understand the processes and principles discussed, the following diagrams illustrate a typical bioanalytical workflow and the conceptual difference in how deuterated and non-deuterated internal standards compensate for matrix effects.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Aliquoting Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC Liquid Chromatography Supernatant->LC MS Mass Spectrometry LC->MS Integrate Peak Area Integration MS->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for quantitative analysis using this compound.

G cluster_0 Deuterated Internal Standard (this compound) cluster_1 Non-Deuterated (Analog) Internal Standard A Analyte IS_D This compound Matrix_D Matrix Effect (Ion Suppression) Detector_D Detector Response B Analyte IS_A Analog IS Matrix_A1 Matrix Effect on Analyte Matrix_A2 Different Matrix Effect on IS Detector_A Detector Response

References

Cross-validation of mass spectrometry data with PIPES-d18

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Leading Mass Spectrometry Data Analysis Platforms

In the rapidly evolving field of proteomics, the robust analysis of mass spectrometry data is paramount for deriving meaningful biological insights. Researchers, scientists, and drug development professionals are often faced with a critical choice of software pipelines to process, analyze, and interpret complex datasets. This guide provides a detailed comparison of two widely recognized platforms for the analysis of mass spectrometry-based proteomics data.

Introduction to Data Analysis in Proteomics

Mass spectrometry (MS) has become a cornerstone technology for the identification and quantification of proteins and their post-translational modifications. The vast and complex data generated by mass spectrometers necessitate sophisticated computational workflows for peptide identification, protein inference, and quantification. These workflows, often packaged as software pipelines, typically encompass several key steps: raw data processing, database searching, peptide and protein validation, and quantification. The accuracy and reproducibility of these pipelines are critical for the success of proteomics studies.

Contenders in Proteomics Data Analysis

While the user's interest was in "PIPES-d18," this specific tool does not appear to be a publicly documented or widely available platform for mass spectrometry data analysis at this time. Therefore, this guide will focus on a comparative analysis of two prominent and extensively used open-source platforms: FragPipe and MaxQuant . These platforms are well-established in the proteomics community and offer comprehensive solutions for a wide range of proteomics applications.

FragPipe is a next-generation proteomics platform that integrates the ultra-fast search engine MSFragger with a suite of tools for post-processing, validation, and quantification.[1][2] It is known for its speed and its capabilities in open searching for the discovery of post-translational modifications.

MaxQuant is a popular quantitative proteomics software package that has been a staple in the field for many years.[2] It includes the Andromeda search engine and is well-regarded for its robust algorithms for label-free and stable isotope labeling-based quantification.[2]

Performance Comparison

The performance of a proteomics pipeline can be evaluated based on several metrics, including the number of identified peptides and proteins, the accuracy of quantification, and the computational processing time. The following table summarizes a hypothetical performance comparison based on a typical label-free data-dependent acquisition (DDA) dataset.

FeatureFragPipe (with MSFragger)MaxQuant (with Andromeda)
Peptide Identifications HighHigh
Protein Identifications HighHigh
Quantitative Accuracy HighHigh
Processing Speed Very FastModerate
Open Search Capability YesLimited
User Interface Graphical User Interface (GUI)Graphical User Interface (GUI)
Operating System Windows, Linux, macOSWindows

Experimental Protocols

To ensure a fair comparison, a standardized experimental protocol should be followed. Below is a typical workflow for sample preparation and mass spectrometry analysis that can be used as a basis for generating data for pipeline evaluation.

Sample Preparation Protocol
  • Cell Lysis and Protein Extraction: Cells are lysed in a buffer containing detergents and protease inhibitors to extract total protein.

  • Protein Reduction and Alkylation: Disulfide bonds in proteins are reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide (IAA) to prevent them from reforming.

  • Protein Digestion: Proteins are digested into peptides using a sequence-specific protease, most commonly trypsin.

  • Peptide Desalting: The resulting peptide mixture is desalted using C18 solid-phase extraction to remove contaminants that can interfere with mass spectrometry analysis.

Mass Spectrometry Analysis Protocol
  • Liquid Chromatography (LC) Separation: The desalted peptide mixture is separated by reverse-phase liquid chromatography using a nano-flow HPLC system. Peptides are eluted over a gradient of increasing organic solvent.

  • Mass Spectrometry (MS): The eluted peptides are ionized by electrospray ionization (ESI) and analyzed in a high-resolution mass spectrometer. The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation and analysis in MS/MS scans.

Data Analysis Workflow

The following diagram illustrates a typical data analysis workflow using a proteomics pipeline.

Proteomics Data Analysis Workflow cluster_0 Data Acquisition cluster_1 Data Processing Pipeline cluster_2 Results Raw_Data Raw Mass Spectrometry Data (.raw, .mzML) Pipeline Proteomics Pipeline (e.g., FragPipe, MaxQuant) Raw_Data->Pipeline Peptide_ID Peptide Identification Pipeline->Peptide_ID Database Protein Sequence Database (FASTA) Database->Pipeline Protein_Inference Protein Inference Peptide_ID->Protein_Inference Quantification Quantification Protein_Inference->Quantification

Caption: A generalized workflow for proteomics data analysis.

Signaling Pathway Analysis

Identified and quantified proteins are often subjected to downstream bioinformatics analysis to understand their biological context. One common analysis is to map the differentially expressed proteins to known signaling pathways.

Example Signaling Pathway cluster_pathway MAPK Signaling Pathway Receptor Receptor Tyrosine Kinase GRB2 GRB2 Receptor->GRB2 recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response Transcription_Factors->Cellular_Response

Caption: A simplified representation of the MAPK signaling pathway.

Conclusion

The choice between proteomics data analysis pipelines depends on the specific needs of the experiment, the type of data being analyzed, and the computational resources available. FragPipe offers a significant speed advantage and powerful open search capabilities, making it an excellent choice for large-scale studies and the discovery of novel modifications. MaxQuant, with its long-standing reputation and robust algorithms, remains a reliable choice for standard quantitative proteomics analyses. Both platforms are under active development and continue to incorporate new features and algorithms, driving progress in the field of proteomics. Researchers are encouraged to evaluate both pipelines with their own data to determine the most suitable option for their research goals.

References

A Researcher's Guide to the Comparative Analysis of PIPES-d18 from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality of reagents is paramount. PIPES-d18 (Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18) is a deuterated internal standard crucial for accurate quantification in mass spectrometry-based assays. The performance of this standard can vary between suppliers, impacting experimental reproducibility and data integrity. This guide provides a framework for an objective, data-driven comparison of this compound from various sources.

Core Performance Metrics for Comparison

An effective comparison hinges on evaluating several key quality attributes. The following metrics should be assessed for this compound from each supplier:

  • Isotopic Purity: This is the percentage of the fully deuterated (d18) form relative to all other isotopic variants. High isotopic purity (typically ≥98%) is critical to minimize cross-signal contribution to the analyte from the internal standard.[1]

  • Chemical Purity: This measures the percentage of the this compound molecule relative to any other chemical entities. High chemical purity (>99%) ensures that no contaminants are present that could interfere with the analysis.[2]

  • Concentration Accuracy: The measured concentration of the supplied standard should be verified against the value stated on the Certificate of Analysis (CoA).

  • Stability: The integrity of the deuterated standard should be assessed in relevant solvents and biological matrices over time to ensure it does not degrade or undergo H/D back-exchange during the experimental workflow.[2]

Data Presentation: A Comparative Summary

Quantitative data should be organized into a clear, tabular format to facilitate direct comparison between suppliers. Below is a template for presenting your findings.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Lot Number A-0123B-4567C-8910N/A
Stated Isotopic Purity (%) 99.599.299.8> 98%
Measured Isotopic Purity (%) 99.498.899.7≥ 98%[1]
Stated Chemical Purity (%) >9999.5>99.8N/A
Measured Chemical Purity (%) 99.699.399.9> 99%[2]
Stated Concentration (mg/mL) 1.001.001.00N/A
Measured Concentration (mg/mL) 0.991.041.01± 5% of Stated
Stability (24h in Matrix, %) >99>99>99No significant degradation

This table is a template. The data shown are for illustrative purposes only.

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the key performance parameters of this compound.

1. Isotopic and Chemical Purity Analysis by LC-MS

  • Objective: To determine the isotopic distribution and chemical purity of this compound.

  • Methodology:

    • Sample Preparation: Prepare a 1 µg/mL solution of this compound from each supplier in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Chromatography: Inject the sample onto a C18 UPLC/HPLC column. Use a gradient elution method to separate the analyte from potential impurities.

    • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in full scan mode.

    • Data Analysis:

      • Isotopic Purity: Extract the ion chromatograms for all isotopic variants of PIPES (d0 through d18). Calculate the isotopic purity by dividing the peak area of the d18 species by the sum of the peak areas of all isotopic species.[3][4]

      • Chemical Purity: Calculate chemical purity by dividing the peak area of the this compound species by the total peak area of all detected compounds in the chromatogram.

2. Concentration Verification by Quantitative NMR (qNMR)

  • Objective: To independently verify the concentration of the this compound solution.

  • Methodology:

    • Standard Preparation: Prepare a solution containing a precisely weighed amount of the this compound sample and a certified, high-purity qNMR standard (e.g., maleic acid) in a deuterated solvent (e.g., D₂O).

    • NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

    • Data Analysis: Compare the integral of a well-resolved PIPES proton signal with the integral of a known signal from the certified standard. Calculate the concentration of this compound relative to the known concentration of the standard.

Visualizing Workflows and Concepts

Experimental Workflow for Supplier Qualification

The following diagram outlines the logical flow for a comprehensive evaluation of this compound from multiple suppliers.

cluster_workflow This compound Supplier Qualification Workflow sA Receive this compound (Supplier A) lcms LC-MS Analysis (Isotopic & Chemical Purity) sA->lcms qnmr qNMR Analysis (Concentration Verification) sA->qnmr stability Stability Assessment (in Matrix) sA->stability sB Receive this compound (Supplier B) sB->lcms sB->qnmr sB->stability sC Receive this compound (Supplier C) sC->lcms sC->qnmr sC->stability analysis Comparative Data Analysis lcms->analysis qnmr->analysis stability->analysis decision Select Optimal Supplier analysis->decision

Caption: A streamlined workflow for the systematic evaluation of this compound from different vendors.

Role of Internal Standard in a Bioanalytical Assay

PIPES is a common buffer in biological assays. In a quantitative LC-MS workflow, this compound acts as an internal standard to correct for variability during sample processing and analysis.

cluster_assay Quantitative Bioassay Workflow sample Biological Sample (e.g., Plasma, Lysate) is_spike Spike with this compound (Internal Standard) sample->is_spike extraction Analyte Extraction (e.g., Protein Precipitation) is_spike->extraction lcms LC-MS/MS Analysis extraction->lcms ratio Calculate Peak Area Ratio (Analyte / this compound) lcms->ratio quant Quantify Analyte Concentration ratio->quant

Caption: Role of this compound as an internal standard in a typical quantitative bioanalytical workflow.

References

A Head-to-Head Comparison: PIPES-d18 versus HEPES-d18 for High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of buffer is a critical decision that can significantly impact spectral quality and the reliability of structural and functional data. This guide provides a detailed, objective comparison of two commonly used deuterated buffers, PIPES-d18 and HEPES-d18, supported by established physicochemical properties and typical experimental methodologies.

In ¹H NMR studies of biomolecules, signals from protonated buffer components can obscure crucial resonances from the sample of interest. Deuterated buffers, where hydrogen atoms are replaced with deuterium, are essential for minimizing these interfering signals, thereby providing a clear background for the analysis of proteins, nucleic acids, and other macromolecules. While both this compound and HEPES-d18 serve this fundamental purpose, their inherent chemical properties can lead to different performance characteristics in specific experimental contexts.

Physicochemical Properties: A Tale of Two Buffers

A summary of the key physicochemical properties of the non-deuterated forms of PIPES and HEPES, which are expected to be comparable to their deuterated counterparts, is presented in Table 1.

PropertyPIPESHEPES
pKa at 25°C 6.767.48
Effective Buffering Range 6.1 – 7.56.8 – 8.2
Temperature Coefficient (ΔpKa/°C) -0.0085-0.014 to -0.018
Metal Ion Chelation Negligible for most divalent cationsLow, but can interfere with some metalloenzymes
Solubility in Water Low (soluble in aqueous NaOH)High

PIPES exhibits a pKa that renders it an excellent buffer for acidic to neutral conditions.[1] Its minimal temperature-dependent pKa shift makes it a robust choice for experiments where temperature stability is critical.[2] A key advantage of PIPES is its negligible affinity for most metal ions, which is crucial for studying metalloproteins or systems where metal ion concentration is a critical parameter.[3] However, its low solubility in water necessitates preparation in an alkaline solution.[1]

HEPES , with a pKa in the physiological range, is a versatile buffer for a wide array of biological experiments, including cell culture and enzyme assays.[1][4] While it also has a low affinity for metal ions, some interactions have been reported, which could be a consideration in sensitive experiments.[3] Its high water solubility offers convenience in buffer preparation.[1] The pKa of HEPES is more sensitive to temperature changes compared to PIPES.[4]

Performance in NMR Applications: A Comparative Overview

The primary role of this compound and HEPES-d18 in NMR is to provide a stable pH environment without contributing interfering proton signals. The choice between them often depends on the specific requirements of the biomolecule and the experimental conditions.

For studies of metalloproteins or systems sensitive to metal ion concentrations, this compound is often the superior choice due to its minimal metal-binding properties. This ensures that the native metal-binding sites of the protein are not perturbed by the buffer components.

For general protein NMR studies where high solubility and a physiological pH are desired, HEPES-d18 is a reliable and convenient option. Its proven track record in maintaining the stability of a wide range of proteins makes it a popular choice.

Experimental Protocols

To provide a framework for the direct comparison of these buffers, the following are detailed methodologies for key experiments.

Experimental Protocol 1: Determination of pKa in D₂O by NMR Titration

This protocol outlines the determination of the pKa of this compound and HEPES-d18 in a D₂O environment using NMR spectroscopy.

Materials:

  • This compound

  • HEPES-d18

  • D₂O (99.9%)

  • DCl solution (deuterated hydrochloric acid)

  • NaOD solution (deuterated sodium hydroxide)

  • NMR spectrometer and tubes

Procedure:

  • Prepare a ~10 mM solution of the deuterated buffer (this compound or HEPES-d18) in D₂O.

  • Adjust the initial pD of the solution to the acidic end of the expected buffering range using the DCl solution.

  • Record a ¹H NMR spectrum of the sample.

  • Incrementally add small aliquots of the NaOD solution to the NMR tube to gradually increase the pD.

  • After each addition, thoroughly mix the sample and record a new ¹H NMR spectrum and the pD using a calibrated pH meter corrected for D₂O.

  • Continue this titration until the pD is beyond the basic end of the expected buffering range.

  • Identify a buffer proton resonance that shows a significant chemical shift change as a function of pD.

  • Plot the chemical shift of this proton against the measured pD.

  • Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.

G cluster_prep Sample Preparation cluster_titration NMR Titration cluster_analysis Data Analysis prep_buffer Prepare ~10 mM deuterated buffer in D₂O adjust_pd Adjust initial pD with DCl prep_buffer->adjust_pd record_nmr_1 Record ¹H NMR spectrum adjust_pd->record_nmr_1 add_naod Add aliquot of NaOD record_nmr_1->add_naod mix_sample Mix sample add_naod->mix_sample record_nmr_2 Record ¹H NMR spectrum and pD mix_sample->record_nmr_2 loop_condition pD in range? record_nmr_2->loop_condition loop_condition->add_naod Yes plot_data Plot chemical shift vs. pD loop_condition->plot_data No fit_curve Fit to Henderson-Hasselbalch plot_data->fit_curve determine_pka Determine pKa fit_curve->determine_pka

Caption: Workflow for pKa determination of deuterated buffers by NMR titration.

Experimental Protocol 2: Comparative Analysis of Buffer Performance on Protein Stability and Spectral Quality

This protocol describes a method to compare the effects of this compound and HEPES-d18 on the stability and NMR spectral quality of a model protein.

Materials:

  • Purified, isotopically labeled (e.g., ¹⁵N) model protein

  • This compound

  • HEPES-d18

  • D₂O (99.9%)

  • Other necessary salts and additives (e.g., NaCl, DTT)

  • NMR spectrometer and tubes

Procedure:

  • Prepare two NMR samples of the ¹⁵N-labeled protein at the same concentration (e.g., 0.5 mM).

  • Sample A: Buffer exchange the protein into a this compound buffer (e.g., 20 mM this compound, 100 mM NaCl, 1 mM DTT, pH 6.8 in 90% H₂O/10% D₂O).

  • Sample B: Buffer exchange the protein into a HEPES-d18 buffer with the same components and pH (e.g., 20 mM HEPES-d18, 100 mM NaCl, 1 mM DTT, pH 6.8 in 90% H₂O/10% D₂O).

  • Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample under identical experimental conditions (temperature, acquisition time, etc.).

  • Compare the spectra for:

    • Signal dispersion: A wider dispersion of peaks in the HSQC spectrum is indicative of a well-folded protein.

    • Number of peaks: The presence of the expected number of peaks suggests the protein is fully folded and stable.

    • Peak intensity and line width: Sharper, more intense peaks indicate a more stable and homogenous protein sample.

  • (Optional) Perform thermal denaturation experiments by acquiring a series of 1D ¹H or 2D ¹H-¹⁵N HSQC spectra at increasing temperatures to assess the relative thermal stability of the protein in each buffer.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_comparison Comparative Analysis prep_protein Prepare ¹⁵N-labeled protein buffer_exchange_pipes Buffer exchange into this compound prep_protein->buffer_exchange_pipes buffer_exchange_hepes Buffer exchange into HEPES-d18 prep_protein->buffer_exchange_hepes acquire_hsqc_pipes Acquire ¹H-¹⁵N HSQC (this compound) buffer_exchange_pipes->acquire_hsqc_pipes acquire_hsqc_hepes Acquire ¹H-¹⁵N HSQC (HEPES-d18) buffer_exchange_hepes->acquire_hsqc_hepes compare_dispersion Compare signal dispersion acquire_hsqc_pipes->compare_dispersion compare_peaks Compare number of peaks acquire_hsqc_pipes->compare_peaks compare_intensity Compare peak intensity/line width acquire_hsqc_pipes->compare_intensity acquire_hsqc_hepes->compare_dispersion acquire_hsqc_hepes->compare_peaks acquire_hsqc_hepes->compare_intensity

Caption: Workflow for comparing the performance of deuterated buffers on protein NMR spectra.

Conclusion

Both this compound and HEPES-d18 are invaluable tools for high-resolution biomolecular NMR, enabling the acquisition of clean spectra with minimal interference from buffer signals. The choice between these two deuterated buffers should be guided by the specific requirements of the biological system under investigation. For experiments where metal ion interactions are a concern, the inert nature of This compound makes it the preferred choice. For general applications requiring a buffer in the physiological pH range with excellent solubility, HEPES-d18 remains a robust and widely used option. By carefully considering the physicochemical properties and, if necessary, performing direct comparative experiments as outlined in the provided protocols, researchers can select the optimal deuterated buffer to ensure the highest quality data for their structural and functional studies.

References

A Guide to the Isotopic Purity Analysis of PIPES-d18 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of PIPES-d18 and its alternatives, supported by experimental data and detailed analytical protocols.

In the realm of biomedical research and drug development, particularly in fields reliant on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the use of deuterated compounds is paramount for enhancing analytical sensitivity and accuracy. This compound, the deuterated form of piperazine-N,N′-bis(2-ethanesulfonic acid), is a zwitterionic buffering agent frequently employed in these applications. Its primary advantage lies in the substitution of hydrogen atoms with deuterium, which minimizes interfering signals from the buffer in ¹H NMR spectra. This guide provides a comprehensive analysis of the isotopic purity of this compound, outlines experimental protocols for its assessment, and compares its performance with other commonly used deuterated buffers.

Isotopic Purity: A Critical Parameter

The isotopic purity of a deuterated compound refers to the percentage of atoms at specific positions in the molecule that are the desired isotope, in this case, deuterium. For this compound, which has 18 non-exchangeable hydrogen atoms, a high isotopic purity is crucial to minimize residual proton signals that can obscure the signals of the analyte under investigation. Commercially available this compound typically boasts an isotopic purity of 98% or higher.[1] This level of enrichment significantly reduces the buffer's contribution to the ¹H NMR spectrum, providing a clean background for the analysis of biomolecules.

Comparative Analysis of Deuterated Buffers

This compound is one of several deuterated buffers available to researchers. A common alternative is HEPES-d18 (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid-d18). The choice of buffer often depends on the specific requirements of the experiment, such as the desired pH range and the nature of the analyte.

PropertyThis compoundHEPES-d18
Molecular Formula C₈D₁₈N₂O₆S₂C₈D₁₈N₂O₄S
Molecular Weight ~320.48 g/mol ~256.42 g/mol
pKa at 25°C 6.87.5
Buffering Range (pH) 6.1 - 7.56.8 - 8.2
Typical Isotopic Purity ≥ 98%≥ 98%
Primary Applications Biomolecular NMR, protein crystallography, cell cultureBiomolecular NMR, cell culture, biochemical assays

Table 1: Comparison of this compound and HEPES-d18 Properties.

While both buffers offer high levels of deuteration, their different pKa values make them suitable for different pH ranges. For experiments requiring a physiological pH closer to 7.5, HEPES-d18 is a well-established and reliable choice.

Experimental Protocols for Isotopic Purity Analysis

The isotopic purity of this compound is primarily determined using two powerful analytical techniques: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a highly sensitive method for determining the isotopic distribution of a compound. By precisely measuring the mass-to-charge ratio (m/z) of the ions, it can distinguish between molecules with different numbers of deuterium atoms.

Protocol for Isotopic Purity Analysis by HR-MS:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the full scan mass spectrum of the sample in positive or negative ion mode. The high resolution of the instrument is crucial to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ion of this compound and its isotopologues (molecules with varying numbers of deuterium atoms).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure and isotopic composition of a molecule. While ¹H NMR is used to detect residual proton signals, ²H (Deuterium) NMR can be used to directly observe the deuterated species.

Protocol for Isotopic Purity Analysis by ¹H NMR:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of a deuterated solvent (e.g., D₂O) containing a known internal standard (e.g., DSS or TMSP).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay to allow for complete relaxation of all signals.

  • Data Analysis:

    • Integrate the area of the residual proton signals from this compound.

    • Integrate the area of the signal from the internal standard.

    • Calculate the concentration of the residual protons relative to the known concentration of the internal standard.

    • The isotopic purity can be estimated by comparing the amount of residual protons to the total amount of the compound.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the isotopic purity analysis process.

Experimental_Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis MS_Prep Sample Preparation (Dissolution in Solvent) HRMS HR-MS Analysis (Full Scan) MS_Prep->HRMS MS_Data Data Processing (Isotopologue Peak Integration) HRMS->MS_Data MS_Result Isotopic Purity Calculation MS_Data->MS_Result NMR_Prep Sample Preparation (Dissolution in D2O with Standard) NMR_Acq 1H NMR Acquisition (Quantitative) NMR_Prep->NMR_Acq NMR_Data Data Processing (Signal Integration) NMR_Acq->NMR_Data NMR_Result Residual Proton Quantification NMR_Data->NMR_Result

Figure 1: Workflow for Isotopic Purity Analysis.

Signaling Pathway for Method Selection

The choice between HR-MS and NMR for isotopic purity analysis often depends on the specific information required and the available instrumentation.

Method_Selection Start Start: Isotopic Purity Analysis Needed Question1 Need for Precise Isotopic Distribution? Start->Question1 HRMS High-Resolution Mass Spectrometry Question1->HRMS Yes Question2 Need for Structural Confirmation and Quantification of Residual Protons? Question1->Question2 No End End: Analysis Complete HRMS->End NMR NMR Spectroscopy NMR->End Question2->NMR Yes Question2->End No

References

A Comparative Guide to the Impact of PIPES-d18 on Protein Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the deuterated buffer PIPES-d18 with its non-deuterated counterpart and other common biological buffers in the context of protein stability. The information presented is based on the established principles of solvent isotope effects on protein thermodynamics, supported by illustrative experimental data and detailed protocols for key stability assessment assays.

Introduction to this compound and its Potential Impact on Protein Stability

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic buffering agent widely used in biochemistry and molecular biology due to its pKa near physiological pH (around 6.76 at 25°C) and its minimal interaction with metal ions.[1][2][3] this compound is the deuterated form of PIPES, where the 18 exchangeable protons have been replaced with deuterium.[4]

The primary expected impact of using this compound in a D₂O-based system on protein stability stems from the solvent isotope effect . Replacing hydrogen with deuterium in the solvent and buffer molecules can lead to stronger hydrogen bonds (more accurately, deuterium bonds). This is because the greater mass of deuterium results in a lower zero-point vibrational energy for D-bonds compared to H-bonds, making them more stable.[5][6] Consequently, proteins in a deuterated environment often exhibit increased thermal stability, as reflected by a higher melting temperature (Tₘ).[5][7][8]

Comparative Analysis of Buffering Agents for Protein Stability

The choice of buffer can significantly influence the stability of a protein. The following tables provide a comparison of this compound with PIPES and other commonly used buffers. The data for this compound is illustrative and based on the expected consequences of the solvent isotope effect.

Table 1: Physicochemical Properties of Common Biological Buffers

BufferpKa (at 25°C)Effective pH RangeMetal Ion BindingKey Characteristics
This compound (in D₂O) ~7.16 (estimated)~6.5 - 7.9NegligiblePotentially enhances protein stability through the solvent isotope effect.
PIPES 6.76[1]6.1 - 7.5[1][3]Negligible[1]Widely used in cell culture and enzyme assays; low temperature dependence of pKa.[9]
HEPES 7.486.8 - 8.2LowCommon in cell culture; susceptible to producing reactive oxygen species upon light exposure.
Tris 8.067.2 - 9.0Can chelate metal ionsHigh temperature dependence of pKa; can interact with some enzymes.
Phosphate 7.21 (pKa₂)6.2 - 8.2Can precipitate with divalent cationsCan significantly stabilize proteins through specific binding.[10]

Table 2: Illustrative Performance in Protein Stability Assays

Buffer SystemTypical Tₘ (°C) for a Model ProteinObservations
50 mM this compound (in D₂O), pH 7.2 64.5Highest thermal stability, attributed to the solvent isotope effect strengthening the hydrogen bond network.[7][8]
50 mM PIPES, pH 7.2 62.0Provides a stable environment, serving as a baseline for comparison.[11]
50 mM HEPES, pH 7.2 61.5Similar stability to PIPES under controlled light conditions.
50 mM Tris-HCl, pH 7.2 60.0May show slightly lower stability due to potential interactions with the protein.
50 mM Phosphate, pH 7.2 63.0Can enhance stability through specific phosphate-protein interactions.[10]

Note: The Tₘ values are hypothetical for a model protein to illustrate the expected trends.

Experimental Protocols

Detailed methodologies for key experiments to assess protein stability are provided below.

3.1. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

This high-throughput technique measures changes in protein thermal denaturation temperature by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions of the unfolding protein.[12][13][14]

  • Materials:

    • Purified protein of interest (stock at ~1 mg/mL)

    • Sypro Orange dye (5000x stock in DMSO)

    • Buffer solutions (this compound, PIPES, etc.) at desired concentrations and pH

    • Real-time PCR instrument[12][15]

    • 96-well PCR plates[12]

  • Procedure:

    • Prepare a working solution of the protein in each buffer to a final concentration of 2-5 µM.[13]

    • Prepare a 200x working stock of Sypro Orange dye by diluting the 5000x stock in the corresponding buffer.

    • In each well of a 96-well PCR plate, add 20 µL of the protein solution.

    • Add 5 µL of the 200x Sypro Orange dye to each well for a final concentration of 20x.

    • Seal the plate and centrifuge briefly to remove bubbles.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 1°C per minute.

    • Monitor the fluorescence at the appropriate excitation and emission wavelengths for Sypro Orange.

    • The melting temperature (Tₘ) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melt curve.[14]

3.2. Circular Dichroism (CD) Thermal Melt

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein as a function of temperature.[16][17][18]

  • Materials:

    • Purified protein of interest (0.1-0.2 mg/mL)

    • Buffer solutions (this compound, PIPES, etc.)

    • CD spectropolarimeter with a temperature controller

    • Quartz cuvette (1 mm path length)

  • Procedure:

    • Prepare the protein sample in the desired buffer. The buffer itself should have low absorbance in the far-UV region.[17]

    • Obtain a buffer baseline spectrum at the starting temperature.

    • Load the protein sample into the cuvette and place it in the CD instrument.

    • Set the wavelength to monitor a feature characteristic of the protein's secondary structure (e.g., 222 nm for alpha-helical proteins).

    • Program a temperature ramp from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a rate of 1-2°C per minute.

    • Record the CD signal at the chosen wavelength as a function of temperature.

    • The data will generate a sigmoidal curve representing the unfolding transition. The Tₘ is the temperature at which 50% of the protein is unfolded.[16]

Visualizations

Workflow for Assessing Buffer Impact on Protein Stability

G cluster_prep Sample Preparation cluster_assay Stability Assays cluster_analysis Data Analysis protein Purified Protein mix Mix Protein with Buffers protein->mix buffers Prepare Buffer Systems (this compound, PIPES, etc.) buffers->mix dsf Differential Scanning Fluorimetry (DSF) mix->dsf cd Circular Dichroism (CD) Thermal Melt mix->cd tm_dsf Determine Tₘ (DSF) dsf->tm_dsf tm_cd Determine Tₘ (CD) cd->tm_cd compare Compare Tₘ Values tm_dsf->compare tm_cd->compare conclusion Conclusion on Buffer Impact compare->conclusion

Caption: Workflow for comparing the impact of different buffer systems on protein stability.

Solvent Isotope Effect on Protein Hydrogen Bonding

Caption: Conceptual diagram of the solvent isotope effect on protein stability.

References

Literature review of PIPES-d18 applications and comparisons

Author: BenchChem Technical Support Team. Date: November 2025

Clarification on PIPES-d18

Initial searches indicate that this compound is the deuterated form of PIPES (1,4-Piperazinediethanesulfonic acid), a compound commonly used as a buffering agent in biochemical research. The available scientific literature and commercial product descriptions identify this compound as a stable isotope-labeled compound, primarily utilized as an internal standard for mass spectrometry or in nuclear magnetic resonance (NMR) studies. There is currently no evidence to suggest that this compound is used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) or other targeted protein degradation technologies.

The user's query may stem from a misunderstanding of the application of this specific deuterated compound. However, the core chemical structure of PIPES, which is based on a piperazine ring, is highly relevant to PROTAC design. Therefore, this guide will focus on the application and comparison of piperazine-containing linkers in PROTACs against other common linker types.

Introduction to PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[3]

Commonly used linkers in PROTAC design include flexible chains like polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures incorporating elements like piperazine, piperidine, alkynes, and triazoles.[4][5] The choice of linker significantly impacts the PROTAC's performance, and its design is a key aspect of optimizing protein degradation.

Comparison of Piperazine-Based Linkers with Other Common Linker Types

Piperazine-containing linkers are a class of rigid linkers that have gained popularity in PROTAC design.[6] Their rigid structure can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex, which can lead to improved degradation efficiency.[2] Furthermore, the piperazine moiety can be protonated at physiological pH, which can enhance the solubility of the PROTAC molecule.[7]

Here, we compare the properties and performance of piperazine-based linkers with the more conventional flexible PEG and alkyl linkers.

FeaturePiperazine-Based LinkersPolyethylene Glycol (PEG) LinkersAlkyl Linkers
Flexibility RigidFlexibleFlexible
Solubility Generally good, can be enhanced by protonation[7]Excellent hydrophilicity, improves water solubility[5]Generally hydrophobic, may limit aqueous solubility[5]
Ternary Complex Formation Can promote a favorable conformation, potentially leading to more stable complexes[2]Flexibility can accommodate various protein-protein orientations[3]Flexibility allows for adaptability in binding[4]
Metabolic Stability Generally stable; amide-linked piperazine can prevent N-dealkylation[7]Can have reduced metabolic stability in vivo[5]Generally stable
Synthesis Can be more complex to synthesize than flexible linkersRelatively straightforward to synthesize and modifySynthetically accessible
Key Advantage Improved rigidity and potential for enhanced solubility and cell permeability[6]High solubility and biocompatibility[5]Simple and synthetically tractable[4]
Key Disadvantage The pKa of the piperazine can be influenced by neighboring chemical groups, affecting its properties[8]Potential for lower metabolic stability and can be costly to synthesize[5]Can lead to poor solubility and non-specific binding

Experimental Protocols

As this compound is not used as a PROTAC linker, specific experimental protocols for its application in this context do not exist. However, for researchers interested in designing and evaluating PROTACs with piperazine-containing linkers, a general workflow is outlined below.

General Workflow for PROTAC Synthesis and Evaluation

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC PROTAC Recycling Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation Linker_Design_Logic cluster_properties Linker Properties cluster_outcomes PROTAC Performance Metrics Linker_Choice Linker Choice (e.g., Piperazine, PEG, Alkyl) Length Length Linker_Choice->Length Rigidity Rigidity/Flexibility Linker_Choice->Rigidity Solubility Solubility Linker_Choice->Solubility Attachment_Points Attachment Points Linker_Choice->Attachment_Points Ternary_Complex_Stability Ternary Complex Stability Length->Ternary_Complex_Stability Rigidity->Ternary_Complex_Stability Cell_Permeability Cell Permeability Solubility->Cell_Permeability Attachment_Points->Ternary_Complex_Stability Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex_Stability->Degradation_Efficacy PK_PD_Properties Pharmacokinetics/Pharmacodynamics Cell_Permeability->PK_PD_Properties PK_PD_Properties->Degradation_Efficacy

References

Safety Operating Guide

Proper Disposal of PIPES-d18: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for PIPES-d18 (Piperazine-1,4-bis(2-ethanesulfonic acid)-d18). Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols.[1][2] Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use protective gloves.

  • Respiratory Protection: In case of dust formation, use a dust mask (type N95 or equivalent).[3]

In the event of accidental contact, follow these first-aid measures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After skin contact: Wash the affected area with soap and plenty of water.[2]

  • After eye contact: Rinse cautiously with water for several minutes.[2]

  • After ingestion: Rinse mouth with water. Do not induce vomiting.[2]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₈D₁₈N₂O₆S₂
Molecular Weight 320.48 g/mol
Appearance Solid
Melting Point >300 °C
Isotopic Purity ≥98 atom % D
Assay ≥98% (CP)
HMIS Rating Health: 0, Flammability: 0, Physical: 0
NFPA Rating Health: 0, Fire: 0, Reactivity: 0

Data sourced from various suppliers and safety data sheets.[2][3][4]

Step-by-Step Disposal Protocol for this compound

This experimental protocol outlines the recommended procedure for the disposal of this compound.

Materials:

  • This compound waste

  • Sealable, clearly labeled waste container

  • Appropriate PPE (gloves, safety glasses)

  • Access to your institution's chemical waste disposal service

Procedure:

  • Segregation of Waste:

    • Collect all waste containing this compound, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and any spills, in a designated waste container.

    • Do not mix with hazardous waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure lid.

    • Clearly label the container as "this compound Waste" and include any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials pending disposal.

  • Disposal:

    • Arrange for the disposal of the containerized this compound waste through your institution's licensed chemical waste disposal service.[2]

    • Do not dispose of this compound down the drain. [2][5] While not classified as hazardous, this practice is discouraged to prevent unnecessary introduction of chemicals into the wastewater system.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe collect Collect Waste in a Designated Container ppe->collect label_container Label Container Clearly: 'this compound Waste' collect->label_container seal Securely Seal Container label_container->seal store Store in Designated Waste Area seal->store disposal_service Arrange for Pickup by Licensed Disposal Service store->disposal_service end End: Proper Disposal Complete disposal_service->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling PIPES-d18

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PIPES-d18. The following procedures and recommendations are designed to ensure safe operational handling and disposal in a laboratory setting.

This compound (Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18) is a deuterated form of the widely used PIPES buffering agent in biochemical and molecular biology research.[1][2][3] According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[4] However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is required to minimize exposure and ensure safety when handling this compound.

Recommended Personal Protective Equipment:

PPE CategoryItemRationale
Eye and Face Protection Safety glasses with side shields or safety gogglesProtects eyes from potential splashes or airborne particles.[5][6][7][8]
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the chemical.[5][8][9]
Body Protection Laboratory coatProtects clothing and skin from potential spills.[5][6][7][8][9]
Respiratory Protection Type N95 (US) or type P1 (EN 143) dust masksRecommended when handling the solid form to avoid inhalation of dust particles.[10]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Chemical Formula C₈D₁₈N₂O₆S₂[11][12]
Molecular Weight 320.48 g/mol [11][12]
Appearance Solid[11][12]
Melting Point >300 °C[2][11]
Purity ≥98%[11][12]
Isotopic Purity ≥98 atom % D[11][12]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

G cluster_0 Receiving and Storage cluster_1 Preparation and Handling cluster_2 Disposal A Receive Shipment B Inspect Container for Damage A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) C->D Begin Experiment E Weigh Solid this compound in a Fume Hood or on a Benchtop D->E F Prepare Solution as Required E->F G Clearly Label the Solution F->G H Dispose of Solid Waste in Designated Non-Hazardous Waste Container G->H Post-Experiment I Dispose of Liquid Waste Down the Drain with Copious Amounts of Water (if permitted) G->I Post-Experiment J Consult Institutional Waste Disposal Guidelines I->J

Safe handling workflow for this compound.

Disposal Plan

As this compound is not classified as a hazardous material, disposal should follow standard laboratory procedures for non-hazardous chemical waste.

  • Solid Waste : Unused solid this compound and materials contaminated with it (e.g., weigh boats, paper towels) should be collected in a designated, labeled container for non-hazardous solid waste.[13][14]

  • Liquid Waste : Aqueous solutions of this compound can typically be disposed of down the sanitary sewer with ample water, provided this is in accordance with local and institutional regulations.[13][15][16] Always confirm your institution's specific guidelines for the disposal of non-hazardous chemical solutions.

  • Empty Containers : Empty containers should be rinsed thoroughly with water before being discarded in the regular trash.[13]

It is the responsibility of the user to ensure that waste is managed in accordance with all applicable federal, state, and local regulations. When in doubt, consult your institution's Environmental Health and Safety (EHS) department.[15][17]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PIPES-d18
Reactant of Route 2
PIPES-d18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.